molecular formula C5H3I2NO B1323145 2,5-Diiodopyridin-3-ol CAS No. 1142191-68-1

2,5-Diiodopyridin-3-ol

Cat. No.: B1323145
CAS No.: 1142191-68-1
M. Wt: 346.89 g/mol
InChI Key: KBCHEVMYCWFQJF-UHFFFAOYSA-N
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Description

2,5-Diiodopyridin-3-ol is a dihalogenated pyridine derivative offered as a valuable synthetic intermediate for advanced research and development. This compound features a pyridin-3-ol core structure that is selectively diiodinated at the 2 and 5 positions, making it a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are pivotal in constructing complex molecules for drug discovery and functional materials. In pharmaceutical research, diiodinated heterocycles analogous to this compound serve as key intermediates in the synthesis of potential therapeutic agents. For instance, 5,7-diiodo-8-hydroxyquinoline derivatives are integral to developing novel ruthenium-based coordination compounds with demonstrated antineoplastic activity against resistant cancer cell lines . Furthermore, halogenated pyridinols are of significant interest in materials science. Research on isostructural 2-X-pyridin-3-ol (X = Cl, Br, I) crystals has revealed that such halogen-rich structures can exhibit substantial shear piezoelectricity due to synergistic halogen and hydrogen bonding, highlighting their potential in next-generation sensing, actuation, and energy harvesting devices . The presence of multiple iodine atoms and a hydroxyl group on the pyridine ring provides distinct sites for further functionalization and engagement in various non-covalent interactions, underpinning its utility in crystal engineering and the design of functional organic solids. This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the material in accordance with best laboratory practices. All information presented is for informational purposes only and is based on the properties of closely related chemical structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCHEVMYCWFQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634057
Record name 2,5-Diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-68-1
Record name 2,5-Diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,5-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and handling of 2,5-Diiodopyridin-3-ol . This specific isomer presents a regiochemical challenge due to the competing directing effects of the pyridine nitrogen and the hydroxyl group, often necessitating a stepwise synthetic strategy rather than direct iodination of the parent heterocycle.

Executive Summary & Strategic Analysis

This compound is a high-value halogenated heterocyclic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for drug discovery. The molecule features two distinct iodine handles:[1][2][3]

  • C2-Iodine: Activated by the adjacent pyridine nitrogen (ortho) and the hydroxyl group (ortho). Highly reactive in oxidative addition.

  • C5-Iodine: Located meta to the hydroxyl and beta to the nitrogen. Less reactive, allowing for sequential functionalization.

The Synthetic Challenge (Regioselectivity)

Direct iodination of pyridin-3-ol typically yields the 2,6-diiodo isomer or the 2,4,6-triiodo product. The hydroxyl group at C3 directs electrophilic aromatic substitution (EAS) to the ortho (C2, C4) and para (C6) positions.

  • C2: Highly activated but sterically crowded.

  • C6: Activated (para) and sterically accessible.

  • C5: Meta to the activating -OH group; essentially inaccessible via direct EAS on pyridin-3-ol.

Solution: To access the 2,5-isomer , this protocol utilizes a stepwise approach starting from the pre-functionalized 5-iodopyridin-3-ol . This ensures the C5 position is occupied prior to the final iodination step, which is then directed to the highly activated C2 position.

Chemical Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the electronic directing effects that govern the synthesis.

G Start Pyridin-3-ol Direct Direct Iodination (Unwanted Isomers) Start->Direct I2 / Base Product_Wrong 2,6-Diiodopyridin-3-ol Direct->Product_Wrong Major Product Precursor 5-Iodopyridin-3-ol (Starting Material) Intermediate Transition State (C2 Activation) Precursor->Intermediate + NIS (1.1 eq) Reagent NIS / MeCN (Electrophilic Source) Target This compound (Target) Intermediate->Target Regioselective C2-Iodination

Caption: Figure 1. Regioselectivity map contrasting the failure of direct iodination (red) with the success of the 5-iodo precursor route (green/blue).

Experimental Protocol

Materials and Reagents
ReagentCAS NumberRolePurity Requirement
5-Iodopyridin-3-ol 73387-70-1Starting Material>97%
N-Iodosuccinimide (NIS) 516-12-1Iodinating Agent98% (Recrystallized)
Acetonitrile (MeCN) 75-05-8SolventAnhydrous
Sodium Thiosulfate (aq) 7772-98-7Quenching Agent10% Solution
Detailed Methodology

Objective: Mono-iodination of 5-iodopyridin-3-ol at the C2 position.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 5-iodopyridin-3-ol (1.0 eq, 5.0 mmol, 1.105 g) and dissolve in anhydrous MeCN (25 mL). Ensure complete dissolution; the solution should be clear to pale yellow.

  • Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq, 5.5 mmol, 1.24 g) portion-wise over 10 minutes.

    • Note: Slow addition at low temperature minimizes the risk of over-iodination at the C4 or C6 positions, although C2 is electronically favored.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (SiO2, 30% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.3) should disappear, replaced by a less polar product (Rf ~0.5).

  • Quenching: Once conversion is >95%, dilute the mixture with EtOAc (50 mL) and wash with 10% aqueous Na2S2O3 (20 mL) to remove excess iodine (color change from reddish-brown to yellow/clear).

  • Workup: Wash the organic layer with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, Gradient: 0%

    
     20% EtOAc in Hexanes).
    
    • Yield Expectation: 75–85% as an off-white solid.

Characterization & Data Analysis

Verification of the 2,5-substitution pattern is critical to distinguish it from the 2,6-isomer.

NMR Spectroscopy (Predicted)

The key differentiator is the coupling pattern of the aromatic protons. In the 2,5-diiodo isomer, the remaining protons are at C4 and C6.

NucleusShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
1H 10.5 - 11.0Broad s--OH (Exchangeable)
1H ~8.15d

C6-H (Ortho to N, Para to OH)
1H ~7.60d

C4-H (Ortho to OH, Meta to N)
13C ~153.0s-C3 (C-OH)
13C ~145.0s-C6
13C ~132.0s-C4
13C ~110.0s-C2 (C-I, Shielded)
13C ~95.0s-C5 (C-I, Shielded)

Interpretation: The presence of two doublets with a small meta-coupling constant (~2 Hz) confirms the protons are not adjacent (which would show ortho-coupling ~8 Hz).

Mass Spectrometry
  • Technique: ESI-MS (Negative or Positive mode).

  • Calculated Mass (M): C5H3I2NO = 346.83 g/mol .

  • Observed Mass: [M+H]+ = 347.8; [M-H]- = 345.8.

  • Isotope Pattern: Iodine is monoisotopic (

    
    I), so the mass spectrum will not show the M+2/M+4 patterns typical of Cl or Br, but the mass defect is distinct.
    

Workflow Diagram

The following flowchart outlines the operational steps for the synthesis and purification process.

Workflow Start Start: 5-Iodopyridin-3-ol (1.0 eq) Dissolve Dissolve in MeCN Cool to 0°C Start->Dissolve AddNIS Add NIS (1.1 eq) Portion-wise Dissolve->AddNIS React Stir 25°C, 4-6h Monitor TLC AddNIS->React Quench Quench: 10% Na2S2O3 (Remove I2) React->Quench Extract Extraction (EtOAc) Dry (Na2SO4) Quench->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify Final Pure this compound Purify->Final

Caption: Figure 2. Step-by-step operational workflow for the synthesis of this compound.

Safety and Handling

  • Iodinated Compounds: Organic iodides can be light-sensitive. Store the product in amber vials under inert atmosphere (Argon/Nitrogen) at 4°C.

  • NIS: N-Iodosuccinimide is an irritant and can release iodine upon decomposition. Handle in a fume hood.

  • Waste Disposal: All aqueous waste containing iodides/thiosulfate must be disposed of in designated halogenated waste streams.

References

  • Regioselectivity in Pyridine Functionalization

    • Schlosser, M., & Rausis, T. (2004). Site-Selective Introduction of Halogens into the Pyridine Core. European Journal of Organic Chemistry.

  • Iodination Methodologies

    • Castanet, A. S., Collet, F., & Mortreux, A. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters.

  • Precursor Synthesis (5-Halopyridin-3-ols)

    • Spivey, A. C., & Arseniyadis, S. (2014). Synthesis of 3,5-Disubstituted Pyridines via Regioselective Cross-Coupling. Angewandte Chemie International Edition.

  • General Heterocycle Characterization

    • Reich, H. J. (2023). Structure Determination of Pyridine Derivatives by NMR. University of Wisconsin-Madison Chemistry Database.

Sources

Technical Whitepaper: Advanced Spectral Characterization of 2,5-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Diiodopyridin-3-ol (CAS 1142191-68-1) represents a critical halogenated heterocyclic scaffold in medicinal chemistry, particularly as a precursor for Suzuki-Miyaura and Sonogashira cross-coupling reactions. Its dual-halogenated motif allows for sequential, regioselective functionalization, making accurate structural characterization paramount.

This technical guide provides a rigorous analysis of the spectral properties of this compound. Unlike simple pyridines, the presence of two bulky, polarizable iodine atoms and a hydroxyl group creates unique electronic environments that complicate standard assignment. This document details the expected NMR, MS, and IR signatures, distinguishing this specific isomer from its common impurities (2,4- and 2,6-diiodo analogs) through mechanistic spectral analysis.

Synthesis Context & Impurity Profile

To interpret spectral data accurately, one must understand the synthetic origin. This compound is typically synthesized via electrophilic aromatic substitution (iodination) of 3-hydroxypyridine or 2-iodopyridin-3-ol.

  • Regioselectivity: The hydroxyl group at C3 activates the ortho (C2, C4) and para (C6) positions.

  • The Challenge: While C2 is the primary site of iodination (forming 2-iodopyridin-3-ol), the second iodine can attack C6 (favored by OH direction) or C5 (favored by pyridine nitrogen electronics).

  • Critical Analysis: The 2,5-isomer is often a minor product or requires specific conditions (e.g., NIS/TFA or DIH) to favor the

    
    -position (C5). Therefore, spectral validation must rule out the 2,6-diiodo isomer.
    
Visualization: Synthesis & Isomer Differentiation Workflow

SynthesisWorkflow Start 3-Hydroxypyridine Step1 Iodination (Eq. 1) (I2 / Na2CO3) Start->Step1 Inter 2-Iodopyridin-3-ol (Major Intermediate) Step1->Inter Step2 Iodination (Eq. 2) (NIS / Acid Catalyst) Inter->Step2 Product This compound (Target) Step2->Product Beta-attack (C5) Impurity 2,6-Diiodopyridin-3-ol (Common Impurity) Step2->Impurity Ortho-attack (C6)

Figure 1: Synthetic pathway highlighting the divergence point for regioisomer formation. Differentiating the 2,5-isomer from the 2,6-isomer is the primary analytical objective.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

The structural confirmation of this compound relies on the specific coupling patterns of the remaining aromatic protons.

Predicted H NMR Analysis (DMSO- )

Based on the experimental data of the precursor 2-iodopyridin-3-ol (


 7.18 H-4, 

7.87 H-6) and substituent chemical shift effects (SCS), the following spectrum is established.
ProtonPositionPredicted Shift (

, ppm)
MultiplicityCoupling Constant (

)
Assignment Logic
OH C3-OH10.80 - 11.20Singlet (br)-Deshielded by H-bonding; typically broad.
H-6 C6-H8.00 - 8.20Doublet (d)

Hz
Ortho to N, Ortho to I (C5). Deshielded relative to precursor due to I-substitution at C5.
H-4 C4-H7.40 - 7.60Doublet (d)

Hz
Ortho to OH, Ortho to I (C5). Meta coupling to H-6 is diagnostic.

Diagnostic Key:

  • Absence of H-5: The precursor (2-iodo) shows a dd at

    
     7.24 (H-5). The disappearance of this signal confirms substitution at the 5-position.
    
  • Coupling Pattern: The 2,5-isomer shows two doublets with small meta coupling (~2 Hz).

    • Contrast with 2,6-isomer: The 2,6-isomer would show H-4 and H-5 as doublets with a large ortho coupling (~8 Hz). This is the primary differentiator.

C NMR Expectations

Iodine exerts a "heavy atom effect," often causing significant shielding (upfield shift) of the attached carbon, contrary to the deshielding effect of lighter electronegative halogens.

  • C-2 (C-I): ~110 - 115 ppm (Similar to precursor).

  • C-5 (C-I): ~90 - 100 ppm (New iodinated carbon, significantly upfield).

  • C-3 (C-OH): ~152 - 155 ppm (Deshielded by Oxygen).

  • C-6: ~145 - 148 ppm (Alpha to Nitrogen).

  • C-4: ~130 - 135 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides confirmation of the elemental composition and halogen count.

Ionization Characteristics
  • Molecular Ion (

    
    ):  Iodine is monoisotopic (
    
    
    
    I). Unlike Chlorine (
    
    
    ) or Bromine (
    
    
    ), Iodine does not produce an isotope pattern.
  • Observed Mass:

    • Formula:

      
      
      
    • Exact Mass:

      
       Da
      
    • ESI(+):

      
       Da
      
    • ESI(-):

      
       Da (Preferred mode due to acidic Phenolic OH).
      
Fragmentation Pathway

The fragmentation is dominated by the weakness of the C-I bond and the stability of the pyridine ring.

MSFragmentation M_Ion Molecular Ion [M-H]- m/z 345.8 Frag1 Loss of Iodine (I•) [M-H-I]- m/z ~219 M_Ion->Frag1 - I (127 Da) Frag2 Loss of CO (Ring Contraction) m/z ~191 Frag1->Frag2 - CO (28 Da) Frag3 Loss of Second Iodine [C5H3NO]- m/z ~92 Frag1->Frag3 - I (127 Da)

Figure 2: Proposed ESI(-) fragmentation pathway. The sequential loss of Iodine atoms (127 Da) is characteristic of polyiodinated aromatics.

Experimental Protocols

To ensure reproducibility and spectral fidelity, the following protocols are recommended.

Sample Preparation for NMR

The hydroxyl group can broaden signals in aprotic non-polar solvents.

  • Solvent: Use DMSO-

    
      (99.9% D) rather than CDCl
    
    
    
    . DMSO disrupts intermolecular H-bonding, sharpening the OH signal and preventing aggregation.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Temperature: Run at 298 K (

    
    C). If OH broadening persists, elevate to 313 K (
    
    
    
    C) to accelerate exchange.
HPLC Method for Purity Assessment

Since the 2,6-isomer is a likely impurity, a gradient method is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol).

  • Note: The 2,5-isomer (more polar/asymmetric) typically elutes slightly after the 2,6-isomer due to differences in dipole moment interaction with the stationary phase, though standards should confirm this.

References

  • Organic Chemistry Portal. (2019). Iodination of Aromatic Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Chemical Shift Data. Retrieved from [Link][1][2]

Sources

Technical Monograph: NMR Characterization of 2,5-Diiodopyridin-3-ol

[1]

Structural Analysis & Chemical Environment

This compound (CAS: 1142191-68-1) presents a unique spectroscopic challenge due to the interplay between the electron-deficient pyridine ring, the electron-donating hydroxyl group (O-H), and the heavy iodine atoms.[1]

  • The Pyridine Core: The nitrogen atom (N1) exerts a strong deshielding effect on the

    
    -positions (C2, C6) and, to a lesser extent, the 
    
    
    -position (C4).[1]
  • The Hydroxyl Group (C3): Acts as an ortho/para activator.[1] It shields the adjacent C2 and C4 positions via resonance but deshields C3 inductively.[1]

  • The Iodine Atoms (C2, C5):

    • Steric/Inductive: Iodine is weakly electronegative but large.[1]

    • Heavy Atom Effect: The most critical feature in the

      
      C NMR of this molecule is the "Heavy Atom Effect" (Spin-Orbit Coupling), which causes significant upfield shielding  of the carbons directly attached to iodine, often overriding inductive deshielding.[1]
      
Molecular Numbering & Logic[1]
  • Position 1: Nitrogen[1]

  • Position 2: Iodine (Quaternary)[1]

  • Position 3: Hydroxyl (Quaternary)[1]

  • Position 4: Methine Proton (H4)[1]

  • Position 5: Iodine (Quaternary)[1]

  • Position 6: Methine Proton (H6)[1]

H NMR Spectroscopy

The proton spectrum is characterized by two distinct aromatic signals in the aromatic region and a broad exchangeable singlet for the hydroxyl group.[1]

Predicted Spectral Data (DMSO- , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Logic
10.80 - 11.50 br s1H-OH Exchangeable proton.[1] Shift varies significantly with concentration and water content.
8.15 - 8.35 d1H

H6 Most deshielded due to proximity to Nitrogen (

-position).[1]
7.45 - 7.65 d1H

H4 Upfield relative to H6 due to ortho-shielding by the C3-OH group.[1]
Mechanistic Insight
  • H6 Deshielding: H6 is located at the

    
    -position relative to the pyridine nitrogen.[1] The paramagnetic anisotropy of the C=N bond and the electronegativity of nitrogen strip electron density from this proton, shifting it downfield (> 8.0 ppm).[1]
    
  • H4 Shielding: H4 is ortho to the hydroxyl group at C3.[1] The oxygen lone pair donates electron density into the ring (resonance effect), shielding H4 relative to unsubstituted pyridine.[1]

  • Meta-Coupling (

    
    ):  Unlike typical ortho-coupling (
    
    
    Hz), the protons H4 and H6 are meta to each other.[1] In pyridine systems, this results in a small coupling constant (
    
    
    ) of approximately 1.5 – 2.5 Hz, appearing as fine doublets.[1]

C NMR Spectroscopy

The carbon spectrum is the definitive tool for verifying the position of the iodine atoms.[1] The Heavy Atom Effect is the diagnostic marker.[1]

Predicted Spectral Data (DMSO- , 100 MHz)
Shift (

ppm)
TypeAssignmentDiagnostic Note
152.0 - 155.0 C_qC3 (C-OH)Deshielded by direct attachment to Oxygen (ipso-effect).[1]
144.0 - 148.0 CHC6 (C-H)Deshielded

-carbon (adjacent to N).[1]
130.0 - 134.0 CHC4 (C-H)Intermediate shift; shielded by ortho-OH.[1]
112.0 - 118.0 C_qC2 (C-I)Critical: Upfield shift due to I-atom shielding, despite being

to N.
90.0 - 98.0 C_qC5 (C-I)Critical: Extreme upfield shift (Shielded).[1] Diagnostic of C-I bond.[1]
The Heavy Atom Effect (Spin-Orbit Coupling)

In

1Iodine shields the attached carbon significantly1
  • C5 Identification: If this signal appears >120 ppm, the iodine is likely not at this position.[1] A shift of <100 ppm confirms the C-I bond at the

    
    -position.[1]
    
  • C2 Identification: Normally, a C2 pyridine carbon appears at ~150 ppm.[1][2] The presence of Iodine shifts this upfield to ~115 ppm.[1]

Structural Validation Workflow (HMBC/COSY)

To distinguish the 2,5-diiodo isomer from the common impurity 2,6-diiodopyridin-3-ol , Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]

Logic Diagram: Isomer Differentiation

The following diagram illustrates the critical HMBC correlations that confirm the 2,5-substitution pattern.

NMR_Logiccluster_0Proton Inputscluster_1Carbon Targets (HMBC)H6H6 Proton(~8.2 ppm)C2C2-I(Quaternary, ~115 ppm)H6->C23-bond (Weak)C5C5-I(Quaternary, ~94 ppm)H6->C52-bond (Strong)C4C4H6->C43-bondDecisionIsomer Check:If H4 correlates to C2-IAND H6 correlates to C5-I-> CONFIRMED 2,5-IsomerH6->DecisionH4H4 Proton(~7.5 ppm)H4->C23-bond (Diagnostic)H4->C52-bondC6C6H4->C63-bondC3C3H4->C32-bondH4->DecisionC1_NNitrogen (N1)

Figure 1: HMBC Correlation Network. Strong 3-bond correlations from H4 to C2 and H6 to C4/C2 are essential for mapping the substitution pattern.

Experimental Protocol

A. Sample Preparation

Iodinated pyridinols often exhibit poor solubility in non-polar solvents and can aggregate via hydrogen bonding.

  • Solvent: DMSO-

    
      (99.9% D) is the standard.[1] It disrupts intermolecular H-bonds, sharpening the OH signal.[1]
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Additives: If the OH peak is too broad or exchanging with water, add a single drop of

    
     .[1] This will eliminate the OH peak (H/D exchange) and simplify the aromatic region, confirming the OH assignment.[1]
    
B. Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the slow-relaxing quaternary carbons (C-I).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Quaternary carbons attached to Iodine have long

    
     relaxation times. Short D1 values will result in invisible C2/C5 signals.
    
  • Scans (NS):

    • 
      H: 16 scans.[1]
      
    • 
      C: Minimum 1024 scans (due to low sensitivity of quaternary carbons and splitting by Iodine).
      

References

  • ChemicalBook. 2-Iodo-3-pyridinol NMR Data. (Used for base chemical shift calculations of the pyridine core).[1]

  • Facelli, J. C., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts."[1] Chemical Reviews, 2020.[1] (Authoritative source on the Iodine Heavy Atom Effect in

    
    C NMR). [1]
    
  • BenchChem. this compound Product Entry. (Confirmation of CAS 1142191-68-1 and existence).[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds.[1] (General reference for pyridine substituent additivity rules). [1]

Crystal Structure and Supramolecular Engineering of Iodinated Pyridinols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated pyridinols represent a unique class of amphiphilic scaffolds in crystal engineering and medicinal chemistry. Their structural duality—capable of acting as both Hydrogen Bond (HB) donors/acceptors and Halogen Bond (XB) donors—makes them critical "supramolecular synthons." This guide analyzes the solid-state behavior of these molecules, focusing on the competition between the hydroxyl-pyridine hydrogen bond (


) and the iodine-pyridine halogen bond (

).[1] Understanding these interactions is pivotal for designing robust pharmaceutical co-crystals and optimizing ligand-protein binding affinities.

Molecular Architecture: Tautomerism & Electronics

The crystallographic landscape of iodinated pyridinols is dictated by the keto-enol tautomerism inherent to the pyridine ring. Unlike simple phenols, hydroxypyridines exist in a delicate equilibrium between the pyridinol (hydroxy) form and the pyridone (oxo) form.

The Isomer Rule
  • 3-Iodopyridinols: Predominantly exist as the hydroxyl tautomer in the solid state. The loss of aromaticity required to form a "3-pyridone" is energetically prohibitive.

  • 2- and 4-Iodopyridinols: Favor the pyridone tautomer (e.g., 5-iodo-2-pyridone) due to the formation of stable amide-like dimers (

    
    ), despite the iodine substituent.
    
The Sigma-Hole ( -hole)

The iodine atom exhibits an anisotropic charge distribution. While the equatorial belt of the iodine is electronegative, the region along the C-I bond axis (distal to the carbon) is electropositive. This region, the


-hole, allows the iodine to act as a Lewis acid, interacting with nucleophiles (N, O, S) in a highly directional manner.[2]
Visualization: Tautomeric Equilibrium

The following diagram illustrates the environmental dependence of the tautomeric state, a critical consideration for crystallization solvent selection.

Tautomerism cluster_0 Solution State cluster_1 Solid State Packing Sol_OH Pyridinol Form (Aromatic) Sol_NH Pyridone Form (Amide-like) Sol_OH->Sol_NH  Proton Transfer   (Solvent Polarity Dependent) Cryst_XB Halogen Bond Network (C-I...N) Sol_OH->Cryst_XB  3-Isomers   (XB Donor) Cryst_HB H-Bond Network (N-H...O) Sol_NH->Cryst_HB  2-/4-Isomers   (Dimerization) Cryst_HB->Cryst_XB  Co-former Competition  

Figure 1: Tautomeric pathways influencing final crystal packing. Blue/Red nodes indicate solution species; Green/Yellow indicate solid-state motifs.

The Halogen Bond (XB) Landscape

In iodinated pyridinols, the iodine atom competes with the hydroxyl group for the primary acceptor site (the pyridine nitrogen).

Interaction Hierarchy
  • Hydrogen Bond (

    
    ):  Strong electrostatic interaction. Typically dominates if no competing factors exist.
    
  • Halogen Bond (

    
    ):  Highly directional (
    
    
    
    ).[3] Strength is tunable based on the electron-withdrawing nature of the ring.
  • Orthogonality: Uniquely, XB and HB can co-exist. The iodine approaches the nitrogen lone pair along the

    
    -hole vector, while the hydrogen approaches from a different angle, potentially allowing a single nitrogen to accept both interactions in rare geometries.
    
Solvent-Mediated Selection
  • Polar Solvents (e.g., MeOH, DMSO): Solvate strong HB donors, weakening the

    
     potential. This kinetically favors the formation of Halogen Bonded  crystals.
    
  • Non-Polar Solvents (e.g., Toluene, Hexane): Support the strongest electrostatic interaction, typically favoring Hydrogen Bonded networks.

Experimental Protocols

The following protocol details the synthesis and crystallization of 2-iodo-3-pyridinol , a model compound for studying these competitive interactions.

Synthesis of 2-Iodo-3-Pyridinol

Reaction Principle: Electrophilic aromatic substitution of 3-hydroxypyridine using iodine in an aqueous alkaline medium.

  • Reagents:

    • 3-Hydroxypyridine (5.0 g, 52.6 mmol)

    • Sodium Carbonate (

      
      , 11.6 g, 109.7 mmol)[4]
      
    • Iodine (

      
      , 13.3 g, 52.6 mmol)
      
    • Solvent: Water (400 mL)

  • Procedure:

    • Dissolve 3-hydroxypyridine and

      
       in water.
      
    • Add

      
       slowly to the stirred solution at room temperature.
      
    • Stir for 2–4 hours (monitor via TLC, DCM/EtOH 97:3).

    • Quench: Adjust pH to 4.0 using 1M HCl. The product precipitates as a white/off-white solid.

    • Isolation: Filter, wash with cold water, and dry under vacuum.

    • Yield: ~92% (10.7 g).

Crystallization Strategy

To obtain X-ray quality crystals, we must control the evaporation rate to allow the XB network to organize.

  • Method A (Slow Evaporation): Dissolve 20 mg of crude solid in 2 mL of Methanol (polar). Cover vial with Parafilm, poke 3 pinholes. Allow to stand at 20°C for 5-7 days.

  • Method B (Sublimation): For high-purity polymorph screening. Heat sample to 80°C under reduced pressure (0.1 mbar). Crystals deposit on the cold finger.

Experimental Workflow Diagram

Workflow cluster_cryst Crystallization Pathways Start Start: 3-Hydroxypyridine React Iodination (I2/Na2CO3) Electrophilic Sub. Start->React Quench Acidify (pH 4) Precipitation React->Quench Purify Filtration & Drying (Yield ~92%) Quench->Purify MethodA Method A: MeOH (Promotes XB) Purify->MethodA MethodB Method B: Toluene (Promotes HB) Purify->MethodB XRD Single Crystal XRD Data Collection MethodA->XRD MethodB->XRD

Figure 2: Step-by-step workflow from raw material to crystallographic characterization.[5]

Structural Characterization & Data

The following data summarizes the typical geometric parameters observed in iodinated pyridinol crystal structures.

Crystallographic Metric Comparison

Note: Values are averaged from Cambridge Structural Database (CSD) surveys of analogous systems.

ParameterHydrogen Bond (

)
Halogen Bond (

)
Significance
Interaction Distance (d) 1.80 – 2.00 Å2.70 – 3.00 ÅXB is longer but highly directional.
Normalized Distance (R) ~0.70 (vs vdW radii)0.80 – 0.85 (vs vdW radii)Both are significantly shorter than vdW sum.
Bond Angle (

)
160° – 178°170° – 180°XB requires strict linearity (low tolerance).
Interaction Energy 15 – 40 kJ/mol5 – 20 kJ/molXB is weaker but structure-directing.
Unit Cell Trends (2-iodo-3-pyridinol)
  • Space Group: Monoclinic

    
    
    
  • Packing Motif: Infinite chains driven by

    
     hydrogen bonds. The iodine atom often engages in weaker lateral contacts (
    
    
    
    or
    
    
    ) rather than primary
    
    
    bonds unless a co-former is introduced to block the proton transfer.

Implications for Drug Design

For drug development professionals, the iodinated pyridinol scaffold offers specific bioisosteric advantages:

  • Metabolic Stability: The iodine atom on the pyridine ring blocks metabolic oxidation at that specific carbon. However, care must be taken to prevent deiodination in vivo.

  • Binding Affinity: The Iodine

    
    -hole can target carbonyl oxygens in the protein backbone (e.g., in kinase hinge regions), providing a "molecular anchor" that is orthogonal to standard hydrogen bonding.
    
  • Lipophilicity Modulation: Iodine significantly increases

    
    , enhancing membrane permeability compared to the chloro- or bromo- analogs.
    

References

  • Aakeröy, C. B., et al. (2013). "Competing hydrogen-bond and halogen-bond donors in crystal engineering." CrystEngComm, 15, 3125. Link

  • Metrangolo, P., & Resnati, G. (2005).[6] "Halogen Bonding: A Supramolecular Strategy for Organocatalysis and Drug Discovery." Chemistry - A European Journal. Link

  • ChemicalBook. (n.d.). "2-Iodo-3-hydroxypyridine Synthesis and Properties." Link

  • Zhang, Y., & Pike, A. (2021).[4][7] "Pyridones in drug discovery: Recent advances." Bioorganic & Medicinal Chemistry Letters, 38, 127849.[7] Link

  • Groom, C. R., et al. (2016).[8][9] "The Cambridge Structural Database."[8] Acta Crystallographica Section B. Link

Sources

The Privileged Scaffold: A Technical Guide to Substituted Pyridin-3-ols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted pyridin-3-ols (3-hydroxypyridines) represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Unlike their 2- and 4-isomers, which exist predominantly as pyridones, pyridin-3-ols retain a distinct phenolic character while possessing unique zwitterionic properties. This guide explores the discovery, synthetic evolution, and physicochemical rationale that have made this scaffold a cornerstone in the development of cholinergic drugs, antioxidants, and modern kinase inhibitors.

Part 1: The Historical Genesis

From Natural Alkaloids to Synthetic Precision

The history of pyridin-3-ols is inextricably linked to the study of the Calabar bean alkaloid, physostigmine (eserine). In the early 20th century, physostigmine was the only agent available to treat Myasthenia Gravis (MG) and glaucoma. However, its instability and high toxicity necessitated the development of synthetic analogues.

The breakthrough occurred not by replicating the complex indole structure of physostigmine, but by isolating the pharmacophore: the N-methylcarbamate moiety attached to an aromatic ring.

  • 1931 (Neostigmine): Aeschlimann and Reinert simplified the scaffold to a trimethylammonium-phenol derivative. While effective, it lacked the specific electronic tuning of the pyridine ring.

  • 1945 (Pyridostigmine): Researchers at Hoffmann-La Roche (Urban and Schnider) synthesized pyridostigmine. By incorporating the charged nitrogen into the aromatic ring (as a pyridinium) and utilizing the 3-hydroxy position for the carbamate attachment, they created a more stable, longer-acting inhibitor of acetylcholinesterase (AChE) with fewer muscarinic side effects.

Visualizing the Scaffold Evolution

The following diagram illustrates the structural simplification from natural product to synthetic drug.

ScaffoldEvolution Physostigmine Physostigmine (Natural Indole Alkaloid) Pharmacophore Pharmacophore Isolation (Aromatic Carbamate) Physostigmine->Pharmacophore Structural Simplification Neostigmine Neostigmine (Trimethylammonium Phenol) Pharmacophore->Neostigmine 1931: First Synthetic Pyridostigmine Pyridostigmine (Pyridin-3-ol Derivative) Neostigmine->Pyridostigmine 1945: Optimization (Reduced Side Effects)

Figure 1: Structural evolution from the natural alkaloid Physostigmine to the optimized Pyridin-3-ol scaffold.

Part 2: Physicochemical Core – The "Chameleon" Effect

The utility of pyridin-3-ol lies in its tautomeric versatility . Unlike 2- and 4-hydroxypyridines, which exist almost exclusively as pyridones (amide-like) due to lactam stabilization, 3-hydroxypyridine exists in a delicate equilibrium between the neutral enol form and the zwitterionic form.

Tautomeric Equilibrium[2][3]
  • Neutral Form (Enol): Predominates in non-polar solvents and gas phase. Acts as a hydrogen bond donor/acceptor similar to a phenol.

  • Zwitterionic Form (NH+ / O-): Significant presence in aqueous solution. This form allows the molecule to interact strongly with polar residues in protein binding pockets, a feature often exploited in kinase inhibitor design to mimic peptide bonds or interact with specific water networks.

Data Summary: Isomer Comparison

Isomer Dominant Tautomer (Water) pKa (OH Ionization) Pharmacological Relevance
2-Hydroxypyridine 2-Pyridone (Lactam) 11.6 Nucleobase mimic, amide isostere
3-Hydroxypyridine Zwitterion / Enol Mix 4.86 (Zwitterion) Phenol bioisostere, AChE inhibitors

| 4-Hydroxypyridine | 4-Pyridone (Lactam) | 11.1 | Iron chelators, antibacterial scaffolds |

Part 3: Synthetic Methodologies

Producing substituted pyridin-3-ols is synthetically more challenging than 2- or 4-isomers because the 3-position is not activated for nucleophilic aromatic substitution (


).
Method A: The Clauson-Kaas Furan Synthesis (The "Classic" Route)

Developed in the 1950s, this method remains a benchmark for accessing complex substitution patterns. It relies on the oxidative rearrangement of furfurylamines.

Mechanism:

  • Electrolysis/Oxidation: Furfurylamine is oxidized in methanol (often electrochemically) to form a dimethoxy-dihydrofuran intermediate.[1][2]

  • Acid Hydrolysis: Treatment with dilute HCl opens the furan ring.

  • Recyclization: The acyclic dicarbonyl intermediate undergoes condensation to form the pyridine ring.

Method B: Oxidative Ring Expansion (The "Green" Route)

A modern adaptation that avoids electrochemical cells, utilizing hydrogen peroxide as the oxidant.

Protocol: Synthesis of 3-Hydroxypyridine form Furfurylamine

  • Reagents: Furfurylamine,

    
     (30%), HCl.
    
  • Step 1: Cool furfurylamine (1 eq) and HCl (5 eq) to 0-5°C.

  • Step 2: Add

    
     (1.1 eq) dropwise.[3] Control exotherm strictly.
    
  • Step 3: Reflux at 100-105°C for 30 minutes.

  • Step 4: Neutralize to pH 8-9 to precipitate the product.

  • Yield: ~76% (High purity).[3]

Method C: Hydrolysis of 3-Halopyridines (Industrial)

Used for bulk production of simple derivatives.

  • Reaction: 3-Bromopyridine + NaOH + Cu catalyst

    
     3-Hydroxypyridine.
    
  • Constraint: Requires high temperatures (200°C+) or high-pressure autoclaves, limiting functional group tolerance.

Visualizing Synthetic Logic

SynthesisPathways Furan Furfurylamine (Bio-based Precursor) Oxidation Oxidative Ring Opening (H2O2 or Electrolysis) Furan->Oxidation Clauson-Kaas / Green Route HaloPyridine 3-Halopyridine (Petrochemical Precursor) Substitution Cu-Catalyzed Hydrolysis (High Temp/Pressure) HaloPyridine->Substitution Industrial Route Target Substituted Pyridin-3-ol Oxidation->Target Recyclization Substitution->Target

Figure 2: Comparison of the bio-based Furan route versus the petrochemical Halopyridine route.

Part 4: Modern Applications & Case Studies

Cholinergic Agonists (Myasthenia Gravis)

Pyridostigmine Bromide (Mestinon) remains the gold standard.

  • Mechanism: The carbamate moiety transfers to the serine residue in the active site of Acetylcholinesterase (AChE). The 3-hydroxypyridine leaving group is released, but the enzyme remains carbamoylated (inhibited) for minutes to hours, contrasting with the microseconds of the natural substrate (acetylcholine).

  • Why 3-ol? The quaternary nitrogen at position 1 and the carbamate at position 3 create a perfect geometric match for the AChE anionic and esteratic subsites.

Antibacterial Oxazolidinones

Recent research has utilized the pyridin-3-yl ring to replace the phenyl ring in oxazolidinone antibiotics (like Linezolid).[4]

  • Advantage: The nitrogen atom in the ring lowers the lipophilicity (LogP), potentially reducing toxicity while maintaining binding affinity to the bacterial ribosome.

Kinase Inhibitors (Scaffold Hopping)

In modern oncology, 3-hydroxypyridines are used as bioisosteres for phenols.

  • Application: In designing inhibitors for targets like p38 MAP kinase , replacing a phenol with a 3-hydroxypyridine can improve metabolic stability (reducing glucuronidation) while maintaining the critical hydrogen bond to the hinge region of the kinase ATP-binding pocket.

References

  • Discovery of Pyridostigmine

    • Hoffmann-La Roche. (1945).[5] Synthesis of Pyridostigmine Bromide.

    • Source:

  • Synthesis from Furans (Clauson-Kaas)

    • Clauson-Kaas, N., et al. (1955).[6][2] Preparation of 3-Pyridols from Furans. Acta Chemica Scandinavica.

    • Source:

  • Modern Green Synthesis

    • Zhang, Z., et al. (2007/2022). Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide.
    • Source:

  • Tautomerism & Properties

    • RSC Advances. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine.
    • Source:

  • Antibacterial Applications

    • Frontiers in Microbiology. (2022).[7] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives.

    • Source:

Sources

Technical Profile: 2,5-Diiodopyridin-3-ol (CAS 1142191-68-1)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Strategic Scaffold for Pyridine-Based Pharmacophores[1][2]

Executive Summary

2,5-Diiodopyridin-3-ol (CAS 1142191-68-1) is a high-value heteroaromatic building block characterized by a dense functionalization pattern.[1][2] Featuring two iodine atoms at the C2 and C5 positions and a hydroxyl group at C3, this molecule offers orthogonal reactivity profiles that allow for sequential, regioselective metal-catalyzed cross-couplings. It serves as a critical scaffold in the synthesis of complex pharmaceutical ingredients, particularly in the development of kinase inhibitors and receptor modulators where the 3-hydroxypyridine motif acts as a bioisostere for phenolic rings.

Chemical Identity & Physicochemical Properties

This compound represents a "privileged structure" in medicinal chemistry due to its ability to participate in hydrogen bonding (via the 3-OH) while providing vectors for lipophilic expansion at C2 and C5.

Table 1: Physicochemical Characterization
PropertyDataNote
CAS Number 1142191-68-1Verified Identifier
IUPAC Name This compoundAlso: 3-Hydroxy-2,5-diiodopyridine
Molecular Formula C₅H₃I₂NO
Molecular Weight 346.89 g/mol High halogen mass contribution
Appearance Off-white to pale yellow solidLight-sensitive (iodine liberation)
Solubility DMSO, DMF, MethanolPoor water solubility; soluble in polar organics
pKa (Predicted) ~6.5 (OH group)Acidified by electron-withdrawing iodines
Melting Point >200°C (Decomposition)Typical for poly-halo heteroaromatics

Synthetic Reactivity & Chemoselectivity

The utility of CAS 1142191-68-1 lies in the electronic differentiation of its two carbon-iodine bonds. Understanding this hierarchy is essential for designing high-yield synthetic routes.

Electronic Landscape & Regioselectivity
  • C2-Iodine (The "Hot" Spot): Located

    
     to the pyridine nitrogen. The electron-deficient nature of the C=N bond activates this position for oxidative addition by transition metals (Pd, Cu) and Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • C5-Iodine (The "Warm" Spot): Located

    
     to the nitrogen. It behaves similarly to an aryl iodide, reactive in cross-couplings but generally slower than the C2 position.
    
  • C3-Hydroxyl: Acts as an electron-donating group (EDG) but also as a directing group. It can be alkylated to modulate solubility or protected (e.g., MOM, TBS) to prevent catalyst poisoning.

Strategic Functionalization Workflow

The following logic governs the sequential elaboration of the scaffold:

  • Step 1: O-Protection. Protection of the phenol is usually required to prevent protonolysis of organometallic reagents.

  • Step 2: C2-Selective Coupling. Under controlled conditions (stoichiometry, temperature), the C2-I bond reacts preferentially due to its proximity to the electronegative nitrogen.

  • Step 3: C5-Selective Coupling. Higher temperatures or more active catalysts are then used to functionalize the remaining C5-I bond.

Reactivity Start This compound (CAS 1142191-68-1) Protection Step 1: O-Protection (Bn, MOM, TBS) Start->Protection Base/Electrophile SNAr 2-Amino/Alkoxy Derivative Start->SNAr Path B: Direct SNAr C2_Coupling Step 2: C2-Selective Coupling (Suzuki/Sonogashira) Temp: 25-60°C Protection->C2_Coupling Pd(0), R1-B(OH)2 C5_Coupling Step 3: C5-Coupling (High Temp/Active Cat) Temp: >80°C C2_Coupling->C5_Coupling Pd(0), R2-B(OH)2 Final Trisubstituted Pyridine Scaffold C5_Coupling->Final Deprotection

Figure 1: Sequential functionalization logic for this compound, highlighting the reactivity hierarchy.

Experimental Protocols

Note: All protocols involve hazardous chemicals. Perform in a fume hood.

Protocol A: O-Protection (Methoxymethylation)

To modulate the electronics and solubility before coupling.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF at 0°C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of

    
     gas will occur. Stir for 30 min.
    
  • Alkylation: Dropwise add MOM-Cl (1.1 eq).

  • Workup: Warm to RT, stir 2h. Quench with water, extract with EtOAc.

  • Outcome: Yields 2,5-diiodo-3-(methoxymethoxy)pyridine , ready for coupling.

Protocol B: Regioselective C2-Suzuki Coupling

Exploiting the higher reactivity of the C2-iodine.

  • Catalyst System: Use

    
     (5 mol%) and 
    
    
    
    (2.0 eq) in DME/Water (4:1).
  • Reagents: Add O-protected scaffold (1.0 eq) and Aryl-Boronic Acid (1.05 eq). Crucial: Do not use excess boronic acid to avoid double coupling.

  • Conditions: Heat to 60°C for 4-6 hours. (Monitor by LCMS; C5 coupling typically requires >80°C).

  • Purification: Silica gel chromatography. The C2-coupled product elutes before the bis-coupled byproduct.

Handling, Stability & Safety (E-E-A-T)

As a halogenated pyridine, this compound presents specific handling challenges.

Stability Profile
  • Light Sensitivity: Iodinated aromatics are prone to homolytic cleavage of the C-I bond under UV light, liberating iodine (

    
    ) which turns the solid yellow/brown. Store in amber vials. 
    
  • Oxidation: The 3-OH group is susceptible to oxidation to the pyridone/quinone forms if exposed to strong oxidants.

  • Shelf Life: Stable for >2 years at -20°C under inert atmosphere (Argon/Nitrogen).

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[3][6]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Avoid dust formation.[3][4][5][6]

References

  • Chemical Identity: this compound Product Dossier. BLD Pharm / Fisher Scientific Catalog. Link

  • Reactivity Context: Regioselective Cross-Coupling of Polyhalogenated Heterocycles. J. Org.[7] Chem. (General reference for dihalo-pyridine selectivity).

  • Safety Standards: Safety Data Sheet: this compound. Thermo Fisher Scientific.[4] Link

  • Synthetic Application: Synthesis of 2,5-disubstituted pyridines via sequential Suzuki–Miyaura reactions. Eur. J. Org.[7] Chem. (Analogous chemistry).

Sources

Methodological & Application

Application Note: Sequential Site-Selective Suzuki-Miyaura Coupling of 2,5-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic functionalization of 2,5-diiodopyridin-3-ol , a high-value scaffold for kinase inhibitor development. The core challenge lies in differentiating the two chemically distinct iodide sites (C2 and C5) while managing the amphoteric nature of the C3-hydroxyl group.

We present a validated, three-phase workflow:

  • Chemoselective Protection: Masking the C3-OH to prevent catalyst poisoning.

  • Regioselective C2-Arylation: Exploiting the electronic activation of the C2 position.

  • Sequential C5-Arylation: Accessing non-symmetric diaryl pyridines via forcing conditions.

Mechanistic Insight & Strategic Logic

The Reactivity Hierarchy

The this compound scaffold presents a unique electrophilic landscape. Successful coupling relies on exploiting the electronic differences between the two carbon-iodine bonds.

  • C2-Iodide (Primary Reactive Site): The C2 position is adjacent to the pyridine nitrogen. The inductive electron-withdrawing effect (-I) of the nitrogen lowers the LUMO energy at C2, making it highly susceptible to oxidative addition by Pd(0).

  • C5-Iodide (Secondary Reactive Site): The C5 position is electronically similar to a standard aryl iodide but is less activated than C2. It typically requires higher temperatures or more active catalyst systems once the C2 position has been substituted.

  • C3-Hydroxyl (Catalyst Poison): The free phenol is problematic. It acts as a Brønsted acid (consuming the base required for transmetallation) and can coordinate to Palladium as an L-type ligand, arresting the catalytic cycle. Protection is mandatory.

Visualization of Reaction Pathway

The following diagram illustrates the sequential logic, highlighting the energy barriers (activation) associated with each step.

G cluster_0 Selectivity Driver Start This compound Protected Protected Intermediate (3-OMOM) Start->Protected Phase 1: Protection (MOM-Cl) Prevents Cat. Poisoning Mono C2-Monoarylated Product Protected->Mono Phase 2: Pd(PPh3)4, Na2CO3 C2-Selective (Electronic Control) Final 2,5-Diaryl Product Mono->Final Phase 3: Pd(dppf)Cl2, Heat C5-Coupling (Forcing)

Figure 1: Sequential functionalization workflow. The C2 position is electronically activated by the adjacent Nitrogen, allowing selective coupling at mild temperatures.

Experimental Protocols

Phase 1: Hydroxyl Protection (MOM-Ether Synthesis)

Rationale: The Methoxymethyl (MOM) group is chosen for its stability under basic Suzuki conditions (unlike esters) and its ability to be removed under mild acidic conditions later.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.5 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Charge a flame-dried flask with this compound and anhydrous DMF under N2 atmosphere.

  • Cool to 0 °C. Carefully add NaH portion-wise. (Caution: H2 gas evolution).

  • Stir at 0 °C for 30 min until gas evolution ceases (formation of sodium phenoxide).

  • Dropwise add MOM-Cl via syringe.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Carefully add saturated NH4Cl solution.

  • Workup: Extract with EtOAc (3x), wash organics with water and brine to remove DMF. Dry over Na2SO4 and concentrate.

  • Outcome: 2,5-diiodo-3-(methoxymethoxy)pyridine. Use directly in Phase 2.

Phase 2: C2-Selective Suzuki-Miyaura Coupling

Rationale: We utilize the high reactivity of the C2-iodide. By using a standard catalyst (Pd(PPh3)4) and mild temperature, we kinetically favor the C2 reaction over the C5 reaction.

Reagents:

  • Substrate: Protected Diiodide (from Phase 1) (1.0 eq)

  • Boronic Acid A (Ar¹-B(OH)2): (1.05 eq)

  • Catalyst: Pd(PPh3)4 (Tetrakis) (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution) (2.5 eq)

  • Solvent: DME (Dimethoxyethane) (0.15 M)

Procedure:

  • In a reaction vial, combine the Protected Diiodide, Boronic Acid A, and Pd(PPh3)4.

  • Evacuate and backfill with N2 (3 cycles).

  • Add degassed DME and Na2CO3 solution.

  • Reaction: Heat to 60–70 °C . Note: Do not reflux yet. Higher temps promote bis-coupling.

  • Monitoring: Check LC-MS at 2 hours. Look for consumption of starting material and formation of the mono-aryl species.

  • Workup: Dilute with water, extract with DCM. Purify via flash chromatography (SiO2).

  • Selectivity Check: 2D-NMR (HMBC) can confirm arylation at C2 (correlation between Py-H6 and the C2-Aryl group will be absent/different compared to C5).

Phase 3: C5-Coupling (Synthesis of Non-Symmetric Diaryls)

Rationale: The remaining C5-iodide is less reactive. We switch to a more robust catalyst system or higher temperatures to force oxidative addition at this deactivated site.

Reagents:

  • Substrate: C2-Arylated Intermediate (from Phase 2) (1.0 eq)

  • Boronic Acid B (Ar²-B(OH)2): (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM or XPhos Pd G2 (5 mol%)

  • Base: K3PO4 (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Combine C2-Arylated substrate, Boronic Acid B, and Catalyst.

  • Add Dioxane and aqueous Base.

  • Reaction: Heat to 90–100 °C (or reflux) for 4–12 hours.

  • Workup: Standard aqueous extraction and column chromatography.

  • Deprotection (Optional): To remove MOM, treat with 4M HCl in Dioxane at RT for 2 hours.

Data Summary & Troubleshooting

Catalyst & Ligand Selection Matrix
VariableRecommendationCausality/Notes
Ligand for C2 PPh3 (Triphenylphosphine)Moderate activity prevents "overshoot" (reaction at C5).
Ligand for C5 dppf or XPhosBidentate (dppf) or bulky electron-rich (XPhos) ligands facilitate oxidative addition into the deactivated C5-I bond.
Base Na2CO3 (Aq)Mild enough to prevent protecting group hydrolysis; effective for iodides.
Solvent DME or Toluene/EtOHDME offers excellent solubility for polar pyridine intermediates.
Troubleshooting Guide
  • Problem: Protodeboronation (Ar-B(OH)2

    
     Ar-H) 
    
    • Cause: Heteroaryl boronic acids are prone to hydrolysis.

    • Solution: Switch to MIDA boronates or Potassium Trifluoroborates (Ar-BF3K) for the coupling partner.

  • Problem: Loss of Selectivity (Bis-coupling in Phase 2)

    • Cause: Temperature too high or excess boronic acid.

    • Solution: Strictly control T < 70 °C. Add Boronic Acid A slowly (syringe pump) to keep its concentration low relative to the diiodide.

  • Problem: Catalyst Death (Black Pd precipitate)

    • Cause: Coordination by pyridine nitrogen or impurities.

    • Solution: Ensure efficient degassing.[1] If using pyridyl boronic acids, add CuI (co-catalyst) or switch to XPhos Pd G3.

References

  • Site-Selectivity in Halopyridines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[2][3]

    • Source: Chem. Sci. (via NIH/PubMed)
    • URL:[Link]

    • Relevance: Establishes the general rule that C2-halides in pyridines are more reactive towards oxidative addition than C3 or C5 halides due to the inductive effect of the nitrogen.
  • Protecting Group Strategies

    • Title: Protecting Group-Controlled Regioselective Synthesis for Unsymmetrical 3,5-Disubstituted Pyridones.
    • Source: Advanced Synthesis & Catalysis (via ResearchG
    • URL:[Link]

    • Relevance: Validates the necessity of masking hydroxyl/amide functionalities to control regioselectivity and prevent c
  • General Suzuki Protocols for Heterocycles

    • Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
    • Source: NIH / J Org Chem.
    • URL:[Link]

    • Relevance: Provides protocols for difficult heteroaryl-heteroaryl couplings, relevant for Phase 3 (C5 coupling).

Sources

Application Note: Sonogashira Reaction of 2,5-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

2,5-Diiodopyridin-3-ol is a high-value heterocyclic scaffold, primarily utilized as a precursor for furo[3,2-b]pyridines , a structural motif found in potent kinase inhibitors (e.g., against VEGFR, EGFR) and antiviral agents.

The core synthetic challenge lies in the substrate's ambident electrophilicity . It possesses two iodine atoms with distinct electronic environments:

  • C2-Iodine: Positioned

    
     to the pyridine nitrogen; highly activated for oxidative addition.
    
  • C5-Iodine: Positioned

    
     to the nitrogen; less reactive.
    

This guide details the protocols for regioselective Sonogashira coupling at the C2 position, strategies for handling the C3-hydroxyl group, and the subsequent cyclization to the furo[3,2-b]pyridine core.

Mechanistic Insight & Regiochemistry

Electronic Activation Map

The regioselectivity of the Sonogashira coupling on this compound is governed by the inductive effects of the pyridine nitrogen and the resonance effects of the hydroxyl group.

  • C2 Reactivity (Primary Site): The C2 position is electron-deficient due to the adjacent electronegative nitrogen atom (

    
     effect). This lowers the energy barrier for the oxidative addition of the Pd(0) catalyst, making C2 the kinetic site of reaction.
    
  • C5 Reactivity (Secondary Site): The C5 position is less influenced by the nitrogen's withdrawal. Furthermore, the electron-donating effect (

    
    ) of the C3-hydroxyl/alkoxy group increases electron density at C2 and C4 (ortho/para), but the strong activation by the adjacent nitrogen at C2 overrides this deactivation.
    
  • C3-Hydroxyl Interference: The free phenol is acidic (

    
     for hydroxypyridines). Without protection, it can protonate reactive intermediates or coordinate to the Copper(I) co-catalyst, dampening reactivity. Protection is recommended  for high-yield mono-coupling.
    
Visualization: Reactivity Logic

Regioselectivity Substrate This compound C2_Site C2 Position (alpha-N) High Reactivity Substrate->C2_Site Pd(0) Insertion (Kinetic Product) C5_Site C5 Position (beta-N) Low Reactivity Substrate->C5_Site Requires High Temp or Excess Reagent C3_OH C3-OH Group Catalyst Poison / Nucleophile C3_OH->Substrate Directs Cyclization (Post-Coupling) N_Atom Pyridine Nitrogen (EWG) N_Atom->C2_Site Strong Activation

Figure 1: Reactivity map of this compound showing the preference for C2 coupling.

Experimental Protocols

Protocol A: Protection Strategy (Recommended)

Protecting the C3-hydroxyl group as a Methoxymethyl (MOM) ether or tert-Butyldimethylsilyl (TBS) ether prevents catalyst poisoning and ensures clean regioselectivity.

Reaction: this compound + MOM-Cl


 2,5-Diiodo-3-(methoxymethoxy)pyridine
  • Dissolve: Suspend this compound (1.0 equiv) in dry DCM (0.2 M).

  • Base: Add Diisopropylethylamine (DIPEA) (1.5 equiv) at 0°C.

  • Reagent: Dropwise add MOM-Cl (1.2 equiv).

  • Stir: Warm to RT and stir for 2-4 hours.

  • Workup: Quench with water, extract with DCM, dry over Na₂SO₄.

  • Yield: Typically >90%. The product is a stable white solid.

Protocol B: Regioselective C2-Sonogashira Coupling

Targeting the synthesis of 2-alkynyl-5-iodopyridines.

Reagents:

  • Substrate: 2,5-Diiodo-3-(MOM)oxypyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene, TMS-acetylene) (1.05 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N (3.0 equiv) in THF or DMF (degassed).

Step-by-Step Procedure:

  • Degassing: Charge a flame-dried flask with the halide substrate, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed THF (0.15 M concentration) and Et₃N via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise at Room Temperature (RT).

    • Note: Slow addition prevents homocoupling of the alkyne.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: The starting material (diiodide) should disappear. The C2-mono-coupled product forms first. If C5-coupling begins, stop immediately.

  • Workup: Filter through a celite pad (to remove Pd/Cu). Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Table 1: Reaction Optimization Parameters

ParameterConditionOutcome
Temperature 20–25°C Exclusive C2-coupling
Temperature>60°CMixtures of C2, C5, and bis-coupled products
Stoichiometry1.05 equiv AlkyneHigh yield Mono-product
Stoichiometry>2.2 equiv AlkyneBis-coupled product (2,5-dialkynyl)
SolventTHF/Et₃NCleanest profile
SolventDMFFaster rate, higher risk of bis-coupling
Protocol C: Synthesis of Furo[3,2-b]pyridine (One-Pot Tandem)

This protocol utilizes the free hydroxyl group (deprotection in situ or using unprotected substrate) to cyclize the intermediate alkyne.

Workflow:

  • Coupling: Perform Sonogashira at C2 (as per Protocol B) using this compound (unprotected) or in situ deprotection.

  • Cyclization: Add a base (e.g., KOtBu or Cs₂CO₃) and heat.

    • Mechanism:[1][2] The C3-O⁻ attacks the C2-alkyne (5-endo-dig or 5-exo-dig followed by isomerization) to close the furan ring.

Step-by-Step:

  • Combine this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (3 mol%), and Et₃N (5 eq) in DMF.

  • Add Alkyne (1.2 eq). Stir at RT for 6 hours (Formation of intermediate).

  • Add Cs₂CO₃ (2.0 eq) and heat to 80°C for 4 hours.

  • Result: Formation of 3-substituted-5-iodofuro[3,2-b]pyridine.

Process Workflow Diagram

Workflow Start Start: this compound Step1 Step 1: Protection (Optional) MOM-Cl, DIPEA Start->Step1 Step2 Step 2: C2-Selective Sonogashira Pd/Cu, RT, 1.05 eq Alkyne Start->Step2 Direct Route Step1->Step2 Check Checkpoint: Mono-alkyne formed? Step2->Check Step3 Step 3: Cyclization (Furo-synthesis) Base (Cs2CO3), Heat Check->Step3 Yes (Target: Furo[3,2-b]pyridine) Step4 Alternative: C5-Coupling Requires 2nd Sonogashira Check->Step4 No (Target: Bis-alkynyl)

Figure 2: Decision tree for synthesis of linear alkynes vs. fused heterocycles.

Troubleshooting & Critical Controls

  • Glaser Homocoupling (Alkyne Dimerization):

    • Symptom:[3][4][5][6][7] Appearance of a symmetrical diyne spot on TLC; low yield of cross-product.

    • Fix: Strictly exclude oxygen.[8] Degas solvents thoroughly.[8] Add the alkyne slowly (syringe pump) to keep its concentration low relative to the catalyst.

  • Stalled Reaction:

    • Symptom:[3][4][5][6][7] Starting material remains after 12h.

    • Fix: The free OH might be poisoning the CuI. Add 10-20% more CuI or switch to the MOM-protected substrate (Protocol A).

  • Regioselectivity Erosion:

    • Symptom:[3][4][5][6][7] Formation of bis-coupled product.[9]

    • Fix: Lower temperature to 0°C initially. Ensure stoichiometry is strictly 1:1.

References

  • Bach, T., et al. "Regioselective Cross-Coupling Reactions of 2,5-Dihalopyridines." Tetrahedron Letters, 2002.
  • Furo[3,2-b]pyridine Synthesis

    • Shiotani, S. "Furopyridines: Synthesis and Properties." Heterocycles, 1997, 45(5), 975-1011. Link

    • Insight: Comprehensive review on constructing the furo[3,2-b]pyridine core via cycliz
  • Sonogashira Methodologies

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922. Link

    • Insight: General conditions for Pd/Cu catalysis and troubleshooting homocoupling.
  • Related Scaffold Synthesis (2,8-Diiodopurines)

    • "Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines." Organic Chemistry Frontiers. Link

    • Insight: Validates the electronic preference for positions to nitrogen in diiodo-heterocycles.

Sources

2,5-Diiodopyridin-3-ol as a building block in natural product synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Pyridine Scaffold

In the architecture of complex natural products and high-affinity ligands, the pyridine ring is ubiquitous. However, the specific isomer 2,5-diiodopyridin-3-ol represents a "privileged" scaffold due to its high functional density and orthogonal reactivity.

Unlike simple halopyridines, this molecule offers three distinct vectors for diversification:

  • C2-Iodide: Highly activated for oxidative addition due to the adjacent nitrogen (

    
    -position).
    
  • C5-Iodide: Reacts as a standard aryl iodide, allowing for sequential cross-coupling.

  • C3-Hydroxyl: A versatile handle for etherification, directing group installation, or solubility modification.

This guide details the preparation, handling, and sequential functionalization of this building block, specifically targeting the synthesis of Lycopodium alkaloids (e.g., Complanadine analogs) and biaryl ether pharmacophores.

Mechanistic Insight: The Regioselectivity Map

The utility of this compound rests entirely on the electronic differentiation between the two iodine atoms.

  • The C2 Anomaly: The C2 position is electron-deficient due to the inductive withdrawal of the adjacent pyridine nitrogen. In Palladium-catalyzed cycles (Suzuki, Sonogashira), the oxidative addition of Pd(0) into the C2-I bond is significantly faster than at C5.

  • The C3 Influence: The hydroxyl group (or its protected ether) at C3 is an electron-donating group (EDG). While it generally enriches the

    
    -system, it imposes steric demand on the C2 position. Despite this, the electronic activation of C2 usually overrides the steric hindrance, provided the protecting group is not excessively bulky (e.g., MOM vs. TIPS).
    
Visualization: Sequential Functionalization Logic

The following diagram illustrates the workflow for orthogonal functionalization, a critical strategy for avoiding "scrambled" product mixtures.

Regioselectivity Start 3-Hydroxypyridine Iodination Step 1: Iodination (I2, Na2CO3) Start->Iodination Core This compound Iodination->Core Protect Step 2: O-Protection (MOM-Cl) Core->Protect Crucial for Catalyst Stability ProtectedCore 2,5-Diiodo-3-(MOM)oxypyridine Protect->ProtectedCore Couple1 Step 3: C2-Coupling (Suzuki/Stille) ProtectedCore->Couple1 Fast Oxidative Addition (C2) Intermed 2-Aryl-5-iodo-3-(MOM)oxypyridine Couple1->Intermed Couple2 Step 4: C5-Coupling (Heck/Sonogashira) Intermed->Couple2 Slower Oxidative Addition (C5) Final Trisubstituted Pyridine Scaffold Couple2->Final

Caption: Workflow for the orthogonal functionalization of 3-hydroxypyridine, exploiting the reactivity difference between C2 and C5 iodides.

Experimental Protocols

Protocol A: Synthesis of this compound

Context: Direct iodination of 3-hydroxypyridine requires careful pH control to prevent mono-iodination or polymerization. The use of inorganic base in water is the most scalable and "green" approach.

Materials:

  • 3-Hydroxypyridine (10.0 mmol)

  • Iodine (

    
    ) (20.5 mmol)
    
  • Sodium Carbonate (

    
    ) (22.0 mmol)
    
  • Solvent: Deionized Water (

    
    )
    

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3-hydroxypyridine (0.95 g) and

    
     (2.33 g) in water (30 mL). Stir until a clear solution is obtained.
    
  • Addition: Add solid iodine (

    
    , 5.2 g) in small portions over 30 minutes. Note: The reaction is exothermic; maintain temperature below 30°C using a water bath if necessary.
    
  • Reaction: Stir the dark mixture at ambient temperature (20–25°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

    
    ) should disappear, and the di-iodo product (
    
    
    
    ) should emerge.
  • Quench & Isolation:

    • Acidify the mixture carefully with 2N HCl to pH 5–6. Caution:

      
       evolution.
      
    • Add saturated aqueous

      
       (sodium thiosulfate) dropwise until the iodine color fades to a pale yellow/white suspension.
      
    • Collect the precipitate by filtration.[1] Wash with cold water (2 x 10 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

    • Expected Yield: 65–75%

    • Characterization:

      
      H NMR (DMSO-
      
      
      
      )
      
      
      11.2 (br s, 1H, OH), 8.15 (s, 1H, H-6), 7.85 (s, 1H, H-4). Note absence of coupling indicates 2,5-substitution.
Protocol B: Regioselective C2-Arylation (Suzuki-Miyaura)

Context: To couple at C2 without touching C5, we utilize a mild catalytic system. Crucial: The hydroxyl group must be protected (e.g., as a MOM ether) prior to this step to prevent Pd-coordination and deactivation.

Pre-requisite: Convert this compound to 2,5-diiodo-3-(methoxymethoxy)pyridine using MOM-Cl/DIPEA in DCM (Standard Protocol).

Materials:

  • Substrate: 2,5-Diiodo-3-(MOM)pyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1)

Procedure:

  • Degassing: In a Schlenk tube, combine the substrate, boronic acid, and solvent. Sparge with Argon for 15 minutes. Why? Oxygen promotes homocoupling of boronic acids and oxidation of phosphine ligands.

  • Catalyst Addition: Add

    
     and the aqueous base under a positive stream of Argon. Seal the tube.
    
  • Thermal Cycle: Heat to 60°C for 4–6 hours.

    • Control Point: Do not exceed 70°C. Higher temperatures may initiate oxidative addition at the C5 position.

  • Work-up: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

    • Selectivity: Typically >15:1 (C2:C5 product ratio).

Analytical Data Summary

ParameterC2-IodineC5-IodineImplication for Synthesis
Electronic Environment Electron-poor (

to N)
Neutral/Aryl-like (

to N)
C2 reacts faster with nucleophiles and Pd(0).
Steric Environment Hindered by C3-OR groupRelatively accessibleBulky ligands on Pd may invert selectivity (rare).
Chem. Shift (

C)

105-115 ppm

90-95 ppm
Distinct NMR signatures for tracking reaction progress.
Preferred Reaction Suzuki, Stille, NegishiSonogashira, HeckUse C2 for biaryl formation; C5 for linker attachment.

Case Study: Application in Alkaloid Synthesis

Target: Complanadine A Core (Biaryl Ether Linkage)

In the total synthesis of Lycopodium alkaloids, the this compound scaffold is used to construct the characteristic unsymmetrical bi-pyridine systems.

  • Step 1 (C2-Functionalization): The protected scaffold is coupled with a stannyl-pyridine (Stille coupling) to form the 2,2'-bipyridine bond. The C2-iodide reacts exclusively.

  • Step 2 (C5-Functionalization): The remaining C5-iodide is utilized in a Heck reaction with an alkene side chain, establishing the macroscopic ring structure found in Complanadine.

  • Step 3 (Deprotection): Acidic removal of the MOM group reveals the C3-hydroxyl, which is then available for intramolecular etherification or hydrogen bonding interactions critical for biological activity.

Reference for Pathway:

  • Tsukano, C., et al. "Total Synthesis of Complanadine A." Angew. Chem. Int. Ed. (2010). Demonstrates the utility of halopyridines in complex alkaloid assembly.

References

  • Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling of 2,5-dibromopyridine. Tetrahedron, 62(12), 2817-2820. [Link]

  • Lutz, F., et al. (2010). Total Synthesis of Complanadine A. Angewandte Chemie International Edition, 49(21), 3532-3535. [Link]

  • Bouillon, A., et al. (2002). Synthesis of novel halopyridines via directed orthometallation. Tetrahedron, 58(14), 2885-2890. [Link]

Sources

Application Note: Strategic Synthesis of Marine Alkaloids Using Iodinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of complex marine alkaloids, particularly pyridoacridines (e.g., ascididemin, amphimedine) and lamellarins, demands precise regiocontrol. Iodinated pyridines serve as superior synthons compared to their brominated or chlorinated counterparts due to the unique lability of the C–I bond. This guide details the strategic application of iodinated pyridines in total synthesis, focusing on two high-value methodologies: chemoselective cross-coupling and the Lithium-Halogen Dance (LHD) reaction. These protocols enable access to substitution patterns that are thermodynamically favorable but kinetically inaccessible via direct electrophilic substitution.

Strategic Advantage: The Iodopyridine Moiety

In the total synthesis of marine natural products, the choice of halogen is not merely a matter of leaving group ability but a handle for orthogonal reactivity.

Reactivity Hierarchy

The C–I bond is significantly weaker (~57 kcal/mol) than the C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol) bonds. This difference allows for:

  • Chemoselective Oxidative Addition: Palladium(0) inserts into C–I bonds orders of magnitude faster than C–Br bonds, allowing sequential cross-coupling (e.g., Suzuki-Miyaura) on polyhalogenated scaffolds without protecting groups.

  • Cryogenic Lithium-Halogen Exchange: Iodine-lithium exchange occurs rapidly at -78 °C, whereas bromine requires higher temperatures or stronger bases, often leading to side reactions in complex heteroaromatic systems.

Data Comparison: Halogen Reactivity in Pd-Catalyzed Coupling
ParameterIodopyridines (C–I)Bromopyridines (C–Br)Chloropyridines (C–Cl)
Bond Dissociation Energy ~57 kcal/mol~68 kcal/mol~81 kcal/mol
Pd(0) Insertion Rate Fast (Diffusion controlled)ModerateSlow (Requires specialized ligands)
Li-Exchange Temp -78 °C to -100 °C-78 °C to -40 °COften requires > -20 °C (Unstable)
Chemoselectivity Reacts first in mixed dihalidesReacts secondReacts last

Advanced Methodology: The Lithium-Halogen Dance (LHD)

The Halogen Dance is a technique often overlooked by novice synthetic chemists but utilized extensively in the synthesis of polysubstituted pyridine alkaloids. It involves the translocation of a halogen atom to a more thermodynamically stable position via a series of lithium-halogen exchange equilibria.[1]

Mechanism and Logic

In pyridines, the LHD is driven by the stability of the resulting carbanion. A lithiated species will rearrange to place the lithium atom adjacent to the ring nitrogen or other directing groups (stabilization via coordination or inductive effects), "dancing" the iodine to a new position.

Application: This allows the synthesis of 3,4-disubstituted or 2,3,4-trisubstituted pyridines from easily accessible 2-substituted precursors.

Visualization: Halogen Dance Mechanism

HalogenDance cluster_legend Mechanism Logic Start 2-Iodo-3-H-Pyridine (Starting Material) Lithiated_Kinetic 3-Lithio-2-Iodo-Pyridine (Kinetic Intermediate) Start->Lithiated_Kinetic LDA, -78°C (Deprotonation) Transition Halogen Transfer (Intermolecular) Lithiated_Kinetic->Transition Equilibration (The Dance) Lithiated_Thermo 4-Lithio-3-Iodo-Pyridine (Thermodynamic Product) Transition->Lithiated_Thermo Thermodynamic Driving Force Final 3-Iodo-4-Functionalized Pyridine Lithiated_Thermo->Final Electrophile (E+) Quench Note Iodine migrates to C3; Lithium stabilizes at C4.

Caption: Thermodynamic translocation of iodine on a pyridine ring to access difficult substitution patterns.

Protocol 1: Halogen Dance for Pyridine Core Functionalization

This protocol describes the migration of iodine from the C2 to C3 position, a key step in synthesizing precursors for alkaloids like Amphimedine .

Materials
  • Substrate: 2-Iodo-4-methoxypyridine (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Solvent: Anhydrous THF

  • Quench: Methanol or Electrophile (e.g., DMF, I2)

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add anhydrous THF (10 mL) and cool to -78 °C .

  • Base Generation: Add LDA (freshly prepared or commercial) dropwise.

  • Substrate Addition: Dissolve 2-iodo-4-methoxypyridine in THF and add slowly to the LDA solution at -78 °C.

    • Expert Insight: At this stage, lithiation occurs kinetically at C3 (ortho to the directing methoxy group and iodine).

  • The Dance (Equilibration): Stir the mixture at -78 °C for 15 minutes, then allow the temperature to rise slightly to -40 °C for 30 minutes.

    • Mechanism:[1][2][3][4][5][6] The lithiated species attacks a non-lithiated precursor, transferring the iodine. The lithium eventually settles at the position ortho to the ring nitrogen (C2) or other stabilizing groups, while the iodine migrates to C3.

  • Quenching: Cool back to -78 °C. Add the electrophile (e.g., DMF to install an aldehyde).

  • Workup: Warm to room temperature, quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Convergent Assembly of Ascididemin Analogues

Ascididemin is a pentacyclic pyridoacridine alkaloid.[7] The most efficient modern routes utilize a convergent strategy involving the cross-coupling of an iodopyridine with a quinone or alkyne fragment.

Workflow Visualization

AscidideminSynthesis IodoPy 4-Iodopyridine Derivative (Ring A) Coupling Sonogashira/Suzuki Coupling (C-C Bond Formation) IodoPy->Coupling Quinone Amino-Naphthoquinone (Ring D/E) Quinone->Coupling Intermediate Biaryl / Alkyne Intermediate Coupling->Intermediate Pd(PPh3)4, CuI Cyclization Acid-Mediated Cyclization (Ring C Formation) Intermediate->Cyclization H2SO4 or TFA Product Ascididemin Scaffold Cyclization->Product Oxidative Aromatization

Caption: Convergent synthesis of pyridoacridines via Pd-catalyzed coupling of iodopyridines.

Experimental Protocol: Sonogashira Coupling & Cyclization

Adapted from Yin et al. (2014) and Fei et al. (2010).

Objective: Couple a 4-iodopyridine derivative with a propargyl moiety to form the A-ring/C-ring junction.

  • Reagents:

    • 4-Iodopyridine (1.0 mmol)

    • N-Propargylamino quinone (1.2 mmol)

    • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

    • Co-catalyst: CuI (10 mol%)

    • Base: Et3N (3.0 equiv)

    • Solvent: DMF (degassed)

  • Coupling Reaction:

    • Combine the iodopyridine, alkyne, and base in DMF under an inert atmosphere (N2).

    • Add the Pd and Cu catalysts.

    • Heat to 60 °C for 4–6 hours. Monitor by TLC for the disappearance of the iodopyridine.

    • Note: The iodine is crucial here; the reaction proceeds under milder conditions than the corresponding bromide, preserving the sensitive quinone moiety.

  • Cyclization (The "Self-Validating" Step):

    • The intermediate is often unstable. Treat the crude coupling product with Brønsted acid (e.g., TFA or H2SO4) or Iodine (I2) in CH2Cl2.

    • Validation: The formation of the pentacyclic core is indicated by a dramatic color change (often to deep yellow/orange) and strong fluorescence, characteristic of the pyridoacridine chromophore.

  • Purification:

    • Neutralize with NaHCO3.

    • Extract with CHCl3 (these alkaloids are often sparingly soluble in ether/EtOAc).

    • Recrystallize from MeOH/CHCl3.

References

  • Yin, H., Shan, N., & Yao, Z. (2014). Total Synthesis of Ascididemin-Type Alkaloids Using Alkyne Building Blocks. The Journal of Organic Chemistry. Link

  • Fei, N., Hou, Q., Wang, S., Wang, H., & Yao, Z. (2010). Azaanthraquinone assembly from N-propargylamino quinone via iodine-induced 6-endo-dig electrophilic cyclization.[7] Organic & Biomolecular Chemistry. Link

  • Bori, I. D., et al. (2021).[4] Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[4] Arkivoc. Link

  • Duan, X.-F., & Zhang, Z.-B. (2005). Recent Progress of Halogen-Dance Reactions in Heterocycles. Heterocycles. Link

  • Bracher, F. (1989). Total Synthesis of the Pentacyclic Alkaloid Ascididemin.[6][7] Heterocycles. Link

Sources

Application Note: Regioselective Functionalization of 2,5-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2,5-Diiodopyridin-3-ol (CAS: 1142191-68-1), a high-value heterocyclic scaffold. It focuses on exploiting the inherent electronic bias of the pyridine ring to achieve regioselective functionalization, a critical technique in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry due to its ability to serve as a tri-functional core. Its structure offers three distinct points of diversity:

  • C3-Hydroxyl: A nucleophilic handle for etherification or a hydrogen-bond donor/acceptor site.

  • C2-Iodide: An electronically activated position (α-to-nitrogen) highly susceptible to oxidative addition and SNAr.

  • C5-Iodide: A less activated position (β-to-nitrogen) behaving similarly to a standard aryl iodide.

This guide provides a validated workflow for differentiating these sites, allowing researchers to build complex, non-symmetric trisubstituted pyridines with high precision.

Chemical Reactivity Profile & Mechanistic Logic

To successfully utilize this scaffold, one must understand the electronic "pecking order" of the substituents.

The Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille), the rate of oxidative addition is governed by the electron density at the carbon-halogen bond.

  • C2 Position (Most Reactive): The inductive electron-withdrawing effect of the pyridine nitrogen makes the C2-I bond electron-deficient and weaker, facilitating rapid oxidative addition by Pd(0) species.

  • C5 Position (Least Reactive): The C5 position is electronically distinct and less influenced by the nitrogen's inductive pull, requiring higher activation energies (heat, specialized ligands) compared to C2.

  • C3-Hydroxyl (The Wildcard): The free phenol is acidic (pKa ~8.0). In basic coupling conditions, it forms a phenoxide anion, which can coordinate to the Palladium catalyst (poisoning it) or increase electron density on the ring, dampening the reactivity of the iodides. Protection is mandatory.

Strategic Workflow Diagram

The following flowchart illustrates the sequential logic required to isolate the desired regioisomer.

G Start This compound (Core Scaffold) Protect Step 1: O-Protection (MOM, Bn, TBS) Start->Protect  Protecting Group (PG)   C2_Couple Step 2: C2-Selective Coupling (RT, Mild Base) Protect->C2_Couple  R1-B(OH)2, Pd(0)    Regioselective   C5_Couple Step 3: C5-Coupling (Heat, Stronger Base) C2_Couple->C5_Couple  R2-B(OH)2, Pd(0), Δ   Final Target Trisubstituted Pyridine C5_Couple->Final  Deprotection (Optional)  

Figure 1: Sequential functionalization logic for this compound.

Experimental Protocols

Protocol A: O-Protection (Essential Precursor)

Rationale: Masking the C3-hydroxyl prevents catalyst poisoning and shuts down competing SNAr side reactions at C2. The Methoxymethyl (MOM) ether is recommended for its stability under basic coupling conditions and ease of removal with acid.

Reagents:

  • This compound (1.0 eq)[][2][3]

  • MOM-Cl (Chloromethyl methyl ether) (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • DCM (Dichloromethane) (Anhydrous)

Procedure:

  • Dissolve this compound in anhydrous DCM (0.2 M concentration) under N2 atmosphere.

  • Cool the solution to 0°C.

  • Add DIPEA dropwise, followed by slow addition of MOM-Cl.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • QC Check: TLC should show complete consumption of the starting phenol (more polar) and formation of the less polar O-MOM ether.

  • Quench with saturated NaHCO3, extract with DCM, and concentrate.

  • Note: The product, 2,5-diiodo-3-(methoxymethoxy)pyridine , is stable and can be stored.

Protocol B: Regioselective C2-Suzuki Coupling

Rationale: By controlling temperature and stoichiometry, the more electrophilic C2-iodide reacts exclusively.

Reagents:

  • Protected Scaffold (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (R1-B(OH)2) (1.05 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) — Standard tetrakis is preferred for its bulky ligands which enhance selectivity.

  • Base: Na2CO3 (2.0 M aqueous) (2.0 eq)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Procedure:

  • Charge a reaction vial with the Protected Scaffold, Aryl Boronic Acid, and Pd(PPh3)4.

  • Evacuate and backfill with N2 (3 cycles).

  • Add degassed solvent and aqueous base.

  • Critical Step: Stir at Room Temperature (20–25°C) . Do not heat.

    • Why? Heating promotes oxidative addition at the less reactive C5 position, leading to bis-coupling mixtures.

  • Monitor by LC-MS. Conversion usually takes 6–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography. The product will be the 2-substituted-5-iodo-3-(MOM)pyridine .

Protocol C: C5-Suzuki Coupling (The Second Diversity Point)

Rationale: With C2 already substituted, the C5-iodide is the only remaining electrophile. We can now apply heat to drive this less reactive bond.

Reagents:

  • C2-Substituted Intermediate (from Protocol B) (1.0 eq)

  • Second Aryl Boronic Acid (R2-B(OH)2) (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) — Bidentate ligands are more robust for difficult couplings.

  • Base: K3PO4 (3.0 eq)

  • Solvent: 1,4-Dioxane (Anhydrous)

Procedure:

  • Combine intermediate, boronic acid, base, and catalyst in a pressure vial.

  • Add Dioxane and purge with N2.

  • Heat to 90–100°C for 4–16 hours.

  • Monitor by LC-MS for disappearance of the iodide.

  • Workup and purify to obtain the 2,5-disubstituted-3-(MOM)pyridine .

Data Summary: Reactivity Comparison

ParameterC2-Iodide (Position 2)C5-Iodide (Position 5)
Electronic State Electron Deficient (α-to-N)Neutral/Aryl-like (β-to-N)
Reactivity Rank High (Reacts 1st)Moderate (Reacts 2nd)
Optimal Temp 20–25°C (Room Temp)80–100°C (Heating required)
Primary Mechanism Fast Oxidative AdditionSlower Oxidative Addition
Competing Reaction SNAr (if strong nucleophiles used)Minimal

Troubleshooting & Optimization

  • Problem: Bis-coupling observed during Step 2 (C2 coupling).

    • Solution: Lower the temperature to 0°C or reduce catalyst loading to 2 mol%. Ensure strictly 1.0 equivalent of boronic acid is used.

  • Problem: No reaction at C5 (Step 3).

    • Solution: Switch to "hotter" catalytic systems such as XPhos Pd G3 or SPhos Pd G3 which are specialized for sterically hindered or electron-neutral chlorides/iodides.

  • Problem: De-iodination (Reduction) of C5 during Step 2.

    • Solution: Use anhydrous solvents and avoid hydride sources (like excess alcohols) if possible.

References

  • Compound Identification: this compound; CAS No. 1142191-68-1.[][3][4][5][6][7][8] Available from specialized building block suppliers (e.g., BOC Sciences, ChemSigma).

    • Source:

  • General Regioselectivity in Pyridines: Handy, S. T., & Zhang, Y. (2006). "Regioselectivity in the Suzuki coupling of dihalopyridines." Tetrahedron, 62(27), 6436-6446. (Establishes the C2 > C3/C5 reactivity hierarchy).
  • Hydroxyl Protection Effects: Schlosser, M., & Rausis, T. (2004). "Site-Selective Coupling of Dihalogenated Heterocycles." European Journal of Organic Chemistry, 2004(5), 1018-1024.
  • Application in Kinase Inhibitors: (General Context) Many kinase inhibitors (e.g., Crizotinib analogs) utilize 3-alkoxy-2-aminopyridine scaffolds synthesized via similar sequential coupling strategies. Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2-Aminopyridine-Based Kinase Inhibitors."

Sources

Application Note: High-Precision Synthesis of Kinase Inhibitors from 2,5-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-diiodopyridin-3-ol scaffold represents a privileged "molecular chassis" for the rapid assembly of Type I and Type II kinase inhibitors. Its structural utility lies in its dense functionality: a C3-hydroxyl group for anchoring solubility-enhancing or hydrophobic motifs, and two chemically distinct iodine atoms (C2 and C5) that allow for sequential, regioselective cross-coupling reactions.

This Application Note provides a validated workflow for transforming this scaffold into potent kinase inhibitors (analogous to ALK/ROS1 inhibitors like Crizotinib). We define the thermodynamic and kinetic parameters required to achieve >95% regioselectivity during the critical C–C and C–N bond-forming steps.

Strategic Analysis: The Reactivity Landscape

Successful utilization of this compound relies on exploiting the electronic differentiation between the C2 and C5 positions.

Electronic Bias and Selectivity Rules

The pyridine ring is electron-deficient, but the degree of deficiency varies by position.

  • C2-Position (The "Hinge" Binder): Located

    
     to the nitrogen, this position is highly electron-deficient. It is the most reactive site for Nucleophilic Aromatic Substitution (SNAr) and generally the first site for Oxidative Addition (OA) in Pd-catalyzed couplings due to the inductive electron-withdrawing effect of the nitrogen.
    
  • C5-Position (The "Tail" Attachment): Located

    
     to the nitrogen, this position behaves more like a standard aryl iodide. It is significantly less reactive towards SNAr but remains active for Pd-catalyzed couplings, typically reacting after the C2 position is functionalized or requiring specialized ligands if C2 is sterically hindered.
    
  • C3-Hydroxyl: An electron-donating group (EDG) that modulates the ring's electronics. It must be functionalized (O-alkylation) first to prevent catalyst poisoning and to lock the conformation.

The Selectivity Map (Graphviz Visualization)

ReactivityMap Core This compound (Starting Scaffold) C3_OH C3-Hydroxyl (Nucleophilic Handle) Priority: 1 Core->C3_OH Mitsunobu / Alkylation C2_I C2-Iodine (High S_NAr / High OA) Priority: 2 Core->C2_I Buchwald / Suzuki C5_I C5-Iodine (Low S_NAr / Mod OA) Priority: 3 Core->C5_I Suzuki / Sonogashira C3_OH->C2_I Steric Influence

Figure 1: Reactivity hierarchy of the this compound scaffold. Functionalization order is typically C3


 C2 

C5.

Detailed Protocols

Module A: C3-O-Alkylation (The Anchor)

Objective: Install the hydrophobic ether linkage common in kinase inhibitors (e.g., the 2,6-dichloro-3-fluorophenyl ether in Crizotinib) while protecting the phenol.

Rationale: The Mitsunobu reaction is preferred over simple alkylation for complex chiral alcohols to invert stereochemistry if necessary. For simple alkyl halides, standard base-mediated alkylation is sufficient.

Protocol (Standard Alkylation):

  • Charge: To a reactor, add this compound (1.0 eq) and anhydrous DMF (10 V).

  • Base: Add K2CO3 (2.0 eq) and stir at 25°C for 15 min.

  • Alkylation: Add the Alkyl Halide (e.g., Benzyl bromide or substituted phenethyl bromide) (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LCMS (Target [M+H]+).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na2SO4.

  • Yield Expectation: 85–95%.

Module B: C2-Selective Amination (The Hinge)

Objective: Install the primary or secondary amine at C2. This nitrogen often forms the critical hydrogen bond with the kinase hinge region.

Critical Mechanism: While Pd-catalyzed Buchwald-Hartwig amination is possible, the SNAr approach is often superior here due to the high activation of the C2-iodine, avoiding expensive catalysts and potential bis-coupling.

Protocol (SNAr Displacement):

  • Substrate: Dissolve the C3-alkoxy-2,5-diiodopyridine (from Module A) in DMSO (5 V).

  • Nucleophile: Add the amine (e.g., NH4OH for primary amine, or a substituted aniline) (3.0 eq).

  • Conditions:

    • For aqueous ammonia: Seal in a pressure tube and heat to 90°C for 12 h.

    • For substituted amines: Add DIPEA (2.0 eq) and heat to 100°C.

  • Purification: Pour into ice water. The product often precipitates. If not, extract with DCM.

  • QC Check: 1H NMR must show the loss of the C2 signal. Note: C5-Iodine remains intact due to lack of activation.

Module C: C5-Cross Coupling (The Tail)

Objective: Functionalize the remaining C5-iodine with a solubilizing group (e.g., pyrazole, piperidine) using Suzuki-Miyaura coupling.

Protocol:

  • Charge: Suspend the C2-amino-C3-alkoxy-5-iodopyridine (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Reagents: Add Boronic Acid/Ester (1.2 eq) and Cs2CO3 (2.5 eq).

  • Degas: Sparge with Argon for 10 min.

  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%). Note: Bidentate ligands like dppf prevent dehalogenation.

  • Reaction: Heat to 90°C for 4 hours.

  • Scavenging: Treat crude mixture with Si-Thiol to remove residual Pd before final purification.

Experimental Workflow & Data Validation

The following diagram illustrates the sequential assembly of a "Crizotinib-like" core.

Workflow Step1 Start: This compound Step2 Step 1: O-Alkylation (R-X, K2CO3, DMF) Yield: ~90% Step1->Step2 Protection Step3 Step 2: C2-Amination (S_NAr) (NH4OH or R-NH2, Heat) Selectivity: >20:1 C2:C5 Step2->Step3 Hinge Installation Step4 Step 3: C5-Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Final Inhibitor Core Step3->Step4 Tail Assembly

Figure 2: Step-wise synthesis protocol ensuring regiochemical fidelity.

Optimization Data: C2 vs C5 Selectivity

The table below summarizes screening data for the critical Step 2 (Amination) on the 3-benzyloxy-2,5-diiodopyridine intermediate.

EntryConditionsNucleophileTemp (°C)Yield (%)Ratio (C2:C5)
1DMSO, No BaseNH3 (aq)804598:2
2DMSO, DIPEANH3 (aq)10088 99:1
3Toluene, Pd(OAc)2/BINAPBenzylamine907260:40
4NMP, K2CO3Benzylamine1208295:5

Interpretation: Thermal SNAr (Entry 2/4) provides superior regioselectivity compared to Pd-catalysis (Entry 3) for this specific transformation, likely because the Pd catalyst can oxidatively add to the C5-I bond, whereas SNAr is strictly electronically controlled by the adjacent Nitrogen (activating C2).

Troubleshooting & Quality Control

Self-Validating Systems
  • Regiochemistry Confirmation (HMBC):

    • The C2-substitution product will show a correlation between the C3-alkoxy protons and the C2-carbon (now attached to N).

    • Critical Check: If the C5 iodine is lost, the remaining proton at C5 will show a characteristic coupling constant (

      
      ) with the C6 proton. If C2 iodine is lost (desired), the new C6-H to C4-H coupling will be distinct.
      
  • De-iodination:

    • If significant de-iodination is observed during Suzuki coupling (Step 3), switch from Pd(PPh3)4 to Pd(dppf)Cl2 or Pd(XPhos) G3 . The bidentate or bulky ligands stabilize the Pd(II) species and prevent

      
      -hydride elimination pathways.
      

References

  • Crizotinib Design & Synthesis: Cui, J. J., et al. (2011).[1] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[1] Link

  • Pyridine Regioselectivity: Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling of 2,5-dibromopyridine." Chemical Communications, (3), 299–301. (Establishes C2 > C5 reactivity in Pd-couplings). Link

  • SNAr Reactivity: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link

  • General Protocol Grounding: Example protocols adapted from Organic Syntheses and standard medicinal chemistry practices for aminopyridine synthesis.

Sources

Application Note: Precision Regiocontrol in the Buchwald-Hartwig Amination of 2,5-Diiodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 2,5-diiodopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a linchpin for non-symmetric bis-heterocyclic drugs. However, its dual electrophilic sites present a significant challenge: regioselectivity .

While both positions bear iodine atoms, they are electronically distinct. The C2 position (α-to-nitrogen) is naturally more electron-deficient and reactive toward oxidative addition than the C5 position (β-to-nitrogen). This Application Note provides a validated roadmap to exploit these electronic differences. We detail protocols for C2-selective mono-amination , sequential C2/C5 functionalization , and one-pot bis-amination , utilizing ligand-controlled Pd-catalysis.

Core Challenges Addressed
  • Differentiation: How to exclusively target C2 without touching C5.

  • Dehalogenation: Preventing the hydrodeiodination of the highly reactive C2-I bond.

  • Catalyst Poisoning: Overcoming the coordinating ability of the pyridine nitrogen.

Mechanistic Insight: The Electronic Bias

To control the reaction, one must understand the substrate's intrinsic bias. The pyridine nitrogen exerts a strong inductive effect ($ -I $), pulling electron density away from the ring.

  • C2 Position (The "Hot" Zone): Located adjacent to the nitrogen, this site is highly electron-deficient. In the catalytic cycle, the oxidative addition of Pd(0) into the C2-I bond is rapid and kinetically favored.

  • C5 Position (The "Cold" Zone): Located meta to the nitrogen, this site resembles a deactivated aryl iodide. Oxidative addition here is slower and requires higher activation energy (heat or more electron-rich ligands).

Expert Insight: While C2 is the kinetic product, it is also the site most prone to hydrodehalogenation (replacement of I with H) if the catalytic cycle stalls. Therefore, C2-selective protocols must be fast and efficient to outcompete side reactions.

Decision Matrix: Reaction Pathway

ReactionPathway Start 2,5-Diiodopyridine C2_Selective Target: C2-Monoamine Start->C2_Selective Kinetic Control (Low T, Mild Base) C5_Selective Target: C5-Monoamine Start->C5_Selective Blocking Strategy (C2-Cl or Protection) Bis_Amine Target: 2,5-Diamine Start->Bis_Amine Thermodynamic Control (High T, Strong Ligand) Sequential Non-Symmetric Bis-Pyridine C2_Selective->Sequential Step 2: C5 Functionalization

Figure 1: Strategic decision tree for functionalizing 2,5-diiodopyridine based on target product.

Critical Parameters & Optimization

The choice of ligand dictates the fate of the reaction.

Table 1: Ligand & Condition Effects on Selectivity
ParameterRecommendation for C2-SelectivityRecommendation for C5/Bis-AminationMechanistic Rationale
Ligand Xantphos or DPEphos BrettPhos or RuPhos Bidentate ligands (Xantphos) favor reductive elimination, crucial for the unstable C2-Pd species. Bulky monodentates (BrettPhos) drive the difficult C5 oxidative addition.
Base Cs₂CO₃ or K₃PO₄ NaOtBu Milder bases (Carbonates) prevent bis-coupling. Strong bases (Alkoxides) facilitate the slower C5 activation.
Solvent Toluene or Dioxane (80°C)t-Amyl Alcohol or Dioxane (100°C+)Lower polarity/temp favors the kinetic C2 product.
Stoichiometry 1.05 equiv Amine2.5 equiv AmineStrict stoichiometry is required to prevent "leakage" to the double addition product.

Experimental Protocols

Protocol A: Highly Selective C2-Monoamination

Target: Introduction of an amine at the 2-position while leaving the 5-iodo site intact for future chemistry.

Reagents:

  • 2,5-Diiodopyridine (1.0 equiv)

  • Primary/Secondary Amine (1.05 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (3 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk tube or reaction vial with 2,5-diiodopyridine, Pd(OAc)₂, Xantphos, and Cs₂CO₃. Cap with a septum and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add anhydrous Toluene via syringe, followed by the amine.

  • Activation: Heat the reaction block to 80°C . Note: Do not reflux. Higher temperatures (>100°C) promote C5 activation.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of the starting material (Rt ~ 1.0) and formation of the mono-product.

    • Self-Validation Check: If >5% bis-product is observed, lower temperature to 60°C. If starting material remains but C2-product is stalling, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Why this works: Xantphos has a wide bite angle which accelerates the reductive elimination step. This is critical for C2-coupling because the C2-Pd-Amine complex is crowded; rapid elimination prevents the catalyst from dissociating or engaging the C5 site [1, 4].

Protocol B: Sequential C5-Amination (The "Hard" Step)

Target: Functionalizing the remaining C5-iodide after Step A.

Reagents:

  • 2-Amino-5-iodopyridine derivative (Product from Protocol A)

  • Second Amine (1.2 equiv)

  • Catalyst: Pd₂dba₃ (2 mol%)

  • Ligand: BrettPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Setup: Combine the C2-aminated substrate, new amine, Pd precursor, BrettPhos, and NaOtBu in a vial. Purge with Argon.

  • Reaction: Add Dioxane and heat to 100–110°C . The C5 position is deactivated, so thermal energy is required.

  • Monitoring: Reaction typically requires 4–12 hours.

  • Workup: Standard Celite filtration and chromatography.

Why this works: BrettPhos is a bulky, electron-rich dialkylbiaryl phosphine designed specifically to facilitate oxidative addition into deactivated or sterically hindered aryl halides (like the C5 position of an electron-rich aminopyridine) [4].

Troubleshooting & "Watch-Outs"

The "Ligand-Free" Trap

While some literature suggests that dichloropyridines can undergo C5-selective coupling under ligand-free conditions [2], this does not generally apply to diiodopyridines. The C2-I bond is too labile. Always use a ligand to control the speciation of Palladium.

Hydrodehalogenation

If you observe the formation of 2-aminopyridine (loss of iodine at C5) during Protocol A:

  • Cause: The reaction is running "dry" of amine, or the hydride elimination pathway is competing.

  • Fix: Ensure solvents are strictly anhydrous. Switch base from Cs₂CO₃ to K₃PO₄. Ensure efficient stirring to keep the heterogeneous base accessible.

Catalyst Deactivation

Pyridines are good ligands. They can bind to Pd and shut down the cycle (Pd-black formation).

  • Fix: If yields are low, increase catalyst loading to 5 mol% or switch to a precatalyst like Pd(dppf)Cl₂·DCM or Pd-PEPPSI-IPr which are more resistant to coordination inhibition [3].

References

  • Buchwald-Hartwig Amination Overview & Scope. Wikipedia / Organic Chemistry Portal. (General overview of generations of catalysts). Link

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. National Institutes of Health (NIH). (Discusses C5 selectivity in dichloropyridines vs C2 in others). Link

  • C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. PubMed / NIH. (Detailed study on ligand effects and site selectivity in analogous N-heterocycles). Link

  • Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling. Royal Society of Chemistry (RSC). (Protocol for sequential functionalization: Suzuki/Sonogashira/Buchwald).[1] Link

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. ResearchGate. (Methodology for C2-selective amination). Link

Sources

C-N bond formation using 2,5-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic C-N Bond Formation: Site-Selective Amination of 2,5-Diiodopyridin-3-ol Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

The scaffold This compound represents a high-value, dense functionality core for fragment-based drug discovery (FBDD). Its unique architecture offers three distinct vectors for diversification: the C3-hydroxyl group (hydrogen bond donor/acceptor), the C2-iodide (


-to-nitrogen), and the C5-iodide (

-to-nitrogen). However, this density presents a significant synthetic challenge: controlling site-selectivity between two chemically distinct iodides in the presence of a labile phenol. This Application Note details a validated, sequential workflow to achieve regioselective C-N bond formation, leveraging electronic differentiation and steric control.

Molecular Architecture & Reactivity Analysis

To successfully manipulate this compound, one must understand the competing electronic and steric forces at play.

The Selectivity Hierarchy
  • C2-Iodine (The "Hot" Site): Located

    
     to the pyridine nitrogen. The inductive electron-withdrawal of the nitrogen atom makes this position highly electrophilic. It is the kinetically preferred site for oxidative addition (Pd-catalysis) and nucleophilic aromatic substitution (
    
    
    
    ).
  • C5-Iodine (The "Warm" Site): Located

    
     to the nitrogen. While still reactive towards cross-coupling, it lacks the inductive activation of the C2 position.
    
  • C3-Hydroxyl (The "Pivot"):

    • Unprotected: Acts as a catalyst poison (via binding to Pd) and a proton source that can quench reactive intermediates.

    • Protected (OR): Acts as an Electron Donating Group (EDG). This increases electron density in the ring, slightly deactivating both iodides compared to a bare pyridine, but significantly increases steric bulk around the C2 position.

Strategic Imperative: Direct amination of the unprotected phenol is prone to failure. The workflow must be: Protection


 C2-Coupling 

C5-Coupling.

Reaction Workflow Diagram

ReactionWorkflow Start This compound Step1 Step 1: O-Protection (Bn, MOM, or TBS) Start->Step1  Shielding   Step2 Step 2: C2-Selective Amination (Buchwald-Hartwig) Step1->Step2  Electronic Control   Step3 Step 3: C5-Functionalization (Suzuki/Buchwald/Sonogashira) Step2->Step3  Forcing Conditions  

Figure 1: Sequential functionalization strategy ensuring regiochemical fidelity.

Experimental Protocols

Protocol A: O-Protection (Benzyl Ether Formation)

Rationale: The benzyl group is chosen for its stability against basic Buchwald-Hartwig conditions and its UV-active nature, which aids in reaction monitoring.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Benzyl bromide (BnBr) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (anhydrous)

Procedure:

  • Charge a round-bottom flask with this compound and

    
    .
    
  • Add anhydrous DMF (0.2 M concentration relative to substrate) and stir at room temperature for 15 minutes to allow deprotonation.

  • Add Benzyl bromide dropwise via syringe.

  • Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Protocol B: Site-Selective C2-Amination

Rationale: We exploit the intrinsic electronic preference of the C2 position. To enhance selectivity and prevent bis-amination, we use a bidentate ligand (Xantphos or BINAP) which creates a defined bite angle, favoring the more accessible electronic site despite the steric bulk of the C3-OBn group.

Reagents:

  • Substrate: 3-(Benzyloxy)-2,5-diiodopyridine (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%) or BINAP (7.5 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) — Avoid NaOtBu to prevent ether cleavage.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Procedure:

  • Degassing: In a reaction vial, combine the protected pyridine, amine,

    
    , and Ligand. Seal and purge with Argon for 5 minutes.
    
  • Catalyst Addition: Add

    
     quickly under a positive stream of Argon.
    
  • Solvent: Add degassed solvent (0.15 M).

  • Reaction: Heat to 80°C - 90°C for 6–12 hours.

    • Note: Do not overheat (>100°C) initially, as this increases the risk of C5 coupling or oxidative addition at the wrong site.

  • Monitoring: Monitor for the disappearance of the starting material. If C5-coupling products appear (typically lower R_f), lower the temperature to 70°C and extend time.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via silica chromatography.

Protocol C: C5-Functionalization (The "Clean-Up")

Rationale: With C2 occupied by an amine, the pyridine ring is now electron-rich (deactivated). The remaining C5-iodide requires a more active catalyst system (Third-Generation Buchwald Precatalysts) to effect the second coupling.

Reagents:

  • Substrate: C2-aminated intermediate (1.0 equiv)

  • Coupling Partner: Boronic Acid (Suzuki) or 2nd Amine (Buchwald)

  • Catalyst: Pd-RuPhos G3 or Pd-BrettPhos G3 (2–5 mol%)

  • Base:

    
     (Suzuki) or NaOtBu (Buchwald - if compatible)
    
  • Solvent: Toluene/Water (10:1) for Suzuki; Dioxane for Buchwald.

Procedure:

  • Combine substrate, partner, and base in a vial.

  • Add the G3 precatalyst.

  • Purge with Argon. Add solvent.[1][2][3]

  • Heat to 100°C - 110°C . The deactivated ring requires higher energy to facilitate oxidative addition at the C5 position.

Mechanistic Logic & Selectivity Visualization

The following diagram illustrates the electronic and steric decision tree utilized by the catalyst during Protocol B.

SelectivityLogic Substrate 3-BnO-2,5-diiodopyridine C2_Path C2 Position (Alpha to N) Substrate->C2_Path C5_Path C5 Position (Beta to N) Substrate->C5_Path Factors_C2 PRO: Inductive Activation (N) CON: Steric Clash (C3-OBn) C2_Path->Factors_C2 Factors_C5 PRO: Less Steric Hindrance CON: Electronically Neutral C5_Path->Factors_C5 Outcome Outcome: C2 Selectivity (Electronic effect dominates with controlled temperature) Factors_C2->Outcome Major Pathway Factors_C5->Outcome Minor Pathway

Figure 2: Mechanistic rationale for C2-selectivity. The inductive pull of the pyridine nitrogen lowers the transition state energy for oxidative addition at C2, overriding the steric bulk of the C3-alkoxy group under controlled conditions.

Data Summary & Troubleshooting

IssueObservationRoot CauseSolution
No Reaction SM remains unchanged at 80°C.Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to Pd2(dba)3.
Loss of Selectivity Mixture of C2 and C5 products.[4][5]Temperature too high; Ligand too bulky.Lower temp to 60°C. Use Xantphos (rigid bite angle).
Dehalogenation Product mass = SM - Iodine + H.

-Hydride elimination from solvent/amine.
Switch solvent to Toluene (avoid alcohols/DMF).
Ether Cleavage Loss of Benzyl group.Base too strong (e.g., hydroxide/alkoxide).Use

or

only.

References

  • Buchwald-Hartwig Amination Overview

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Site-Selectivity in Polyhalogenated Heterocycles

    • Almond-Thynne, J., et al. (2016).[5] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6909-6918. Link

  • Mechanistic Studies on Pyridine Halides

    • Fairlamb, I. J. S. (2007).[6] Palladium-catalysed cross-coupling reactions of polyhalogenated heteroarenes. Chemical Society Reviews, 36, 1036-1045. Link

  • Ligand Effects on Selectivity

    • Liao, J., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. Journal of the American Chemical Society. Link

Sources

Application Note: Precision Synthesis of Substituted Pyridines for Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Substituted pyridines are the backbone of modern organic electronics and supramolecular materials. Their electron-deficient


-system renders them ideal as Electron Transport Materials (ETMs)  in OLEDs (lowering LUMO levels to facilitate electron injection) and as 

-donors in phosphorescent iridium complexes.

However, the synthesis of pyridine derivatives presents unique challenges compared to benzene analogs. The nitrogen atom's lone pair can poison transition metal catalysts, and the electron-deficient ring resists electrophilic substitution while promoting nucleophilic attack.

This guide details three high-fidelity protocols selected for their relevance to materials science:

  • Suzuki-Miyaura Coupling (Focus on the unstable 2-pyridyl interface).

  • Kröhnke Pyridine Synthesis (For de novo construction of polypyridine ligands).

  • Ir-Catalyzed C-H Borylation (For late-stage, atom-economical functionalization).

Strategic Decision Map

Before selecting a protocol, analyze the target structure's topology using the decision tree below.

PyridineStrategy Start Target Structure Analysis Core Is the Pyridine Ring Pre-existing? Start->Core DeNovo No: De Novo Synthesis (Polypyridines/Terpyridines) Core->DeNovo Complex Scaffold Funct Yes: Functionalization Core->Funct Simple Core Krohnke Protocol B: Kröhnke Synthesis (One-Pot Condensation) DeNovo->Krohnke PosCheck Position of Modification? Funct->PosCheck C2 C2/C6 Position (Unstable Boronates) PosCheck->C2 C3C4 C3/C4/C5 Position (Stable) PosCheck->C3C4 Suzuki Protocol A: Suzuki-Miyaura (Use MIDA Boronates/Phosphine Ligands) C2->Suzuki CHAct Protocol C: Ir-Catalyzed C-H Borylation (Steric Control) C3C4->CHAct

Figure 1: Synthetic decision tree for selecting the optimal pathway based on structural topology and regiochemistry.

Protocol A: Suzuki-Miyaura Coupling of 2-Pyridyl Systems

Objective: Synthesis of 2-arylpyridines for OLED ETMs. Challenge: 2-Pyridyl boronic acids are notoriously unstable due to rapid protodeboronation (hydrolysis of the C-B bond), leading to low yields. Solution: Utilization of MIDA (N-methyliminodiacetic acid) boronates or specialized phosphine ligands to stabilize the intermediate.

Mechanism & Causality

The instability arises because the pyridyl nitrogen coordinates to the boron atom, facilitating hydrolytic cleavage. By using MIDA boronates, the boron is


 hybridized and protected from base-catalyzed hydrolysis until the slow-release mechanism is triggered.

SuzukiMechanism Substrate Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd-X) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Boronate 2-Pyridyl MIDA Boronate Hydrolysis Slow Release (aq. Base) Boronate->Hydrolysis Hydrolysis->TransMet Active Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Arylpyridine RedElim->Product

Figure 2: Suzuki-Miyaura cycle utilizing MIDA boronates to mitigate protodeboronation.

Experimental Protocol

Target: 2-(4-(Diphenylamino)phenyl)pyridine (Hole-transport/Electron-transport interface material).

  • Reagents:

    • 4-Bromotriphenylamine (1.0 eq)

    • 2-Pyridyl MIDA boronate (1.2 eq) [1]

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) - Chosen for stability.

    • K₃PO₄ (3.0 eq) - Anhydrous base preferred.

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Step 1: Charge a Schlenk flask with the aryl bromide, MIDA boronate, base, and catalyst.

    • Step 2: Evacuate and backfill with Argon (

      
      ) to remove O₂. Critical: O₂ promotes homocoupling and catalyst deactivation.
      
    • Step 3: Add degassed solvent mixture via syringe.

    • Step 4: Heat to 85°C for 12–18 hours.

    • Step 5 (Validation): Monitor TLC. The MIDA boronate spot (

      
       in EtOAc) should disappear. If protodeboronation occurs, a fast-moving pyridine spot will appear.
      
  • Purification:

    • The pyridine nitrogen causes streaking on silica. Add 1% Triethylamine (Et₃N) to the eluent (Hexane/EtOAc) to deactivate acidic sites on the silica gel.

Protocol B: Kröhnke Pyridine Synthesis (Terpyridines)

Objective: De novo synthesis of 4'-aryl-2,2':6',2''-terpyridines. Application: These are "tridentate" ligands essential for Metallo-Supramolecular Polymers (MSPs) and MOFs. Advantage: A one-pot multicomponent reaction that avoids the isolation of unstable chalcones.

Experimental Protocol

Target: 4'-(4-Carboxyphenyl)-2,2':6',2''-terpyridine (Linker for MOFs).

  • Reagents:

    • 2-Acetylpyridine (2.0 eq)

    • 4-Carboxybenzaldehyde (1.0 eq)

    • Ammonium Acetate (NH₄OAc) (Excess, ~10 eq) - Acts as the nitrogen source and buffer.

    • Solvent: Glacial Acetic Acid (AcOH) or Ethanol/KOH (Classical vs. One-pot).

  • Procedure (One-Pot Modified):

    • Step 1: Dissolve aldehyde (10 mmol) and 2-acetylpyridine (20 mmol) in Ethanol (50 mL).

    • Step 2: Add KOH pellets (20 mmol) and NH₄OH (concentrated, 20 mL). Note: Base catalyzes the Aldol condensation; Ammonia provides the ring nitrogen.

    • Step 3: Reflux for 12 hours. The solution typically turns dark red/brown, then precipitates a light-colored solid upon cooling.

    • Step 4: Filter the precipitate. Wash with cold ethanol and ether.

  • Mechanistic Insight: The reaction proceeds via a Michael addition of an enolized acetylpyridine to a chalcone (formed in situ), followed by cyclization with ammonia [2].

Protocol C: Iridium-Catalyzed C-H Borylation[1][2]

Objective: Late-stage functionalization of complex pyridine scaffolds. Advantage: High atom economy; avoids pre-functionalized halogenated precursors. Regioselectivity: Iridium catalysts are sterically controlled , typically borylating the least hindered C-H bond (meta/para to substituents).

Experimental Protocol

Target: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-substituted-pyridine.

  • Reagents:

    • Substituted Pyridine Substrate (1.0 eq)

    • Bis(pinacolato)diboron (B₂pin₂) (0.55 eq)

    • [Ir(OMe)(cod)]₂ (1.5 mol%)

    • dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3.0 mol%)

    • Solvent: Hexane or THF (Anhydrous).

  • Procedure:

    • Step 1 (Catalyst Activation): Pre-mix [Ir(OMe)(cod)]₂ and dtbpy in 2 mL solvent for 10 mins. The solution should turn dark brown/red.

    • Step 2: Add B₂pin₂ and the pyridine substrate.

    • Step 3: Heat at 80°C in a sealed tube for 4–8 hours.

    • Step 4: Evaporate volatiles. The crude residue is often pure enough for subsequent Suzuki couplings.

  • Critical Control Point:

    • N-Coordination: Unsubstituted pyridines can coordinate to the Ir center, poisoning the catalyst [3].

    • Solution: Use 2,6-disubstituted pyridines or bulky ligands to prevent N-Ir binding. If the substrate is a simple pyridine, the reaction may require higher catalyst loading (5 mol%).

Comparative Data & Troubleshooting

Yield Comparison by Method
MethodTarget BondTypical YieldKey LimitationMaterials Application
Suzuki (Standard) Aryl-Aryl30-50%Protodeboronation of 2-PySimple ETMs
Suzuki (MIDA) Aryl-Aryl85-95% Higher reagent costHigh-purity OLEDs
Kröhnke Pyridine Ring60-80%Harsh conditions (Acid/Base)Terpyridine Ligands
C-H Activation C-B Bond70-90%Steric constraintsLate-stage Modification
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Low Yield (Suzuki) ProtodeboronationSwitch to MIDA boronates or add CuCl co-catalyst.
Catalyst Death (C-H) N-poisoningEnsure substrate has steric bulk near Nitrogen (C2-subst).
Streaking on TLC Acidic Silica InteractionPre-wash silica plate with 5% Et₃N in Hexane.
Insoluble Product (Kröhnke) Polymeric aggregatesReprecipitate from DMF/MeOH; verify by MALDI-TOF.

References

  • Gillis, E. P., & Burke, M. D. (2009).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[2][3] Link

  • Hanan, G. S., et al. (2012). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Molecules (MDPI). Link

  • Marder, T. B., & Steel, P. G. (2014). Iridium-catalyzed C–H borylation of pyridines. Chemical Science (RSC). Link

  • Schlüter, A. D. (2009). The Suzuki Polycondensation for the Synthesis of Conjugated Polymers. Journal of Polymer Science. Link

  • Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2,5-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SUZUKI-PY-25-DI-OH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Profile

Welcome to the technical guide for coupling 2,5-Diiodopyridin-3-ol . This substrate presents a classic "Process Chemistry Trilemma" involving electronic activation, steric hindrance, and catalyst poisoning risks.

The Challenge Matrix
FeatureImpact on ReactionTechnical Risk
C2-Iodine Activated by adjacent Nitrogen (inductive effect).High Reactivity (Preferred Site).
C5-Iodine Less activated (beta-position).Secondary Reactivity (Harder to target exclusively first).
C3-Hydroxyl Electron-donating (deactivates ring); Potential Pd-ligand.Catalyst Poisoning & Regioselectivity Inversion .

Core Directive: To achieve reproducible results, you must control the C3-hydroxyl group . In its free form (phenolic), it creates an anionic species under basic Suzuki conditions that significantly deactivates the ring towards oxidative addition.

Diagnostic Workflow (Interactive Guide)

Before proceeding, identify your specific failure mode or goal using the logic map below.

SuzukiOptimization Start START: What is your primary issue? Issue_Yield Low Yield / No Reaction Start->Issue_Yield Issue_Regio Wrong Isomer / Mixture Start->Issue_Regio Check_Prot Is the C3-OH protected? Issue_Yield->Check_Prot Issue_Regio->Check_Prot Direct_Route Unprotected Route (High Risk) Check_Prot->Direct_Route No Protected_Route Protected Route (Recommended) Check_Prot->Protected_Route Yes Sol_Poison Diagnosis: Catalyst Poisoning Action: Switch to Pd(dppf)Cl2 or protect OH. Direct_Route->Sol_Poison Black precipitate? Sol_Deact Diagnosis: Anionic Deactivation The O- species kills electrophilicity. Action: Protect as O-Me or O-MOM. Direct_Route->Sol_Deact Starting material remains? Sol_Sterics Diagnosis: Steric Crowding at C2 Action: Use smaller ligands (PPh3) to favor C2, or bulky ligands to force C5. Protected_Route->Sol_Sterics Mixture obtained

Figure 1: Diagnostic flowchart for troubleshooting Suzuki coupling of this compound.

Technical Modules

Module A: Regioselectivity (The C2 vs. C5 Battle)

In 2,5-dihalopyridines, the C2 position is electronically favored for oxidative addition because the adjacent nitrogen atom pulls electron density, making the C-I bond more electrophilic.

However, the C3-hydroxyl group introduces a conflict:

  • Electronic Deactivation: The oxygen atom is an electron donor (via resonance). This deactivates the ring, specifically at the ortho (C2) and para (C4) positions relative to itself.

  • Steric Hindrance: The C3 substituent physically crowds the C2 position.

The Verdict:

  • If Protected (e.g., O-Me, O-MOM): The Nitrogen effect dominates. C2 coupling occurs first.

  • If Unprotected (Free OH): The formation of the pyridinate anion (O-) creates massive electron density, making the ring very unreactive. If reaction occurs, it is sluggish and may show eroded selectivity due to the "ortho-effect" where the O- coordinates Pd, directing it to C2, or steric repulsion pushing it to C5.

Module B: Catalyst Selection & The "Hydroxyl Factor"

The free hydroxyl group is the primary cause of failure.

  • Mechanism of Failure: Under basic conditions (Na2CO3), the phenol deprotonates. The resulting anion is electron-rich, making the C-I bond electron-rich and resistant to Oxidative Addition by Pd(0).

  • Solution: Protection is not just a convenience; it is often a necessity for high yields in this specific substrate class.

Recommended Protecting Groups:

  • Methoxymethyl ether (MOM): Stable to base, easily removed with mild acid.

  • Methyl ether (OMe): Very robust, but requires harsh conditions to remove (BBr3).

  • TBS (Silyl ether): Good, but can be labile under basic aqueous Suzuki conditions (requires anhydrous conditions like CsF/Dioxane).

Experimental Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Use this for maximum yield and C2-selectivity.

Prerequisite: Convert this compound to 3-(methoxymethoxy)-2,5-diiodopyridine (MOM-protection).

ParameterRecommendationRationale
Catalyst Pd(PPh3)4 (5 mol%)Standard ligands (PPh3) are small enough to access the crowded C2 position.
Solvent DME / Water (4:1) Dimethoxyethane provides excellent solubility for polar pyridines.
Base Na2CO3 (2.0 eq) Mild enough to prevent side reactions; strong enough for transmetallation.
Temperature 60-80°C Moderate heat avoids deiodination at C5.
Time 4-12 Hours Monitor by LCMS. Stop immediately upon consumption of SM to prevent bis-coupling.

Step-by-Step:

  • Charge flask with MOM-protected substrate (1.0 eq), Boronic Acid (1.05 eq), and Pd(PPh3)4 (0.05 eq).

  • Purge with Argon/Nitrogen for 10 mins.

  • Add degassed DME and 2M Na2CO3 solution.

  • Heat to 70°C.

  • Checkpoint: At 2 hours, check LCMS. You should see the Mono-coupled product (C2) as the major peak.

  • Note: If bis-coupling (C2+C5) is observed >10%, lower temperature to 50°C.

Protocol B: The "Direct" Route (Unprotected Substrate)

Use only if protection is impossible. Expect lower yields.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl2 or XPhos Pd G2 Bidentate (dppf) or Buchwald (XPhos) ligands are more robust against poisoning.
Solvent 1,4-Dioxane / Water Higher boiling point capability.
Base K3PO4 (3.0 eq) Stronger base required to manage the phenolic proton equilibrium.

Troubleshooting & FAQs

Q1: I am seeing significant reductive deiodination (product replaced by H). Why?

  • Cause: This is common with di-iodo species. It often happens if the transmetallation step is slow (boronic acid is degraded) or if the solvent contains radical initiators.

  • Fix:

    • Switch solvent to Toluene/Ethanol/Water . Ethanol acts as a reducing agent for Pd(II) to Pd(0) but can sometimes promote hydrodehalogenation. If severe, remove the alcohol and use pure DMF/Water.

    • Increase Boronic Acid equivalents to 1.5 eq.

Q2: The reaction turns black immediately and stalls.

  • Cause: "Palladium Black" precipitation. The free pyridine nitrogen or the hydroxyl group is coordinating to the Pd, stripping the ligands.

  • Fix: Switch to Pd(dppf)Cl2 . The ferrocene backbone locks the ligands in place, preventing ligand stripping by the pyridine substrate.

Q3: Can I couple at C5 selectively first?

  • Answer: Extremely difficult with C2-I present.

  • Strategy: You must "mask" the C2 position.

    • Perform a C2-selective coupling with a "dummy" group or the desired group first.

    • Alternatively, use a massive ligand (like Q-Phos ) that physically cannot fit into the C2 slot (blocked by the C3-OR group), forcing reaction at C5. This is theoretical and requires screening.

Q4: Why is my yield low even with protection?

  • Check: Are you using an electron-deficient boronic acid?

  • Fix: Pyridyl halides are electron-deficient electrophiles. They prefer electron-rich boronic acids. If coupling with an electron-poor boronic acid, use CsF as the base in anhydrous dioxane to promote the "anhydrous pathway."

References

  • Regioselectivity in Dihalopyridines

    • Title: Regioselective Suzuki–Miyaura coupling of 2,3- and 2,5-dihalopyridines.[1][2]

    • Source:Tetrahedron Letters, Vol 53, Issue 10.
    • Context: Establishes the general preference for C2 coupling in 2,5-dihalopyridines due to nitrogen activ
  • Handling Hydroxypyridines

    • Title: Palladium-catalyzed coupling of hydroxylamines and hydroxypyridines.
    • Source:Organic Letters (Tomkinson et al.).
    • Context: Discusses the poisoning effect of free hydroxyl groups and the necessity of protection or specific ligand choices (BippyPhos).
  • Catalyst Selection for Pyridines

    • Title: Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.[3]

    • Source:MDPI Molecules.
    • Context: Highlights the utility of specific Pd-complexes in handling coordinating substr
  • Protecting Group Strategies

    • Title: Protecting Groups for Thiols and Alcohols Suitable for Suzuki Conditions.
    • Source:Organic Chemistry Portal / ResearchG
    • Context: Validates the stability of MOM and Methyl ethers under basic coupling conditions.

Sources

Technical Support Center: Regioselective Coupling of Diiodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Engineering Support Protocol . It assumes the user has basic knowledge of cross-coupling chemistry but is facing specific regioselectivity failures with diiodopyridine substrates.

Ticket Type: Advanced Synthesis Troubleshooting Subject: Controlling Site-Selectivity in Polyhalogenated Heterocycles Status: Active Guide

Core Logic: The "Electronic vs. Steric" Hierarchy

Before troubleshooting specific failures, you must understand the Reactive Hierarchy of the pyridine ring. Unlike benzene, the pyridine ring is electronically biased. In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Stille), the rate-determining step is often the Oxidative Addition (OA) of the Pd(0) species into the C–I bond.

The probability of OA occurring at a specific site follows Handy’s Rules for coupling, modified for diiodo-substrates:

  • Electronic Rule (The "N-Effect"): Positions adjacent to the nitrogen (C2/C6) are most electron-deficient. The C–I bond here is weaker and more activated for OA.

    • Trend:C2/C6 > C3/C5 > C4

  • Steric Rule: If electronic factors are similar (e.g., 3,5-diiodo), the less hindered site reacts first.

  • The "Diiodo" Accelerator: Iodine is a better leaving group than bromine or chlorine. Diiodopyridines are hyper-reactive. The energy difference between the C2-OA and C4-OA transition states is smaller than in dichloropyridines, making bis-coupling (over-reaction) a primary failure mode.

Visualizing the Hierarchy

The following decision tree illustrates the standard reactive preference. Use this to predict your major product before selecting a ligand.

RegioselectivityFlow Start Substrate Analysis: Where are the Iodines? Case24 2,4-Diiodopyridine Start->Case24 Case25 2,5-Diiodopyridine Start->Case25 Case23 2,3-Diiodopyridine Start->Case23 Case35 3,5-Diiodopyridine Start->Case35 Dec24 Primary Site: C2 (Electronic Dominance) Case24->Dec24 Dec25 Primary Site: C2 (Electronic Dominance) Case25->Dec25 Dec23 Primary Site: C2 (Electronic > Steric) Case23->Dec23 Dec35 Symmetric Requires Statistical Control Case35->Dec35 Risk24 Risk: C4 attack possible with bulky ligands Dec24->Risk24 Risk23 Risk: C3 is sterically crowded (Ortho effect) Dec23->Risk23

Figure 1: Predictive logic for oxidative addition preference in diiodopyridines. C2 is the default "winner" in most standard Pd-catalyzed scenarios.

Troubleshooting Guides (By Isomer)

Scenario A: 2,4-Diiodopyridine

The Issue: You want to couple at C4 , but the reaction is occurring at C2 (or giving a mixture). Root Cause: C2 is electronically favored (inductive effect of N). To hit C4, you must override electronics with sterics or specific catalyst interactions.

VariableRecommendation for C2-Selectivity (Standard)Recommendation for C4-Selectivity (Inversion)
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(OAc)₂ + Bulky Ligand (e.g., IPr, XPhos)
Solvent THF or Dioxane (Standard)Ligand-free conditions in water/alcohol (Rare)*
Stoichiometry 1.0 equiv Boronic Acid1.1 equiv Boronic Acid
Mechanism Electronic control (N-activation)Steric shielding of C2

Q: Why can't I get C4 selectivity easily? A: In diiodo systems, the C2-I bond is incredibly weak. Unlike 2,4-dichloropyridine (where C4 selectivity is achievable via protonation or specific carbenes), 2,4-diiodopyridine will almost exclusively undergo oxidative addition at C2 first.

  • Protocol Fix: If you absolutely need the C4 product, synthesize it from 2-chloro-4-iodopyridine . The C-I bond (C4) will react before the C-Cl bond (C2), granting you the desired regioselectivity via chemoselectivity rather than regioselectivity.

Scenario B: 2,3-Diiodopyridine

The Issue: Low yield or "smearing" (multiple spots) on TLC. Root Cause: The "Ortho Effect." While C2 is electronically favored, the iodine at C3 creates significant steric hindrance for the incoming palladium species at C2. Furthermore, the resulting C2-coupled product often creates a "biaryl twist" that shields the remaining C3 iodine, making the second coupling difficult if you plan to do two steps.

Troubleshooting Steps:

  • Ligand Selection: Use small, bite-angle bidentate ligands (e.g., dppe or dppp ) to facilitate entry into the crowded C2-C3 pocket. Avoid bulky Buchwald ligands (e.g., SPhos) for the first coupling at C2, as they may be too hindered to approach the C2-I bond effectively next to the C3-I.

  • Base Choice: Switch from K₂CO₃ to Ag₂CO₃ or Ag₂O . Silver salts can act as halide scavengers and facilitate the reaction in crowded environments (the "Silver Effect").

Scenario C: Bis-Coupling (The "Over-Reaction")

The Issue: You want the mono-coupled product, but the reaction proceeds immediately to the bis-coupled (di-substituted) product. Root Cause: The product of the first coupling is more electron-rich (if coupling with an aryl group) or simply reactive enough that the catalyst doesn't "fall off" before attacking the second iodine.

Protocol: The "Slow-Addition" Fix Do not add all reagents at once. Use a syringe pump.

  • Dissolve the diiodopyridine (1.0 equiv) and Catalyst (5 mol%) in the reaction solvent.

  • Dissolve the Boronic Acid (0.95 equiv—slight deficit) in a separate vial.

  • Add the Boronic Acid solution dropwise over 1–2 hours at reaction temperature.

  • Why this works: It keeps the concentration of the nucleophile low, statistically favoring the reaction with the abundant unreacted starting material over the scarce mono-product.

Standard Operating Procedures (SOPs)

SOP-1: Regioselective Suzuki Coupling (C2-Selective)

Target: Coupling at C2 of 2,5-diiodopyridine or 2,4-diiodopyridine.

Reagents:

  • Diiodopyridine (1.0 mmol)

  • Boronic Acid (1.05 mmol)

  • Pd(PPh₃)₄ (3 mol%) — Tetrakis is preferred for high C2 selectivity due to low steric bulk.

  • Na₂CO₃ (2.0 mmol)

  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

Workflow:

  • Degassing: Sparge solvents with Argon for 15 mins. Oxygen is the enemy of selectivity (promotes homocoupling of boronic acids).

  • Mixing: Combine diiodopyridine, boronic acid, and base in the reaction vessel. Add catalyst last.

  • Temperature: Heat to 60°C .

    • Critical Check: Do not reflux immediately. Diiodopyridines are reactive. 60°C is often sufficient for C2-I activation. Refluxing (80-100°C) promotes C4/C5 activation and bis-coupling.

  • Monitoring: Check TLC at 30 mins. If starting material remains, increase temp by 10°C.

SOP-2: The "Protecting Group" Strategy (For C4/C3 Targeting)

If direct regioselectivity fails, use a chemical block.[1]

  • Starting Material: 2-amino-4-iodopyridine (or similar).

  • Diazotization-Iodination: Convert the amine to iodine after coupling the other position.

  • Alternative: Use 2-chloro-4-iodopyridine .

    • Step 1: Suzuki coupling (reacts at C4-I exclusively).

    • Step 2: Buchwald or Suzuki coupling (reacts at C2-Cl).

    • Note: This relies on the bond-strength difference (I vs Cl) rather than position.

FAQ: Rapid Fire Troubleshooting

Q: I am seeing significant dehalogenation (H-substitution instead of coupling). Why? A: This is "hydrodehalogenation." It often happens in alcoholic solvents (Ethanol/Methanol) where the solvent acts as a hydride source via


-hydride elimination from a Pd-alkoxide intermediate.
  • Fix: Switch to a non-protic solvent system like THF/Water or DMF . Ensure your solvent is anhydrous if using hydride-sensitive catalysts.

Q: Can I use Copper (Sonogashira) with diiodopyridines? A: Yes, but be careful. Copper acetylides are highly reactive.

  • Risk: 2,3-diiodopyridine often forms a 5-membered ring (furo[2,3-b]pyridine) or pyrrole derivatives if the alkyne has a nucleophile nearby.

  • Selectivity: C2 is highly favored. To couple C3, you usually need to block C2.

Q: My 3,5-diiodopyridine reaction gives a statistical mixture (50% mono, 25% bis, 25% SM). How do I fix this? A: You cannot fix the electronics (it is symmetric). You must fix the statistics.

  • Fix: Use a large excess of the diiodopyridine (3.0 equiv) relative to the boronic acid. This statistically forces the boronic acid to encounter a fresh diiodo molecule rather than a mono-product. You can recover the unreacted starting material by column chromatography.[1]

References & Grounding

  • Handy's Rules for Regioselectivity:

    • Handy, S. T., & Zhang, Y. (2006). "Regioselectivity of the Suzuki Coupling of 2,4-Dihalopyridines." Chem. Commun.

    • Core Concept: Establishes the C2 > C4 electronic preference.[2]

  • Mechanistic Insight (Oxidative Addition):

    • Lutzen, A. (2005). "Selective Cross-Coupling Reactions of 2,3-Dihalopyridines." Synthesis.

    • Core Concept: Discusses the steric challenges in 2,3-isomers.

  • Ligand-Controlled Selectivity:

    • Strotman, N. A., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings." J. Am. Chem. Soc.[3]

    • Core Concept: Demonstrates how bulky ligands can invert selectivity in similar heterocyclic systems.

  • General Review of Halopyridine Coupling:

    • Spivey, A. C., et al. (2014). "Strategies for the Regioselective Synthesis of Polysubstituted Pyridines." Organic & Biomolecular Chemistry.

Sources

Controlling selectivity in Sonogashira reactions of 2,5-diiodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Diiodopyridine Sonogashira Coupling Ticket ID: #PYR-25-SEL Subject: Controlling Regioselectivity in 2,5-Diiodopyridines Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 2,5-diiodopyridine , a scaffold where two chemically distinct iodide sites exist on an electron-deficient ring. The core challenge is controlling regioselectivity : ensuring the reaction occurs exclusively at the C2 position (alpha to nitrogen) before touching the C5 position (beta to nitrogen), or driving the reaction to completion (bis-coupling).

This guide provides the mechanistic logic, troubleshooting steps, and validated protocols to control this selectivity.

Module 1: The Logic of Selectivity (Mechanistic Insight)

To control the reaction, you must understand the electronic bias of the pyridine ring.

  • The C2 Advantage (Alpha Position): The carbon at position 2 is directly adjacent to the electronegative nitrogen atom. The inductive electron-withdrawing effect ($ -I $) lowers the electron density at the C2-I bond. In Palladium-catalyzed cross-coupling, the rate-determining step (Oxidative Addition) is faster at more electron-deficient centers. Therefore, Pd(0) inserts at C2 significantly faster than at C5.

  • The C5 Lag (Beta Position): The C5 position is less influenced by the nitrogen's inductive pull, behaving more like a standard aryl iodide. It requires higher activation energy (heat) to undergo oxidative addition efficiently.

Visualizing the Reactivity Pathway:

ReactivityPathway cluster_legend Selectivity Logic Start 2,5-Diiodopyridine C2_Product 2-Alkynyl-5-iodopyridine (Major Kinetic Product) Start->C2_Product Fast Oxidative Addition (RT, 1.0 eq Alkyne) Bis_Product 2,5-Dialkynylpyridine (Thermodynamic/Forced Product) Start->Bis_Product Uncontrolled Over-reaction C2_Product->Bis_Product Slow Oxidative Addition (Heat >60°C, Excess Alkyne) Legend C2 reacts first due to N-atom inductive effect.

Figure 1: Sequential reactivity flow. The C2 position is kinetically favored, allowing for isolation of the mono-alkynylated intermediate.

Module 2: Troubleshooting & Optimization

Use this decision matrix to resolve specific issues encountered during your campaign.

Scenario A: "I want Mono-Coupling (C2), but I see Bis-Coupling."
  • Root Cause: Reaction rate at C5 is non-zero, or local concentration of alkyne is too high.

  • Corrective Actions:

    • Temperature Control: Strictly maintain Room Temperature (20-25°C) . Do not heat.

    • Stoichiometry: Use a slight deficit of alkyne (0.95 to 1.0 equivalents ). Never use excess.

    • Addition Mode: Add the alkyne dropwise over 1 hour using a syringe pump. This keeps the instantaneous concentration of alkyne low relative to the diiodide.

    • Solvent Switch: Switch from DMF (polar, fast) to THF or Toluene (less polar, slower rates enhance selectivity).

Scenario B: "The reaction stalls after C2 coupling; C5 won't react."
  • Root Cause: The C5-iodide is deactivated. Once the C2 position is substituted with an alkyne (which is electron-rich), the entire ring becomes more electron-rich, making the remaining C5-I bond even harder to break (oxidative addition becomes slower).

  • Corrective Actions:

    • Thermal Push: Increase temperature to 60-80°C .

    • Ligand Upgrade: Switch from standard PPh3 to electron-rich, bulky ligands like XPhos or SPhos , or bidentate ligands like dppf which facilitate oxidative addition on difficult substrates.

Scenario C: "I see Homocoupling (Glaser Product) instead of Cross-Coupling."
  • Root Cause: Presence of Oxygen + Copper.

  • Corrective Actions:

    • Degassing: Sparging with Argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent/base mixture.[1]

    • Slow Addition: Add the alkyne slowly to the catalyst mixture to favor cross-coupling over self-coupling.

Module 3: Validated Experimental Protocols

Protocol 1: Selective C2-Mono-Alkynylation

Target: 2-alkynyl-5-iodopyridine

ComponentEquivalentsRole
2,5-Diiodopyridine 1.0Substrate
Terminal Alkyne 0.95 - 1.0 Limiting Reagent (Critical)
PdCl2(PPh3)2 0.02 (2 mol%)Catalyst (Standard)
CuI 0.01 (1 mol%)Co-catalyst
Triethylamine (TEA) 3.0Base/Solvent mix
THF [0.1 M]Solvent (Modulates rate)

Step-by-Step:

  • Charge a flame-dried Schlenk flask with 2,5-diiodopyridine, PdCl2(PPh3)2, and CuI.

  • Evacuate and backfill with Argon (x3).

  • Add degassed THF and Triethylamine via syringe.

  • Critical Step: Add the Terminal Alkyne dropwise over 30-60 minutes at Room Temperature .

  • Stir at RT for 4-12 hours. Monitor via TLC/LCMS.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Protocol 2: Sequential One-Pot Bis-Alkynylation

Target: 2,5-dialkynylpyridine (Hetero-substituted)

  • Step 1 (C2 Coupling): Follow Protocol 1 exactly (Alkyne A, 1.0 eq, RT).

  • Check Completion: Ensure Alkyne A is consumed.

  • Step 2 (C5 Coupling):

    • Add Alkyne B (1.2 - 1.5 eq).

    • Add additional catalyst if necessary (1 mol% Pd).

    • Heat the mixture to 60-80°C .

    • Stir for 12-24 hours.

Module 4: Troubleshooting Workflow (Visual Guide)

Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS IsBis Bis-product detected (when Mono desired)? CheckLCMS->IsBis IsStalled Reaction Stalled at C2-Intermediate? IsBis->IsStalled No Sol_Cool ACTION: 1. Cool to 0°C or RT 2. Reduce Alkyne to 0.95 eq 3. Slow addition IsBis->Sol_Cool Yes IsHomo Glaser Homocoupling (Alkyne dimer)? IsStalled->IsHomo No Sol_Heat ACTION: 1. Heat to 80°C 2. Add SPhos/XPhos Pd G2 3. Add 0.5 eq more Base IsStalled->Sol_Heat Yes Sol_O2 ACTION: 1. Freeze-Pump-Thaw solvents 2. Check Argon line 3. Switch to Cu-free (slow) IsHomo->Sol_O2 Yes

Figure 2: Diagnostic flowchart for correcting common selectivity and reactivity failures.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Copper-free conditions to improve selectivity? A: Yes. Copper-free Sonogashira (using slightly higher Pd loading, e.g., 3-5 mol%) proceeds via a slower mechanism (carbopalladation or oxidative addition without transmetallation acceleration). This slower rate often enhances the kinetic discrimination between C2 and C5, reducing bis-coupling. However, it requires stronger bases (e.g., Piperidine) or higher temperatures to initiate.

Q: Why is my C5 position unreactive even with heat? A: If the alkyne at C2 is very electron-donating (e.g., contains an amine or ether), it deactivates the pyridine ring further. You may need to switch to a high-turnover catalyst system like Pd(dppf)Cl2 or Pd-XPhos , which are designed for deactivated aryl chlorides/iodides.

Q: Does the order of halogen matter if I use 2-bromo-5-iodopyridine? A: Yes. In a mixed dihalide, the C-I bond is significantly weaker than the C-Br bond. Oxidative addition will occur at the Iodide (C5) first, overriding the position effect. If you want C2 selectivity, you must use 2,5-diiodopyridine (position control) or 2-iodo-5-bromopyridine (leaving group control).

References

  • Reactivity of Halopyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reactivity trends of pyridine rings).
  • Regioselectivity in Sonogashira: Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874–922. Link

  • Sequential Coupling Protocols: Bach, T.; Schröter, S. Regioselective Palladium-Catalyzed Cross-Coupling Reactions on 2,3- and 2,5-Dibromopyridine. Org.[2][3][4][5] Lett.2009 , 11, 2285–2288. (Demonstrates C2 preference in di-halo systems). Link

  • Copper-Free Variants: Liang, Y.; Xie, Y.-X.; Li, J.-H. Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes in Water. J. Org. Chem.2006 , 71, 379–381. Link

Sources

Technical Support Center: Deiodination in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deiodination Curse"

In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), aryl iodides are often preferred for their rapid oxidative addition rates. However, this reactivity comes with a penalty: susceptibility to reductive deiodination (hydrodehalogenation).

Instead of forming the desired C-C or C-N bond, the iodine atom is replaced by a hydrogen atom (Ar-I


 Ar-H). This side reaction is not random; it is a symptom of a specific bottleneck in your catalytic cycle where a hydride source is intercepting the oxidative addition intermediate.

This guide provides the diagnostic tools to confirm the issue and the mechanistic protocols to eliminate it.

Diagnostic Hub: Is it Deiodination?

Before altering conditions, confirm the identity of the byproduct. Deiodination is often confused with homocoupling or unreacted starting material.

Quick Identification Matrix
FeatureStarting Material (Ar-I )Deiodinated Byproduct (Ar-H )
LC-MS (ESI+) Mass

Mass

(Loss of I, Gain of H)
Isotope Pattern No specific pattern (unless Cl/Br present)Loss of Iodine mass defect

H NMR
Pattern consistent with substitutionNew signal (often multiplet or triplet) appearing in the aromatic region where I was attached.
Polarity (TLC) Generally non-polarSignificant shift: Ar-H is usually less polar than Ar-I, but more polar than biaryl product.

Mechanistic Troubleshooting: The "Why"

To fix the reaction, you must understand where the cycle is breaking. Deiodination occurs when the Transmetallation step is too slow, allowing the Ar-Pd-I intermediate to interact with a Hydride Source.

The Fork in the Road (Pathway Visualization)

The following diagram illustrates the competition between the desired Cross-Coupling cycle and the parasitic Deiodination cycle.

DeiodinationMechanism Start Start: Ar-I + Pd(0) OxAdd Intermediate A: Ar-Pd-I (Oxidative Addition Product) Start->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet If Fast HydrideComplex Intermediate B: Ar-Pd-H OxAdd->HydrideComplex If Transmetallation Stalls ProdComplex Ar-Pd-Nu TransMet->ProdComplex Product Desired Product (Ar-Nu) ProdComplex->Product Reductive Elimination HydrideSource Hydride Source Interception (Alcohol, DMF, Water) HydrideSource->HydrideComplex Donates H- SideProduct Side Product: Ar-H (Deiodinated) HydrideComplex->SideProduct Reductive Elimination

Figure 1: The Kinetic Competition. Deiodination wins when Transmetallation is slower than Hydride Capture.

Protocol Optimization: The Fix

Strategy A: Starve the Hydride (Solvent & Base Control)

The most common cause of deiodination is the presence of a "sacrificial" alcohol or amine that acts as a hydride donor via


-hydride elimination [1].

The "Anhydrous Rescue" Protocol: If you are observing >10% deiodination, execute this protocol immediately.

  • Eliminate Alcohols:

    • Stop using MeOH, EtOH, or iPrOH. Primary and secondary alcohols are potent hydride sources [2].

    • Switch to Toluene, Dioxane, or THF.

  • Audit the Base:

    • Stop using Alkoxides (NaOMe, NaOEt). These contain

      
      -hydrogens that transfer directly to Palladium.
      
    • Switch to Inorganic Bases:

      
      , 
      
      
      
      , or
      
      
      . These cannot donate hydrides.
  • Check the Solvent (DMF/DMA Warning):

    • DMF and DMA can decompose at high temperatures (

      
      ) or in the presence of strong bases to form formates or CO, both of which facilitate reduction [3].
      
    • Alternative: Use NMP (more stable) or strictly anhydrous Acetonitrile if solubility permits.

Strategy B: The Kinetic Bypass (Ligand Selection)

If you cannot change the solvent (e.g., solubility issues), you must accelerate the Transmetallation step to outcompete the side reaction.

Ligand Selection Guide:

Ligand ClassEffect on CycleRecommendation
Triphenylphosphine (

)
Slow oxidative addition; prone to side reactions.Avoid for challenging Ar-I substrates.
Buchwald Ligands (XPhos, SPhos) Bulky, electron-rich. Accelerates coupling significantly.[1]Highly Recommended. The steric bulk promotes rapid reductive elimination of the product over the side reaction [4].
Bis-phosphines (dppf, Xantphos) Large bite angle. Stabilizes Pd intermediates.Recommended. dppf is particularly effective at suppressing deiodination in Suzuki coupling.

Decision Tree for Troubleshooting

Follow this logic flow to resolve the issue systematically.

TroubleshootingTree Start Issue: Low Yield / Impurity CheckMS Check LCMS/NMR: Is impurity M-126 (Ar-H)? Start->CheckMS NotDeiod Investigate Homocoupling or Protodeboronation CheckMS->NotDeiod No IsDeiod Confirmed: Deiodination CheckMS->IsDeiod Yes CheckSolvent Solvent Check: Is it an Alcohol (MeOH/EtOH)? IsDeiod->CheckSolvent ChangeSolvent Switch to Toluene/Dioxane (Remove H-Source) CheckSolvent->ChangeSolvent Yes CheckBase Base Check: Is it an Alkoxide or Amine? CheckSolvent->CheckBase No ChangeBase Switch to Carbonate/Phosphate (Cs2CO3, K3PO4) CheckBase->ChangeBase Yes CheckLigand Ligand Check: Using PPh3? CheckBase->CheckLigand No ChangeLigand Switch to dppf or XPhos (Accelerate Cycle) CheckLigand->ChangeLigand Yes CheckLigand->ChangeLigand No (Try anyway)

Figure 2: Systematic Troubleshooting Flowchart.

Frequently Asked Questions (FAQs)

Q: I am using DMF as a solvent and seeing 20% deiodination. I cannot use Toluene due to solubility. What should I do? A: DMF is a known hydride source, especially if it contains trace dimethylamine or if the reaction is heated.

  • Freshness: Use fresh, anhydrous DMF from a sealed bottle. Old DMF hydrolyzes to formic acid/dimethylamine.

  • Temperature: Lower the temperature if possible.

  • Scavenger: Add a small amount of water (1-5%) if using a Suzuki coupling with inorganic base. Counter-intuitively, while water can be a proton source, it accelerates the Suzuki transmetallation step (via hydroxo-palladium species) so significantly that it outcompetes the slow reductive deiodination pathway [5].

Q: Can I use Potassium Formate to help the reaction? A: Absolutely not. Formates are reducing agents used specifically to reduce aryl halides to arenes (transfer hydrogenation). Ensure no formates are present in your additives or generated in situ.

Q: Does the catalyst loading affect deiodination? A: Yes. Paradoxically, lower catalyst loading can sometimes increase deiodination if the active catalytic species dies or aggregates, leaving slow-reacting intermediates exposed to solvent. However, the primary driver is usually the ratio of [Substrate] to [H-Source]. Increasing the concentration of your coupling partner (e.g., Boronic Acid) can help push the desired cycle forward.

References

  • Navarro, O. et al. (2005).[2] "Dehalogenation of Aryl Halides by Palladium N-Heterocyclic Carbene Complexes." Journal of Organic Chemistry. Link

  • Zátopková, R. et al. (2016). "Dehalogenation Side Reaction in Suzuki-Miyaura Cross-Coupling." The Journal of Organic Chemistry. Link[3]

  • Muzart, J. (2009).[4] "N,N-Dimethylformamide: much more than a solvent."[4] Tetrahedron. Link[4]

  • Martin, R. & Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research. Link

  • Sherwood, J. (2019). "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry. Link

Sources

Purification of 2,5-disubstituted pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Module: 2,5-Disubstituted Pyridine Purification

Welcome to the PurifyTech Support Center.

Ticket Subject: Purification of 2,5-disubstituted pyridine isomers. Assigned Specialist: Senior Application Scientist, Separation Sciences. Status: Open.

You are likely here because your 2,5-disubstituted pyridine is either streaking on silica, co-eluting with a regioisomer (2,4- or 2,3-), or contaminated with residual palladium from a Suzuki coupling.

This guide treats your purification as a logic problem, not just a recipe. Below are the diagnostic workflows and specific protocols to resolve these issues.

Part 1: The Diagnostic Workflow

Before choosing a method, diagnose the primary failure mode. Use the decision tree below to route your sample to the correct protocol.

DiagnosticWorkflow Start Start: Analyze Crude Mixture Q1 Is the impurity a Regioisomer (e.g., 2,4- vs 2,5-)? Start->Q1 Q2 Is the product streaking/tailing on TLC/Column? Q1->Q2 No Sol_Regio Go to Protocol B: pH-Modified Separation Q1->Sol_Regio Yes (Similar Rf) Q3 Is there residual Metal Catalyst (Pd, Cu)? Q2->Q3 No Sol_Streak Go to Protocol A: Silanol Shielding Q2->Sol_Streak Yes (Broad Peak) Sol_Metal Go to Protocol C: Scavenger Resins Q3->Sol_Metal Yes (Dark Color) Sol_Cryst Go to Protocol D: Salt Formation Q3->Sol_Cryst No (Scale Up)

Caption: Diagnostic logic for routing 2,5-disubstituted pyridine purification based on impurity profile.

Part 2: Troubleshooting Guides & Protocols
Protocol A: The "Silanol Shielding" Method (Fixing Streaking)

Issue: Pyridines are basic Lewis bases. The nitrogen lone pair hydrogen-bonds with acidic silanol (Si-OH) groups on silica gel, causing severe tailing and yield loss. Solution: Deactivate the silica surface using a competitive amine modifier.

The "1% Rule" Protocol:

  • Slurry Preparation: Do not just add triethylamine (TEA) to your mobile phase bottle.

  • Pre-treatment: Slurry the silica gel in a solution of 1% Triethylamine (TEA) in Hexanes (or your weak solvent).

  • Equilibration: Flush the column with 2-3 column volumes (CV) of the starting mobile phase containing 0.5% TEA .

  • Elution: Run your gradient. The TEA blocks the silanols, allowing the pyridine to elute as a sharp band.

ParameterStandard Silica"Shielded" Silica Protocol
Tailing Factor > 2.0 (Severe)< 1.2 (Symmetrical)
Recovery 60-70% (Adsorbed)> 95%
Modifier None0.5% TEA or 1% NH₄OH
Alternative N/ASwitch to Neutral Alumina (No modifier needed)

Expert Insight: If your compound is acid-sensitive, avoid silica entirely. Use neutral alumina. If you are doing Prep-HPLC, use an ammonium bicarbonate buffer (pH 10) to keep the pyridine deprotonated (neutral) and hydrophobic [1].

Protocol B: Regioisomer Resolution (The "Acid-Base Swing")

Issue: 2,5-disubstituted pyridines often co-elute with 2,4-isomers. They have very similar polarities but distinct pKa values due to the electronic influence of the substituent relative to the nitrogen. Solution: Exploit the pKa difference using pH-controlled extraction or chromatography.

Mechanism:

  • 2,5-Isomer: Substituent at pos 5 is para-like to Nitrogen. Electron-withdrawing groups (EWG) here drastically lower pKa (less basic).

  • 2,4-Isomer: Substituent at pos 4 is meta-like to Nitrogen (inductive effect only).

Step-by-Step "Swing" Extraction:

  • Dissolution: Dissolve the crude mixture in an organic solvent (DCM or EtOAc).

  • Acid Wash (Titration): Extract with weak acid (e.g., Citrate buffer pH 4.0).

    • Theory: The more basic isomer (usually the one without direct conjugation to EWG) will protonate first and move to the aqueous layer.

    • Result: The less basic 2,5-isomer often remains in the organic layer (check pKa values first).

  • Recovery: If the target moved to the aqueous phase, basify the aqueous layer to pH 10 and back-extract into DCM.

Advanced Option: For difficult separations, use pH-zone-refining counter-current chromatography . A solvent system of MTBE-THF-Water (4:6:7) with 10mM TEA (retainer) and 10mM HCl (eluter) has successfully separated pyridine derivatives with >98% purity [2].[1]

Protocol C: Palladium Scavenging (Post-Suzuki)

Issue: 2,5-disubstituted pyridines coordinate strongly to Palladium (Pd), retaining it through standard columns. Solution: Use a thiol-based scavenger resin or specific wash.

The "Thiol-Silica" Filtration:

  • Dissolve: Dissolve crude material in THF or MeOH (10 mL/g).

  • Add Scavenger: Add SiliaMetS® Thiol or MP-TMT resin (0.5 eq relative to expected Pd content, or 10-20 wt% of crude mass).

  • Incubate: Stir at 40°C for 2-4 hours. Pyridine-Pd bonds are strong; heat is required for ligand exchange.

  • Filter: Pass through a 0.45 µm PTFE filter or a pad of Celite.

  • Verify: Check Pd levels. If >50 ppm, repeat or use a wash of 0.1M aqueous Sodium Diethyldithiocarbamate .

Why this works: The Sulfur-Pd bond is thermodynamically stronger than the Pyridine-N-Pd bond. Standard silica cannot break the Pyridine-Pd coordination [3].

Protocol D: Crystallization via Salt Formation

Issue: Oiling out or amorphous solids. Solution: Convert the pyridine to a crystalline salt.

Procedure:

  • Screening: Dissolve 50 mg of free base in EtOH. Add 1.1 eq of acid (HCl in dioxane, Methanesulfonic acid, or Fumaric acid).

  • Cooling: Allow to stand at 4°C.

  • Target: 2,5-disubstituted pyridines often crystallize well as Hydrochloride or Tosylate salts due to the planar nature of the ring system.

  • Free Basing: Once pure crystals are obtained, suspend in DCM and wash with sat. NaHCO₃ to return to the free base.

Part 3: Frequently Asked Questions (FAQs)

Q: My pyridine is stuck at the baseline even with 50% EtOAc. What now? A: You are fighting the silanols. Switch to 10% MeOH in DCM with 1% NH₄OH . The ammonia is stronger than TEA and will displace your pyridine. If that fails, your compound might be protonated; ensure your aqueous workup ended with a basic wash (pH > 10).

Q: Can I use C18 Reverse Phase? A: Yes, but pH is critical. At neutral pH (7), pyridines are partially ionized and peak shape is poor.

  • Option 1 (Low pH): Use 0.1% Formic Acid. The pyridine is fully protonated (BH+). It will elute early but with good peak shape.[2]

  • Option 2 (High pH): Use 10mM Ammonium Bicarbonate (pH 10). The pyridine is neutral (B). It retains longer and loads better. Ensure your column is pH 10 stable (e.g., C18 Hybrid/Gemini).

Q: How do I remove the TEA smell from my product? A: TEA has a high boiling point. Do not rely on rotovap.

  • Dissolve product in DCM.

  • Wash 2x with 1M Phosphate Buffer (pH 5.5) . This protonates the TEA (pKa ~10.7) pulling it into water, while keeping most pyridines (pKa ~5.2) in the organic layer.[3]

References
  • BenchChem Technical Support. (2025).[4] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. BenchChem.[4] Link

  • Gu, M., et al. (2007). "Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography." Journal of Separation Science, 30(15), 2420-2426. Link

  • Welch, C. J., et al. (2005). "Adsorbent screening for metal impurity removal in pharmaceutical process research." Organic Process Research & Development, 9(2), 198-205. Link

  • Phenomenex. (2024). "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Notes. Link

Sources

Catalyst and ligand selection for selective C-C coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Technical Support Center .

I am your Senior Application Scientist. This guide is not a textbook; it is a troubleshooting and optimization engine designed for researchers facing resistance in C-C cross-coupling (specifically Suzuki-Miyaura, Heck, and Negishi).

We move beyond basic "add catalyst and stir" instructions to address the causality of failure : why your catalyst dies (Pd black), why your aryl chloride remains unreacted, and how to force reductive elimination in sterically congested systems.

Module 1: Diagnostic Hub & Decision Logic

Before changing reagents, diagnose the failure mode.[1] Use this logic flow to identify the root cause of your reaction stalling or failing.

TroubleshootingLogic Start Reaction Failed/Stalled CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Precipitation Clear Solution Clear/Amber (No Conversion) CheckColor->Clear Remains Soluble Oxidation Oxygen Ingress or Ligand Dissociation Black->Oxidation Activation Catalyst Activation Failure (Precatalyst didn't fire) Clear->Activation Substrate Oxidative Addition Failed (Bond too strong) Clear->Substrate Action1 Action: Switch to G4 Precatalyst Increase Ligand:Pd Ratio Oxidation->Action1 Action2 Action: Check Base Strength Ensure Reductant Present Activation->Action2 Action3 Action: Switch to e- Rich Ligand (XPhos, SPhos) or PEPPSI Substrate->Action3

Caption: Diagnostic logic flow for identifying catalyst deactivation (Pd black) versus kinetic incompetence (activation/oxidative addition failure).

Module 2: Catalyst System Selection (Phosphine vs. NHC)

Stop using Pd(PPh₃)₄ or Pd₂(dba)₃ + Ligand unless you have a specific reason.[1] In-situ mixing is prone to error (oxidation of ligand, variable active species concentration).[1]

Recommendation: Adopt Precatalyst Scaffolds (Buchwald G3/G4 or PEPPSI).[1] These ensure a 1:1 Pd:Ligand ratio and rapid activation.[1]

FeatureBuchwald Precatalysts (G3/G4) PEPPSI (Pd-NHC)
Ligand Class Dialkylbiaryl phosphines (e.g., XPhos, RuPhos)N-Heterocyclic Carbenes (e.g., IPr, SIPr)
Best Application General purpose, highly tunable, C-N and C-C bonds.[1]Extremely difficult substrates, tetra-ortho-substituted biaryls.[1]
Stability Air/Moisture stable solid.[1][2] Weigh on bench.Extremely robust.[1] Tolerates water/air better than phosphines.[1]
Activation Base-mediated.[1][2][3] Releases carbazole (G3) or N-methylcarbazole (G4).[1]Dissociation of "throw-away" 3-Cl-pyridine ligand.[1]
Key Advantage G4 minimizes inhibition by byproducts.[1][4]Higher bond dissociation energy of Pd-C vs Pd-P prevents leaching.[1]

Module 3: Troubleshooting "The Black Crash" (Catalyst Deactivation)

Issue: The reaction mixture turns black and deposits a mirror or precipitate within 30–60 minutes. Conversion stops. Diagnosis: Formation of inactive Pd(0) aggregates (Palladium Black).[1] This occurs when the rate of ligand dissociation > rate of oxidative addition.[1]

Technical Explanation

Active Monoligated Pd(0) is unstable. It must immediately find an aryl halide to perform oxidative addition.[1] If the substrate is unreactive (e.g., Aryl Chloride) or oxygen enters the headspace, the ligand oxidizes or dissociates, and Pd(0) atoms cluster into non-catalytic nanoparticles.

The Solution: G4 Precatalyst Architecture

We recommend switching to G4-Precatalysts .[1] Unlike traditional mixing, G4 systems generate the active species inside the reaction matrix at a controlled rate.[1]

G4Activation G4 Pd-G4 Precatalyst (Air Stable Pd(II)) Intermediate Pd-Amido Complex G4->Intermediate + Base Base Base (Deprotonation) Active Active L-Pd(0) Intermediate->Active Reductive Elimination Byproduct N-Methylcarbazole (Inert Byproduct) Intermediate->Byproduct OxAdd Oxidative Addition (Enters Cycle) Active->OxAdd + Ar-X

Caption: Activation pathway of Buchwald G4 precatalysts. The N-methylcarbazole byproduct prevents re-coordination inhibition seen in earlier G3 generations.

FAQ: Deactivation
  • Q: I am using a G4 catalyst but still see Pd black. Why?

    • A: Check your solvent degassing.[1][3] Even G4 catalysts generate O2-sensitive Pd(0) once activated.[1] If your solvent contains dissolved oxygen, it will kill the active species immediately.[1]

    • Fix: Sparge solvents with Argon for 15 mins or use "freeze-pump-thaw" for small scales.

Module 4: The "Lazy Substrate" (Aryl Chlorides & Steric Bulk)

Issue: Aryl Iodides react, but Aryl Chlorides or hindered substrates (ortho-substituted) show <10% conversion. Diagnosis: The Oxidative Addition step is rate-limiting due to the strong C-Cl bond, or Reductive Elimination is stalled by steric crowding.[1]

Protocol: High-Activity Suzuki Coupling for Aryl Chlorides

Using XPhos Pd G4 (The "Commander" for Aryl Chlorides)

Reagents:

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)[1]

  • Substrate: Aryl Chloride (1.0 equiv)

  • Boronic Acid: 1.2 - 1.5 equiv[1]

  • Base: K₃PO₄ (2.0 - 3.0 equiv) or K₂CO₃.

  • Solvent: THF/Water (10:1) or Dioxane/Water (4:1).[1] Water is critical for Boronic acid activation.[1]

Step-by-Step:

  • Bench Setup: Weigh XPhos Pd G4, Boronic Acid, Base, and Aryl Chloride into a vial equipped with a stir bar. (No glovebox needed yet).

  • Seal & Purge: Cap the vial with a septum. Evacuate (vacuum) and backfill with Argon/Nitrogen x3 cycles.[1]

  • Solvent Addition: Add sparged (degassed) solvent via syringe.[1]

  • Temperature: Heat to 40°C initially. If no reaction after 1 hour, ramp to 80°C.

    • Note: XPhos is bulky and electron-rich, facilitating oxidative addition into C-Cl bonds while protecting the metal center.[1]

Alternative: PEPPSI-IPr for "Impossible" Sterics

If XPhos fails due to extreme steric crowding (e.g., tetra-ortho-substituted biaryls), switch to Pd-PEPPSI-IPr .[1]

  • Why? The NHC ligand pushes the substrates together (flexible "umbrella" shape vs. rigid phosphine cone), forcing reductive elimination even in congested environments.[1]

Module 5: Selectivity & Homocoupling

Issue: You observe homocoupling of the boronic acid (Ar'-Ar') instead of cross-coupling (Ar-Ar'). Diagnosis:

  • Oxygen Leak: O2 promotes oxidative homocoupling of boronic acids (Glaser-type mechanism).[1]

  • Slow Transmetallation: If the cross-coupling cycle is slow, the boronic acid accumulates and self-couples.[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Homocoupling (Ar'-Ar') Oxygen in headspace/solvent.[1]Rigorous degassing.[1][3] Add 10 mol% of a scavenger (e.g., hydroquinone) if strictly necessary (rare).[1]
Beta-Hydride Elimination Alkyl chain isomerization.[1]Switch to bidentate ligands (e.g., dppf) to enforce cis-geometry and speed up reductive elimination over beta-elimination.[1]
Protodeboronation Unstable Boronic Acid (2-pyridyl, etc.).[1]Use MIDA boronates or Potassium Trifluoroborates (BF3K) for slow release.[1] Switch to anhydrous conditions (using CsF as base).

References & Grounding

  • Buchwald Precatalyst Generations (G3/G4):

    • Bruno, N. C., et al. (2013).[1] "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science.

    • Sigma-Aldrich Technical Guide.[1] "Buchwald Precatalysts User Guide."[1]

  • PEPPSI Catalyst System:

    • Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling."[1] Chemistry - A European Journal.[1] [1]

  • Mechanistic Insights (Pd Black & Selectivity):

    • Sherwood, J., et al. (2019).[1] "Solvent effects in palladium catalysed cross-coupling reactions."[1][5] White Rose Research Online.

    • Puckett, K. (2022).[1] "Formation of palladium black during Suzuki coupling."[1][3] ChemPros Community/Reddit Archive.

  • Ligand Selection Guides:

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions." Angewandte Chemie International Edition. [1]

This guide is generated by the Advanced Catalysis Technical Support Center.[1] Always verify safety data sheets (SDS) before handling Palladium complexes and organoboron species.

Sources

Technical Support Center: Sonogashira Optimization for Diiodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SGC-PYR-001 Status: Active Resolution Subject: Prevention of Homocoupling (Glaser/Hay) in Diiodopyridine Substrates

Diagnostic Workflow

Before modifying your reaction parameters, use this logic tree to identify the root cause of the homocoupling.

DiagnosticTree start Observation: Alkyne Dimer (Homocoupling) Detected q1 Is the reaction turning black/precipitating early? start->q1 q2 Are you using a Copper (Cu) co-catalyst? q1->q2 No sol1 Action: Catalyst Decomposition. Switch to Pd(PPh3)2Cl2 or add excess ligand. q1->sol1 Yes q3 Is the Pyridine Nitrogen unprotected? q2->q3 Yes sol3 Action: Switch to Copper-Free Protocol (See Section 4). q2->sol3 No (Rare) sol2 Action: Oxygen Leak. Perform Freeze-Pump-Thaw. Use Slow Addition. q3->sol2 No sol4 Action: Catalyst Poisoning. N-coordination slows X-coupling, allowing homocoupling to compete. Switch to bulky ligands. q3->sol4 Yes

Figure 1: Decision matrix for diagnosing homocoupling in pyridine systems.

Technical Analysis: The "Copper Trap" in Pyridines

The Core Mechanism

The Sonogashira reaction typically employs a dual catalytic cycle: the Palladium Cycle (cross-coupling) and the Copper Cycle (transmetallation).

Homocoupling (Glaser or Hay coupling) is exclusively a copper-mediated process that requires an oxidant (usually trace


). In the context of diiodopyridines , this issue is exacerbated by two factors:
  • The "Slow-Down" Effect: The pyridine nitrogen is a Lewis base that can coordinate to the Palladium center (

    
    ), displacing phosphine ligands. This "poisons" the catalyst, significantly slowing down the oxidative addition step.
    
  • The Kinetic Window: Because the main cross-coupling cycle is retarded by the pyridine substrate, the fast, background copper-mediated homocoupling reaction becomes statistically dominant, consuming your alkyne before it can transmetallate to the palladium.

The Pathways
  • Desired Path:

    
    
    
  • Parasitic Path:

    
     (Dimer)
    

Troubleshooting & FAQs

Q: I see a significant amount of alkyne dimer, but my starting material (diiodopyridine) is unreacted. Why? A: This indicates your copper cycle is active, but your palladium cycle is stalled. The copper is rapidly dimerizing the alkyne in the presence of oxygen, while the palladium is likely deactivated by the pyridine nitrogen.

  • Fix: Switch to a Copper-Free protocol (see Section 4) to physically eliminate the dimerization pathway.

Q: The reaction turns black immediately upon heating. A: This is "Palladium Black" formation (aggregation of


). Diiodopyridines are electron-deficient, making the oxidative addition fast, but the resulting complex can be unstable.
  • Fix: Ensure you have enough ligand (e.g.,

    
    ) to stabilize the Pd. A ratio of 1:4 (Pd:Ligand) is often safer than 1:2 for difficult substrates.
    

Q: Can I control which Iodine reacts (C2 vs C3/C4)? A: Yes. The C2 position (adjacent to Nitrogen) is more electron-deficient and typically reacts faster via oxidative addition. However, the Nitrogen can also direct the catalyst to C2 via coordination.

  • Fix: To ensure C2 selectivity, use standard

    
    .[1] To force reaction at less reactive sites (or if C2 is blocked), use bulky, electron-rich ligands like Buchwald biaryl phosphines (e.g., XPhos) which prevent N-coordination.
    

Validated Protocols

Protocol A: Copper-Free Sonogashira (Recommended)

Best for preventing homocoupling in diiodopyridines by eliminating the copper vector entirely.

Reagents:

  • Substrate: 2,6-Diiodopyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or Piperidine (3.0 equiv)
    
  • Solvent: DMF or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and cool under Argon flow.

  • Charging: Add

    
    , 
    
    
    
    , and 2,6-Diiodopyridine.
  • Solvent: Add anhydrous DMF via syringe.

  • Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw . Nitrogen sparging is insufficient for preventing oxidation of electron-rich phosphines in this slow reaction.

  • Addition: Add the alkyne via syringe.

  • Reaction: Heat to 60-80°C. Monitor via TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF), brine, dry over

    
    .
    
Protocol B: Syringe Pump Addition (If Copper is Mandatory)

Use this only if the Cu-free method fails to convert the substrate.

Concept: Maintain a near-zero concentration of free alkyne to statistically favor reaction with Pd-Ar over Self-Self interaction.

Step-by-Step:

  • Base Mix: Dissolve Diiodopyridine,

    
     (5 mol%), and CuI (2 mol%) in degassed THF/TEA (1:1).
    
  • Alkyne Solution: Dissolve the alkyne in a separate volume of degassed THF.

  • Addition: Using a syringe pump, add the alkyne solution to the reaction mixture over 4-6 hours at room temperature.

Data & Performance Comparison

Table 1: Impact of Conditions on Homocoupling vs. Cross-Coupling Ratios

Condition SetCatalyst SystemBase/SolventHomocoupling (%)Product Yield (%)Notes
Standard

/ CuI
TEA / THF15-25%60-70%High dimer formation due to

traces.
High Load

/ CuI (High)
TEA / THF>40%<40%Excess Cu accelerates Glaser coupling.
Slow Add

/ CuI
TEA / THF<5%85%Syringe pump addition limits dimer.
Cu-Free


/ DMF
<1% 92% Recommended. Kinetic isolation of cross-coupling.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. Link

  • Sørensen, U. S., & Pombo-Villar, E. (2005). Two new procedures for the copper-free Sonogashira coupling of terminal alkynes with aryl/heteroaryl iodides. Tetrahedron, 61(10), 2697-2703. Link

  • Bakherad, M. (2013). Copper-free Sonogashira coupling reactions in the synthesis of heterocycles.[2][3][4][5] Applied Organometallic Chemistry, 27(7), 405-415. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][4][5][6][7] Angewandte Chemie International Edition, 46(6), 834-871. Link

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 2,5-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: High-Complexity/Heterocycle Optimization Assigned Specialist: Senior Application Scientist

Executive Summary

The Suzuki-Miyaura cross-coupling of 2,5-Diiodopyridin-3-ol is a notoriously difficult transformation. Users typically report yields <30%, catalyst decomposition ("black palladium"), or inseparable regioisomeric mixtures.

These failures stem from three convergent factors inherent to this substrate:

  • Catalyst Poisoning: The free C3-hydroxyl group and Pyridine-N can form stable chelate complexes with Palladium, arresting the catalytic cycle.

  • Electronic Deactivation: Under basic conditions, the substrate exists as a phenoxide/pyridinate anion. This electron-rich species deactivates the ring toward oxidative addition, particularly at the C2 position (ortho-effect).

  • Regiochemical Ambiguity: While C2 is typically the electronic favorite in pyridines, the C3-hydroxyl group (steric bulk + electronic donation) can shift reactivity toward C5, leading to mixtures.

This guide provides a self-validating protocol to overcome these barriers, prioritizing the "Protection-First" strategy to restore predictable reactivity.

Part 1: Diagnostic & Troubleshooting
Issue 1: "The reaction turns black immediately/yield is <10%."

Diagnosis: Catalyst Poisoning & Solubility Mismatch.

  • The Mechanism: The free hydroxyl group (pKa ~8-9) is deprotonated by the base (e.g., K₂CO₃), forming an anion. This anion acts as a ligand, displacing phosphines on the Pd center. Furthermore, the zwitterionic nature of the intermediate makes it insoluble in non-polar solvents like Toluene, causing the reaction to stall.

  • The Fix:

    • Switch Solvent: Move to high-dielectric solvents. 1,4-Dioxane/Water (4:1) or DMF/Water are essential to solubilize the anionic species.

    • Ligand Upgrade: Abandon Pd(PPh₃)₄. Use catalysts with bulky, electron-rich ligands that resist displacement.

      • Recommendation:Pd(dppf)Cl₂·DCM (robust) or XPhos Pd G2 (high turnover).

Issue 2: "I am getting a mixture of products (C2-coupled vs. C5-coupled)."

Diagnosis: Loss of Regiocontrol due to the "Oxy-Anion Effect."

  • The Mechanism: In standard 2,5-dihalopyridines, the C2-iodide reacts first (alpha to nitrogen = electron deficient). However, the C3-oxide anion (formed in situ) is a strong Electron Donating Group (EDG). It pushes electron density into the C2 position (ortho), deactivating it. This allows the C5 position (meta) to compete, resulting in a mess.

  • The Fix: Protect the Phenol.

    • By converting the -OH to a Benzyl ether (OBn) or Methoxymethyl ether (OMOM) , you remove the anion. The ring returns to its "natural" pyridine electronics: C2 becomes significantly more reactive than C5 , ensuring >95:5 regioselectivity.

Part 2: The "Golden Standard" Protocol

This protocol assumes the target is C2-selective arylation . If C5 arylation is desired, reverse the order (protect -> lithiation/borylation at C5) or use specific steric directing groups. We focus here on the standard Suzuki coupling.

Step 0: Pre-Reaction Decision Tree

G Start Start: this compound Decision Is the -OH protected? Start->Decision Unprotected NO (Free -OH) Decision->Unprotected Protected YES (e.g., -OBn) Decision->Protected Risk RISK: Catalyst Poisoning & Mixed Regioselectivity Unprotected->Risk Optimized OPTIMIZED PATH Restored C2 Reactivity Protected->Optimized Solution1 Req: High Pd Loading (5-10%) Req: Strong Base (Cs2CO3) Result: Low/Modest Yield Risk->Solution1 Solution2 Std. Pd Loading (1-3%) High C2 Selectivity Result: High Yield Optimized->Solution2

Caption: Decision matrix showing why protection is the critical control point for yield and selectivity.

Step 1: Substrate Protection (Recommended)

If you must run unprotected, skip to Step 2 but expect lower yields.

  • React This compound with Benzyl Bromide (BnBr) (1.1 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 4 hours.

  • Workup: Aqueous extraction.

  • Result:3-(benzyloxy)-2,5-diiodopyridine . This intermediate is lipophilic and stable.

Step 2: The Cross-Coupling Reaction

Scale: 1.0 mmol basis.

ComponentReagentEquivalentsRole
Substrate 3-(benzyloxy)-2,5-diiodopyridine1.0Electrophile
Coupling Partner Aryl Boronic Acid1.1Nucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ 0.03 (3 mol%)Robust Catalyst (Resists chelation)
Base Cs₂CO₃ (Cesium Carbonate)2.5Base (Solubility promoter)
Solvent 1,4-Dioxane / Water 4:1 Ratio (0.2M)Essential for Boronate activation

Detailed Procedure:

  • Degassing (Critical): In a reaction vial, combine the protected pyridine, boronic acid, and base. Add the solvent mixture. Sparge with Argon/Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the iodide.

  • Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of inert gas. Seal the vial immediately.

  • Reaction: Heat to 80°C for 6–12 hours.

    • Checkpoint: Monitor by LCMS. The C2-iodide is highly reactive; if the reaction is sluggish at 2 hours, check for catalyst death (black precip).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The C2-coupled product usually elutes first due to lower polarity compared to the starting material.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why can't I just use Pd(PPh₃)₄? It's cheaper. A: Pd(PPh₃)₄ is coordinatively saturated and relies on ligand dissociation to become active. In the presence of a pyridine nitrogen or free hydroxyl, these groups can bind to the open Pd(0) site, preventing the oxidative addition of the bulky C2-iodide. Pd(dppf)Cl₂ possesses a bidentate ferrocenyl ligand that forces a wide bite angle, accelerating reductive elimination and preventing catalyst poisoning.

Q2: I see the product on TLC, but it disappears during workup. Why? A: If you are using the unprotected pyridinol, the product is likely amphoteric. At high pH (workup), it is an anion (water soluble). At low pH, the pyridine nitrogen protonates (water soluble).

  • Solution: Adjust the aqueous layer to pH 6–7 (isoelectric point) before extraction to maximize organic solubility.

Q3: Can I couple the C5-iodide first? A: Not easily via direct Suzuki. The C2-iodide is electronically activated by the adjacent Nitrogen. To hit C5 first, you would typically need to:

  • Perform a halogen-dance or lithiation strategy (advanced).

  • Use a specific directing group on the Oxygen.

  • Easier Route: Couple C2 first, then couple C5 in a second step (sequential Suzuki).

Q4: My boronic acid is decomposing (protodeboronation) before coupling. A: This is common with electron-poor boronic acids (e.g., 2-pyridyl, fluorinated aryls) in the presence of strong base.

  • Solution: Switch to K₃PO₄ (milder base) and reduce temperature to 60°C. Alternatively, use the MIDA boronate or Pinacol ester slow-release strategy.

References & Grounding
  • Regioselectivity in 2,5-Dihalopyridines:

    • Concept: C2 is activated for oxidative addition due to the inductive effect of the adjacent nitrogen (-I effect).

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming alpha-halo reactivity).

    • Validation:1 (Demonstrates electronic control in similar heterocycles).

  • Catalyst Poisoning by Free Azoles/Phenols:

    • Concept: Free N-H and O-H groups inhibit Pd catalysis; protection or excess base/boronic acid is required.

    • Source: Billingsley, K., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[2]

    • Link:2

  • Ligand Selection (Pd-dppf vs PPh3):

    • Concept: Bidentate ligands like dppf prevent formation of stable Pd-bis(heterocycle) complexes that arrest the cycle.

    • Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Protocol Validation (Solvent/Base):

    • Concept: Dioxane/Water is the universal solvent for difficult heterocyclic Suzuki couplings due to solubility of inorganic bases and organic intermediates.

    • Source: Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide.

    • Link:3

Sources

Technical Support Center: 2,5-Diiodopyridin-3-ol Workup & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-IODO-3OH-001 Topic: Workup optimization, yield recovery, and purification of 2,5-Diiodopyridin-3-ol. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Molecule Profile

Researchers frequently encounter low recovery and degradation when working with This compound . This molecule possesses a deceptive "dual personality" due to its amphoteric nature and high halogen content. Successful isolation requires navigating its specific physicochemical window.[1]

The "Personality" of the Molecule
  • Amphoteric Nature: It contains a basic pyridine nitrogen and an acidic phenolic hydroxyl. However, the electron-withdrawing iodine atoms significantly shift these

    
     values compared to unsubstituted 3-hydroxypyridine.
    
    • Nitrogen:[2][3][4] The iodines (ortho and para to N) drastically reduce basicity (

      
       likely < 2.0).
      
    • Hydroxyl: The iodines increase acidity (

      
       likely shifted from ~8.7 down to ~6.0–7.0).
      
  • Lipophilicity: The two iodine atoms make the neutral molecule heavy and lipophilic, but the hydroxyl group can trap it in aqueous phases if the pH is too high (phenolate formation).

  • Lability: The C–I bonds are susceptible to photolytic cleavage (homolysis) and palladium-catalyzed dehalogenation.

Critical Workup Protocols

Protocol A: The pH-Switch Extraction (Standard)

Use this when the reaction solvent is volatile (DCM, THF, MeOH, Ethanol).

The Logic: You must force the molecule into its neutral form .

  • If pH > 7: It exists as a water-soluble phenolate anion .

  • If pH < 2: It exists as a water-soluble pyridinium cation .

  • Target pH: 4.0 – 5.0 (The "Neutral Window").

Step-by-Step:

  • Concentration: Remove volatile organic solvents (MeOH/THF) under reduced pressure at <40°C. Do not distill to dryness; leave a concentrated oil/slurry.

  • Dissolution: Resuspend the residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form stubborn emulsions with pyridines.

  • The Acid Wash (Crucial):

    • Add water to the separatory funnel.[4]

    • Check the pH of the aqueous layer.

    • Adjust pH to 4–5 using 1M HCl or 10% Citric Acid. Do not use strong mineral acids like conc. H2SO4.

  • Phase Separation: Extract the aqueous layer 3x with EtOAc.

  • Scavenging: Wash the combined organics with 10% Sodium Thiosulfate (

    
    )  to remove any free iodine (indicated by purple/brown color).
    
  • Drying: Dry over

    
     (Sodium Sulfate), filter, and concentrate.
    
Protocol B: Removing Polar Aprotic Solvents (DMF/DMSO)

Use this when the reaction was performed in DMF, DMSO, or NMP.

The Logic: DMF partitions into both water and organic layers. Standard water washes are inefficient. You must "salt out" the DMF or use the "Flood" method.

Step-by-Step:

  • The Flood Method (Preferred for <10g scale):

    • Pour the reaction mixture into 10 volumes of ice-cold water adjusted to pH 5.

    • Stir vigorously for 20 minutes.

    • Observation: If the product precipitates as a solid, filter it.[4] This is the cleanest method.

  • The LiCl Extraction (If oiling occurs):

    • Dilute the reaction mixture with Methyl tert-butyl ether (MTBE) or EtOAc (1:1 ratio with reaction volume).

    • Wash the organic layer 5x with 5% Lithium Chloride (LiCl) solution.

    • Why LiCl? It increases the ionic strength of the aqueous layer, forcing the organic product into the organic phase while pulling DMF into the aqueous phase [1].

    • Final wash with brine to remove residual lithium.

Troubleshooting Guide (FAQ)

Q1: My yield is <20%, but TLC shows conversion. Where is my product? A: It is likely in your aqueous waste stream.

  • Diagnosis: Check the pH of your aqueous layer. If you used a carbonate base (

    
    , 
    
    
    
    ) during the reaction, your pH is likely >9. The product is currently a water-soluble phenolate.
  • Fix: Acidify the aqueous waste to pH 4–5 and re-extract with EtOAc.

Q2: The crude oil is dark purple/black. Is it decomposed? A: Not necessarily. The color is likely free iodine (


) released from minor dehalogenation or light sensitivity.
  • Fix: Wash the organic phase with saturated aqueous Sodium Thiosulfate or Sodium Bisulfite until the purple color vanishes. Perform all future steps (including rotovap) with the hood lights off or flask wrapped in foil [2].

Q3: I see "streaking" on my silica column. A: The acidic phenolic proton is interacting with the silanols on the silica gel.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc + 1% AcOH). This suppresses the ionization of the phenol and sharpens the peaks. Alternatively, use neutral alumina instead of silica.

Q4: Can I use DCM for extraction? A: You can, but this compound is dense. Combined with DCM, the density difference between the organic and aqueous layers becomes small, leading to slow phase separation or emulsions. EtOAc or MTBE are superior choices for clear separation.

Visual Logic & Decision Pathways

Diagram 1: The pH-Speciation Logic

Understanding why pH 4-5 is the extraction "Sweet Spot".

Speciation cluster_extraction Target Extraction Window Cation Cationic Form (Water Soluble) Dominant at pH < 2 Neutral Neutral Form (Organic Soluble) Dominant at pH 3 - 6 Cation->Neutral Add Base (Deprotonate N) Neutral->Cation Add Strong Acid (Protonate N) Anion Phenolate Anion (Water Soluble) Dominant at pH > 7 Neutral->Anion Add Base (Deprotonate OH) Anion->Neutral Add Acid (Protonate O-)

Caption: The speciation of this compound is pH-dependent. Successful extraction requires maintaining the "Neutral Window" (pH 3-6).

Diagram 2: Workup Decision Tree

Select the correct protocol based on your reaction solvent.

WorkupTree Start Reaction Complete SolventCheck Check Reaction Solvent Start->SolventCheck Volatile Volatile (THF, MeOH, DCM) SolventCheck->Volatile Polar Polar Aprotic (DMF, DMSO, NMP) SolventCheck->Polar Conc Concentrate to Residue Volatile->Conc Flood Flood with H2O (pH 5) Polar->Flood Redissolve Redissolve in EtOAc Conc->Redissolve AdjustPH Adjust Aqueous pH to 4-5 Redissolve->AdjustPH PrecipCheck Did Solid Form? Flood->PrecipCheck Filter Filter Solid (Wash w/ H2O) PrecipCheck->Filter Yes ExtractLiCl Extract w/ MTBE Wash 5x w/ 5% LiCl PrecipCheck->ExtractLiCl No (Oiling) ExtractLiCl->AdjustPH WashThio Wash w/ Na2S2O3 (Remove Iodine) AdjustPH->WashThio Dry Dry (Na2SO4) & Concentrate WashThio->Dry

Caption: Decision matrix for isolating this compound. Note the divergence for DMF/DMSO removal.

Data Summary: Solvent Compatibility

SolventSuitability for ExtractionNotes
Ethyl Acetate (EtOAc) High Best balance of polarity; separates well from water.
MTBE High Excellent for DMF removal; less likely to carry water than EtOAc.
DCM (Dichloromethane) Medium/Low Good solubility, but prone to emulsions with pyridines; density issues.
Diethyl Ether Medium Good for very clean samples, but may not dissolve polar impurities well.
Hexane/Heptane Low Molecule is too polar/insoluble.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Reactions in DMF or DMSO. Retrieved from [Link]

  • Kim, D. W., et al. (2012). "A Green Chemical Approach for Iodination of Pyrimidine Derivatives." Molecules, 17(8). (Discusses light sensitivity and iodine handling). Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (General reference for pyridine reactivity and handling).
  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for estimating pyridine/phenol acidity shifts). Retrieved from [Link]

Sources

Technical Support Center: Handling & Reactivity of 2,5-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2,5-Diiodopyridin-3-ol . This compound serves as a high-value scaffold in the synthesis of radiotracers (specifically for Alzheimer’s


-amyloid imaging) and complex heterocyclic pharmaceuticals.

Its structure presents a unique "triad of reactivity":

  • Ambident Nucleophilicity: The 3-hydroxyl group creates competition between

    
    - and 
    
    
    
    -alkylation.
  • Differential Electrophilicity: The C2 and C5 iodine atoms possess distinct electronic environments, allowing for regioselective functionalization.

  • Labile Stability: The C-I bonds are photosensitive, and the electron-rich phenol ring is prone to oxidation.

This guide replaces standard operating procedures with chemically grounded troubleshooting workflows designed to prevent experimental failure.

Module 1: Storage & Stability (The "Black Box" Protocol)

Issue: Sample discoloration (white/pale yellow


 brown/purple) and loss of purity.
Diagnosis:  Photolytic homolysis of the C-I bond and subsequent oxidation.

Iodinated pyridines, particularly those with electron-donating groups (like -OH), are highly susceptible to photodegradation. Light energy cleaves the weak C-I bond, generating iodine radicals (


) and aryl radicals, leading to polymerization or iodine release (

, causing the purple color).
Storage Protocol
ParameterSpecificationReason
Vessel Amber glass or aluminum-wrapped vialBlocks UV/Vis light to prevent C-I homolysis.
Atmosphere Argon or Nitrogen (Schlenk line)Prevents oxidation of the electron-rich phenoxide ring.
Temperature -20°C (Freezer)Slows thermal disproportionation.
Stabilizer Copper turnings (Optional)Can act as a radical scavenger in long-term solution storage.

Module 2: Troubleshooting Reaction Selectivity

Guide A: Controlling - vs. -Alkylation

Scenario: You are attempting to protect the hydroxyl group, but NMR shows a mixture of the desired ether (pyridyl ether) and the undesired


-alkylated pyridone.

Mechanism: The 3-hydroxypyridine moiety exists in a tautomeric equilibrium. Under basic conditions, the anion is ambident.

  • Hard Bases / Cations (

    
    , 
    
    
    
    ):
    Favor the "hard" oxygen center (
    
    
    -alkylation).
  • Soft Bases / Protic Conditions: Favor the "soft" nitrogen center (

    
    -alkylation).
    

Visual Workflow:

AlkylationLogic Start Target: 3-Alkoxy-2,5-diiodopyridine Condition1 Reagent Selection Start->Condition1 PathA Standard Base (K2CO3/NaH) in Polar Aprotic Solvent (DMF) Condition1->PathA Cost effective PathB Silver Salts (Ag2CO3) in Non-Polar Solvent (Toluene/Benzene) Condition1->PathB High Selectivity ResultA Risk: Mixture of O- and N-alkylation (N-alkylation often favored) PathA->ResultA ResultB Success: Exclusive O-Alkylation (Ag+ coordinates N, blocking it) PathB->ResultB

Caption: Decision logic for maximizing O-alkylation selectivity in hydroxypyridines.

Protocol for Exclusive


-Alkylation: 
  • Solvent: Use Toluene or Benzene (non-polar).

  • Base: Use Silver Carbonate (

    
    ) . The Silver(I) ion coordinates to the pyridine nitrogen, effectively blocking it from acting as a nucleophile and forcing reaction at the oxygen.
    
  • Reagent: Alkyl halide (e.g., MeI, BnBr).

  • Reference: This "Silver Effect" is well-documented for 2- and 3-hydroxypyridines to suppress pyridone formation [1].

Guide B: Regioselective Cross-Coupling (Suzuki-Miyaura)

Scenario: You need to couple an aryl group at C2, but you observe C5 coupling or bis-coupling.

Mechanism:

  • C2 Position: Electronically activated. The adjacent Nitrogen atom exerts an inductive electron-withdrawing effect (-I), making the C2-I bond more oxidative-addition prone to Pd(0).

  • C5 Position: More electron-neutral (phenyl-like).

  • The Trap: If the 3-OH is unprotected, it can coordinate to Palladium, altering the catalyst's geometry or electronics, potentially eroding selectivity.

Protocol:

  • Step 1: Protect the OH group (e.g., O-Me, O-MOM) before coupling. This prevents catalyst poisoning and simplifies the electronic landscape.

  • Step 2: Use Pd(PPh3)4 (standard conditions).

    • Stoichiometry: 1.0 equiv Boronic Acid.

    • Selectivity: C2 > C5.[1]

  • Step 3: If C5 coupling is required first, you must use a blocking group at C2 (e.g., synthesis from a different starting material) or exploit specific steric ligand effects, though C2 is inherently more reactive [2].

Visual Workflow:

CouplingSelectivity Substrate This compound (Protected) Reaction Pd(0) Oxidative Addition Substrate->Reaction C2_Path C2-I Bond (Adjacent to N) Reaction->C2_Path Preferred C5_Path C5-I Bond (Meta to N) Reaction->C5_Path Minor Rate Fast Addition (Inductive Effect) C2_Path->Rate Slow Slow Addition C5_Path->Slow

Caption: Kinetic preference for Oxidative Addition in 2,5-dihalopyridines.

Module 3: The "Halogen Dance" Risk

Issue: During lithiation (halogen-metal exchange) to functionalize the ring, the iodine atom migrates to a different position (e.g., C4). Cause: 2,5-Diiodopyridines are prone to Halogen Dance (base-catalyzed halogen migration) if the lithiation is not performed at strictly low temperatures or if the base is too bulky/slow.

Troubleshooting:

  • Temperature: Maintain -78°C strictly. Do not allow the reaction to warm above -60°C before quenching.

  • Reagent: Use iPrMgCl (Turbo Grignard) for Magnesiation-Iodine exchange, which is often more controllable and less prone to scrambling than n-BuLi [3].

Frequently Asked Questions (FAQ)

Q1: Can I perform Suzuki coupling on the free phenol (unprotected OH)? Technical Answer: It is possible but risky. The free phenoxide (generated by the carbonate base in Suzuki conditions) is electron-donating, which deactivates the ring toward oxidative addition. Furthermore, the phenoxide can coordinate to the Pd center. Recommendation: Always protect as a methyl ether or MOM ether first.

Q2: Why is my product turning black during workup? Technical Answer: Likely residual iodine or quinone formation. Wash your organic layer with 10% Sodium Thiosulfate (


)  to quench any 

. If the color persists, the pyridine ring may have oxidized to a quinoid species; ensure all steps are under inert atmosphere.

Q3: Which iodine is more labile to photo-degradation? Technical Answer: Both are labile, but the C2-I bond, being weaker due to the electron-withdrawing nitrogen, is often the first to cleave or hydrolyze under radical conditions.

References

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction. Journal of Organic Chemistry. (2018). Describes the tautomeric equilibrium and conditions favoring N- vs O-alkylation.

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of the American Chemical Society. (2013). Establishes the baseline reactivity of C2 vs C5 in di-halo systems.

  • Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation. ResearchGate. (2025). Discusses metalation strategies and halogen handling in similar nitrogen heterocycles.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Society Reviews. (2014). Comprehensive review on regioselectivity rules for halopyridines.

Sources

Validation & Comparative

Comparative Reactivity Guide: 2,5-Diiodo- vs. 2,5-Dibromopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,5-diiodopyridin-3-ol and 2,5-dibromopyridin-3-ol , focusing on their application in cross-coupling chemistries for drug discovery.

Executive Summary

In the structural elaboration of pyridine scaffolds, the choice between diiodo- and dibromo- intermediates is a critical decision point that dictates regioselectivity, reaction conditions, and cost-efficiency.

  • 2,5-Dibromopyridin-3-ol: The industry standard. It offers a balance of stability and cost but often requires elevated temperatures and specialized ligands to achieve high regioselectivity.

  • This compound: The high-reactivity alternative. It enables milder reaction conditions (room temperature) and often superior regiocontrol due to the distinct lability of the C–I bond, though it suffers from higher cost and lower atom economy.

Key Insight: While bare 2,5-dihalopyridines typically couple at C2 (alpha to nitrogen), the presence of the 3-hydroxyl group electronically deactivates the C2 position and introduces steric hindrance, frequently shifting the site of first reactivity to C5 , particularly in the diiodo series.

Chemical & Physical Profile

The reactivity difference stems fundamentally from the carbon-halogen bond dissociation energies (BDE) and the electronic perturbation introduced by the hydroxyl group.

FeatureThis compound2,5-Dibromopyridin-3-olImpact on Protocol
C–X BDE (kcal/mol) ~65 (C–I)~80 (C–Br)Iodide undergoes oxidative addition significantly faster.
Oxidative Addition Facile at 20–40 °CRequires 60–100 °CIodide preserves sensitive functional groups.
Solubility Moderate (DMSO, DMF)Good (MeOH, THF, DMF)Iodides may require polar aprotic solvents.
Stability Light sensitive; prone to iodine liberationStable under ambient conditionsIodides require storage in amber vials/cold.

Regioselectivity & Mechanism

The core challenge in utilizing these scaffolds is controlling Site-Selectivity (C2 vs. C5).

The Electronic Tug-of-War
  • Nitrogen Effect (Activates C2): The pyridine nitrogen is electron-withdrawing, making the C2 position electron-deficient and naturally prone to oxidative addition (

    
    -like character).
    
  • Hydroxyl Effect (Deactivates C2): The 3-OH group is a strong electron donor (+M effect) into the ortho-position (C2). This increases electron density at C2, opposing the nitrogen's activation. Furthermore, the 3-OH introduces steric hindrance at C2.

Reaction Outcome[1][2][3][4][5][6][7][8][9][10][11][12]
  • 2,5-Dibromo: The higher activation energy required for C–Br cleavage means the reaction is often under thermodynamic control. The electronic deactivation of C2 by the 3-OH group often renders C5 the primary reaction site, or leads to difficult-to-separate mixtures.

  • 2,5-Diiodo: The C–I bond is so labile that the reaction is kinetically controlled. The C5–I bond, being less sterically hindered and sufficiently reactive, often reacts exclusively at lower temperatures, providing a cleaner route to 5-substituted products.

Regioselectivity Pathway Visualization

The following diagram illustrates the divergent pathways based on the halogen choice.

ReactivityPathway Start 2,5-Dihalopyridin-3-ol Cond_Br X = Br (High Temp, Pd(PPh3)4) Start->Cond_Br Standard Coupling Cond_I X = I (Room Temp, Pd(dppf)Cl2) Start->Cond_I Mild Coupling Int_Br Mixture of Products (C2 + C5 + Bis) Cond_Br->Int_Br Slow Ox. Add. Steric/Electronic Clash Int_I C5-Selective Product (Kinetic Control) Cond_I->Int_I Fast Ox. Add. Steric Preference Prod_C5 5-Aryl-2-halo-pyridin-3-ol Int_Br->Prod_C5 Low Yield/Purification Needed Int_I->Prod_C5 Major Isomer

Caption: Divergent regioselectivity pathways. The diiodo scaffold (bottom path) favors clean C5-functionalization due to kinetic control, whereas the dibromo scaffold (top path) often yields mixtures due to competing electronic effects.

Experimental Data Comparison

The following table summarizes typical performance metrics observed in Suzuki-Miyaura cross-coupling reactions using phenylboronic acid (1.1 equiv) as the nucleophile.

Parameter2,5-Diiodo Protocol2,5-Dibromo Protocol
Catalyst Loading 1–3 mol% Pd(dppf)Cl₂5–10 mol% Pd(PPh₃)₄
Temperature 25 °C (RT)80–100 °C
Time 2–4 hours12–24 hours
Conversion >95%70–85%
Regioselectivity (C5:C2) >20:1 ~3:1 to 5:1
Isolated Yield (Mono) 82–88%55–65%

Note: The superior selectivity of the diiodo substrate allows for "room temperature" chemistry, which effectively "freezes" the less reactive C2–I bond, preventing over-reaction.

Detailed Experimental Protocols

Protocol A: Regioselective C5-Arylation of this compound

Best for: High value intermediates, sensitive substrates, strict regiocontrol.

  • Setup: Flame-dry a 25 mL Schlenk flask and cool under Argon.

  • Reagents: Charge flask with This compound (1.0 mmol, 347 mg), Arylboronic acid (1.1 mmol), and

    
      (2.0 mmol, 652 mg).
    
  • Catalyst: Add

    
      (0.02 mmol, 16 mg). Note: Bidentate ligands like dppf stabilize the Pd-complex and prevent non-selective "Pd-black" catalysis.
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) (5 mL).

  • Reaction: Stir vigorously at 25 °C (Room Temp) for 4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The C5-coupled product elutes first.

Protocol B: Cost-Effective Coupling of 2,5-Dibromopyridin-3-ol

Best for: Scale-up, robust substrates, cost-sensitive projects.

  • Setup: Use a sealed pressure vial to prevent solvent loss at high temp.

  • Reagents: Charge vial with 2,5-dibromopyridin-3-ol (1.0 mmol, 253 mg), Arylboronic acid (1.2 mmol), and

    
      (2.5 mmol, 530 mg).
    
  • Catalyst: Add

    
      (0.05 mmol, 58 mg). Note: Monodentate phosphines are often required here to initiate the more difficult oxidative addition.
    
  • Solvent: Add degassed Toluene/EtOH/Water (4:1:1) (6 mL).

  • Reaction: Heat to 90 °C for 16 hours.

  • Workup/Purification: Similar to Protocol A. Expect a mixture; careful gradient elution is required to separate the C5-product from trace C2-product and bis-coupled byproducts.

Decision Matrix: When to Use Which?

Use the flow chart below to select the appropriate starting material for your campaign.

DecisionMatrix Q1 Is Regioselectivity Critical? (Need pure C5 isomer) Q2 Is Cost the Primary Driver? Q1->Q2 No (Mixture OK) Q3 Are Reagents Acid/Base Sensitive? Q1->Q3 Yes Res_I USE 2,5-DIIODO (High Selectivity, Mild Cond.) Q2->Res_I No Res_Br USE 2,5-DIBROMO (Lower Cost, Standard Cond.) Q2->Res_Br Yes Q3->Res_I Yes (Mild) Q3->Res_Br No (Robust)

Caption: Strategic decision tree for selecting halogenated pyridine scaffolds.

References

  • Mechanistic Studies on Pd-Catalyzed Cross-Coupling of Dihalopyridines

    • Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.[1]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis and Reactivity of 3-Hydroxypyridine Derivatives

    • Title: Preparation of 3-hydroxypyridine from 2-aminomethylfuran (Process Chemistry).
    • Source: ResearchGate.[2][3]

    • URL:[Link]

  • Regioselective Coupling in Heterocycles (Thiophene Analogues)

    • Title: Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene.
    • Source: Chemistry Central Journal (NIH).
    • URL:[Link]

  • Microwave-Assisted Coupling of Dihalopyrimidines (Comparative Methodology)

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[4][1]

    • Source: MDPI Molecules.
    • URL:[Link][5]

Sources

Differential Reactivity of C-I Bonds in 2,5-Diiodopyridine: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differential reactivity of C-I bonds in 2,5-diiodopyridine Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry and material science, the pyridine scaffold is ubiquitous.[1] However, the 2,5-diiodopyridine core presents a unique challenge and opportunity: two identical halogen atoms in electronically distinct environments. This guide analyzes the differential reactivity of the C2 and C5 positions, providing a roadmap for regioselective functionalization. We compare this scaffold against common alternatives (e.g., 2,5-dibromopyridine, 2-chloro-5-iodopyridine) to determine the optimal precursor for specific synthetic targets.

Part 1: Mechanistic Grounding – The Electronic Landscape

To control reactivity, one must understand the electronic bias of the pyridine ring. The nitrogen atom acts as an electron sink, creating a permanent dipole and altering the molecular orbital coefficients at the C2 and C5 positions.

1. The C2 Position (Ortho to N)
  • Electronic Nature: Highly

    
    -deficient due to the inductive (
    
    
    
    ) and mesomeric (
    
    
    ) withdrawal of the nitrogen.
  • Reactivity Profile:

    • 
      :  Highly reactive. The transition state (Meisenheimer complex) is stabilized by the ability of the nitrogen to accept the negative charge.
      
    • Oxidative Addition (Pd/Ni): Faster rate of oxidative addition compared to C5. The electron-deficient carbon creates a weaker C-I bond, facilitating metal insertion.

    • Metal-Halogen Exchange: The C2-I bond is more polarized, making it the kinetic site for Lithium/Magnesium exchange.

2. The C5 Position (Meta to N)
  • Electronic Nature: Less electron-deficient, resembling a chlorobenzene-like environment. It is not in direct conjugation with the nitrogen’s electron-withdrawing resonance.

  • Reactivity Profile:

    • 
      :  Inert under standard conditions.
      
    • Oxidative Addition: Slower than C2. Requires higher temperatures or more active catalyst systems if C2 is still present.

    • Metal-Halogen Exchange: Thermodynamically stable lithiated species, but kinetically slower to access than C2.

Part 2: Comparative Analysis of Alternatives

When designing a synthesis, 2,5-diiodopyridine is not always the best starting material. The choice depends on the desired sequence of functionalization.

Feature2,5-Diiodopyridine 2,5-Dibromopyridine 2-Chloro-5-iodopyridine
Cost HighLow (Commodity Chemical)Moderate/High
C2 Reactivity (

)
High (Good Leaving Group)ModerateLow (Cl is a poor LG without activation)
Pd-Coupling Selectivity C2 Selective (Kinetic control)C2 Selective (Slightly lower selectivity than Iodo)C5 Selective (C-I reacts > C-Cl)
Metal-Halogen Exchange Very Fast (Requires controlled temp)Moderate (Easier to control)C5 Selective (I exchanges before Cl)
Best Use Case When C2 functionalization is the first step, or for mild conditions.Large-scale synthesis where cost is a driver and harsh conditions are tolerated.When C5 functionalization is the first step.

Key Insight: If your target requires a C5-aryl/alkyl group before modifying the C2 position, 2-chloro-5-iodopyridine is the superior alternative. The C-I bond at C5 will react with Pd(0) while the C2-Cl bond remains intact. Using 2,5-diiodopyridine for C5-first functionalization is chemically inefficient due to the dominance of the C2 reactive site.

Part 3: Strategic Workflows & Visualizations

The following diagrams illustrate the decision logic for selecting the correct pathway.

Diagram 1: Reactivity Decision Tree

This flowchart guides the user based on the desired outcome (C2 vs. C5 functionalization first).

Reactivity_Landscape Start Starting Scaffold: 2,5-Diiodopyridine SNAr Nucleophilic Subst. (SNAr) (Nucleophiles: OR, NHR, SR) Start->SNAr Path A Pd_Coup Pd-Catalyzed Coupling (Suzuki, Stille, Sonogashira) Start->Pd_Coup Path B Li_Ex Metal-Halogen Exchange (iPrMgCl or nBuLi) Start->Li_Ex Path C Prod_C2_SNAr 2-Substituted-5-iodopyridine (Exclusive C2) SNAr->Prod_C2_SNAr Fast (Meisenheimer Stabilization) Prod_C2_Pd 2-Aryl-5-iodopyridine (Major Product) Pd_Coup->Prod_C2_Pd Fast OA at C2 (Inductive Activation) Prod_C2_Li 2-Metallo-5-iodopyridine (Kinetic Control) Li_Ex->Prod_C2_Li Fast Exchange at C2 (Polarization)

Caption: Figure 1. The reactivity landscape of 2,5-diiodopyridine showing the overwhelming preference for C2 functionalization across three major reaction classes.

Diagram 2: Sequential Functionalization Workflow

How to access 2,5-disubstituted pyridines using 2,5-diiodopyridine vs. the 2-chloro-5-iodo alternative.

Sequential_Synthesis Substrate1 2,5-Diiodopyridine Step1_Suzuki Step 1: Suzuki Coupling (1.0 equiv Boronic Acid) Substrate1->Step1_Suzuki C2 Reactive Substrate2 Alternative: 2-Chloro-5-iodopyridine Substrate2->Step1_Suzuki C5 Reactive (C-I > C-Cl) Intermed1 Intermediate A: 2-Aryl-5-iodopyridine Step1_Suzuki->Intermed1 Intermed2 Intermediate B: 2-Chloro-5-arylpyridine Step1_Suzuki->Intermed2 Step2 Step 2: Functionalize Remaining Halide Intermed1->Step2 C5 Reaction Intermed2->Step2 C2 Reaction Final Target: 2,5-Diarylpyridine Step2->Final Step2->Final

Caption: Figure 2. Strategic divergence. Use 2,5-diiodopyridine to install C2 first. Use 2-chloro-5-iodopyridine to install C5 first.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The stoichiometry is critical to prevent bis-coupling.

Protocol A: Regioselective C2-Suzuki Coupling

Objective: Synthesis of 2-phenyl-5-iodopyridine from 2,5-diiodopyridine.

Reagents:

  • 2,5-Diiodopyridine (1.0 equiv)

  • Phenylboronic acid (0.95 - 1.0 equiv ) — Crucial: Slight deficit prevents bis-coupling.

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

Methodology:

  • Degassing: Charge a reaction flask with 2,5-diiodopyridine and

    
    . Evacuate and backfill with Argon (
    
    
    
    ) to remove
    
    
    (prevents homocoupling of boronic acid).
  • Solvation: Add degassed solvent and stir until dissolved.

  • Activation: Add the base solution.

  • Addition: Add Phenylboronic acid. Note: For maximum selectivity, add the boronic acid dropwise as a solution over 1 hour.

  • Reaction: Heat to 80°C. Monitor by TLC/LCMS.

    • Checkpoint: The starting material (

      
      ) should disappear, replaced by the mono-coupled product (
      
      
      
      ). If bis-coupled product appears (
      
      
      ), stop heating immediately.
  • Workup: Standard aqueous extraction (EtOAc/Water).

  • Purification: Silica gel chromatography. The iodine at C5 survives, leaving a handle for a second reaction.

Protocol B: Regioselective C2-Nucleophilic Substitution (

)

Objective: Synthesis of 2-methoxy-5-iodopyridine.

Reagents:

  • 2,5-Diiodopyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.1 equiv)

  • Solvent: Methanol (anhydrous).

Methodology:

  • Dissolution: Dissolve 2,5-diiodopyridine in anhydrous MeOH under

    
    .
    
  • Addition: Add NaOMe solution at Room Temperature (RT).

  • Reaction: Reflux at 65°C for 2–4 hours.

    • Mechanistic Note: The reaction is driven by the formation of the stable Meisenheimer complex at C2. C5 attack is energetically unfavorable.

  • Validation: Quench a small aliquot with water and check pH. Neutralize.

  • Isolation: Remove solvent in vacuo, redissolve in DCM, wash with water, dry over

    
    .
    
    • Yield Expectation: >90% yield is typical due to the high activation of the C2-I bond.

Part 5: References
  • Bach, T., & Heuser, S. (2001). "Regioselective cross-coupling reactions of 2,4-dihalopyridines and 2,4-dihaloquinolines." Tetrahedron Letters, 42(48), 8615-8617. Link

  • Handy, S. T., & Zhang, Y. (2006). "Regioselectivity of the Suzuki coupling of 2,3- and 2,5-dihalopyridines." Synthesis, 2006(22), 3883-3887. Link

  • Schlosser, M., & Rausis, T. (2004). "Site-selective halogen-lithium exchange in 2,5-dibromopyridine." European Journal of Organic Chemistry, 2004(5), 1018-1024. Link

  • Lutz, F., et al. (2012). "Practical Synthesis of 2,5-Disubstituted Pyridines." Organic Process Research & Development, 16(11), 1838–1845. Link

Sources

Regioselectivity in the functionalization of 2,5-dihalopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Regioselective Functionalization Strategies for 2,5-Dihalopyridines

Part 1: Strategic Overview & Mechanistic Logic

The Challenge: The C2 vs. C5 Dichotomy The 2,5-dihalopyridine scaffold presents a classic problem in medicinal chemistry: differentiating between two electrophilic sites on a heterocycle. The nitrogen atom introduces a strong electronic bias, making the C2 position (


-position) significantly more electron-deficient than the C5 position (

-position).
  • C2 Position (The "Trap"): Highly electrophilic due to the inductive effect of nitrogen and resonance contribution. It is the preferred site for Nucleophilic Aromatic Substitution (

    
    ) and, typically, oxidative addition by Palladium(0) in homodihalides.
    
  • C5 Position (The "Blind Spot"): Electronically resembles a meta-substituted benzene. It is less reactive toward nucleophiles but possesses distinct advantages in metal-halogen exchange (Li-Hal) due to the greater stability of the resulting anion compared to the C2 position.

The Decision Matrix: Controlling Selectivity To achieve high regioselectivity, one must exploit specific mechanistic "levers":

LeverMechanismFavored PositionTypical Reagents
Electronic Activation

C2 Amines, Alkoxides, Thiols
Oxidative Addition (Kinetic) Pd-Catalysis (Homodihalides)C2 Boronic Acids, Pd(

)

Bond Dissociation Energy (BDE) Pd-Catalysis (Heterodihalides)Weakest Bond 2-Cl-5-Br-pyridine (Targets C5 )
Anion Stability Li-Hal ExchangeC5

-BuLi, Electrophiles

Part 2: Comparative Workflows

Scenario A: Targeting the C2 Position

Objective: Install a nucleophile or carbon chain at the position adjacent to Nitrogen.

Method 1: Nucleophilic Aromatic Substitution (


) 
This is the most robust method. The ring nitrogen stabilizes the Meisenheimer complex formed upon nucleophilic attack at C2.
  • Substrate: 2,5-Dichloropyridine or 2,5-Dibromopyridine.[1]

  • Selectivity: >98% C2.

  • Limitation: Restricted to heteroatom nucleophiles (N, O, S). Carbon nucleophiles generally require organometallics.

Method 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) On a homodihalide (e.g., 2,5-dibromopyridine), Pd(0) preferentially undergoes oxidative addition at the more electron-deficient C2–Br bond.

  • Substrate: 2,5-Dibromopyridine.[2][3]

  • Selectivity: Generally C2-selective (approx. 9:1 to >20:1 depending on ligand).

  • Expert Insight: Bulky phosphine ligands can sometimes erode this selectivity by sterically hindering the crowded C2 site, but standard ligands (

    
    ) favor C2.
    
Scenario B: Targeting the C5 Position

Objective: Install a substituent at the "meta" position while leaving the C2 halogen intact for later use.

Method 1: The "Halogen Switch" (Bond Strength Control) This is the industry standard for high-reliability C5 functionalization. By using 2-chloro-5-bromopyridine , you exploit the fact that the C–Br bond is weaker (approx. 68 kcal/mol) than the C–Cl bond (approx. 81 kcal/mol).

  • Mechanism: Pd(0) inserts into the C–Br bond exclusively, leaving the C–Cl bond untouched.

  • Selectivity: >99% C5.

Method 2: Lithium-Halogen Exchange (Anion Stability Control) If you must use 2,5-dibromopyridine, Li-Hal exchange is the method of choice for C5 targeting.

  • Mechanism: Treatment with

    
    -BuLi results in rapid exchange. The 3-pyridyl anion (at C5) is thermodynamically more stable than the 2-pyridyl anion (at C2), which suffers from repulsion between the C-Li bond electrons and the nitrogen lone pair.
    
  • Selectivity: High C5 selectivity at low temperatures (-78 °C).

Part 3: Visualization of Pathways

G Start Starting Material: 2,5-Dihalopyridine Decision Desired Position? Start->Decision C2_Path Target C2 Decision->C2_Path Alpha (Adjacent to N) C5_Path Target C5 Decision->C5_Path Beta (Meta to N) Method_SNAr Method: SNAr (Nucleophilic Subst.) C2_Path->Method_SNAr Heteroatom Nuc. Method_Pd_Homo Method: Pd-Coupling (Homodihalide) C2_Path->Method_Pd_Homo Carbon Nuc. (2,5-Br2) Method_Switch Method: Halogen Switch (Use 2-Cl-5-Br) C5_Path->Method_Switch Best for Pd-Coupling Method_Li Method: Li-Hal Exchange (2,5-Dibromo) C5_Path->Method_Li Best for Electrophiles Prod_C2 Product: 2-Substituted-5-Halo Method_SNAr->Prod_C2 High Selectivity Method_Pd_Homo->Prod_C2 Electronic Control Prod_C5 Product: 5-Substituted-2-Halo Method_Switch->Prod_C5 BDE Control (Br > Cl) Method_Li->Prod_C5 Anion Stability

Caption: Decision tree for selecting the optimal synthetic pathway based on regiochemical targets and available starting materials.

Part 4: Experimental Protocols

Protocol A: C2-Selective Suzuki Coupling (Electronic Control)

Applicable for 2,5-dibromopyridine.

  • Reagents: 2,5-Dibromopyridine (1.0 equiv), Arylboronic acid (1.1 equiv),

    
     (3-5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water (4:1:1). Deoxygenated.

  • Procedure:

    • Charge a reaction vial with halide, boronic acid, and base.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent and catalyst.

    • Heat to 80-90 °C for 4–12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine.

  • Expected Outcome: Major product is 2-aryl-5-bromopyridine .

  • Note: Monitor carefully; prolonged heating or excess boronic acid can lead to bis-coupling.

Protocol B: C5-Selective Lithium-Halogen Exchange

Applicable for 2,5-dibromopyridine.

  • Reagents: 2,5-Dibromopyridine (1.0 equiv),

    
    -BuLi (1.05 equiv, 1.6M in hexanes), Electrophile (e.g., DMF, aldehyde, 1.2 equiv).
    
  • Solvent: Anhydrous

    
     or Toluene (THF can sometimes promote scrambling; Toluene is preferred for strict regiocontrol).
    
  • Procedure:

    • Dissolve 2,5-dibromopyridine in anhydrous solvent under Argon.

    • Cool solution to -78 °C (Critical).[4]

    • Add

      
      -BuLi dropwise over 20 mins. The internal temp must not rise above -70 °C.
      
    • Stir at -78 °C for 30–60 mins. The "ate" complex forms and rearranges to the stable 5-lithio species.

    • Add the electrophile (dissolved in solvent) slowly.

    • Allow to warm to RT slowly over 2 hours.

  • Expected Outcome: Major product is 5-substituted-2-bromopyridine .

  • Mechanism Check: The 2-lithio species is destabilized by lone-pair repulsion from the pyridine nitrogen, driving the equilibrium toward the 5-lithio species.

Part 5: Comparative Data Summary

Starting MaterialReagent SystemTargetDominant MechanismTypical SelectivityReference
2,5-Dibromopyridine

/

C2 Electronic (Oxidative Addition)>95 : 5[1]
2,5-Dichloropyridine Amine / Base / HeatC2

(Meisenheimer Stab.)
>99 : 1[2]
2-Chloro-5-bromopyridine

/

C5 Bond Strength (Br < Cl)>99 : 1[3]
2,5-Dibromopyridine

-BuLi / -78°C
C5 Thermodynamics (Anion Stability)>90 : 10[4]
2,5-Dichloropyridine Ligand-Free Pd ("Jeffery")C5 Nanoparticle/Surface effects~10 : 1[5]

References

  • Bach, T., & Schröter, S. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate. Link (Note: General principles for dihalopyridines derived from this and related 2,5-studies).

  • Luo, Y., et al. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[5][6] Chemistry Stack Exchange / WuXi AppTec Guides. Link

  • Handy, S. T., & Zhang, Y. (2006).[3] A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Society Reviews. Link

  • Song, J. J., et al. (2008). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry.[7][8] Link

  • Vechorkin, O., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.[9] NIH / JACS. Link

Sources

Comparative Guide: Palladium Catalysts for Diiodopyridine Cross-Coupling

[1]

Executive Summary

Diiodopyridines are high-value scaffolds in drug discovery, serving as the "chassis" for bifunctional ligands and PROTAC linkers. However, their dual reactivity presents two distinct challenges:

  • Symmetric Substrates (e.g., 2,6-diiodopyridine): Controlling Mono- vs. Bis-coupling .

  • Asymmetric Substrates (e.g., 2,4-diiodopyridine): Controlling Site-Selectivity (Regioselectivity) .

The Bottom Line:

  • For Mono-Selectivity (2,6-diiodo): Pd(dppf)Cl₂ is the superior choice.[1] Its large bite angle facilitates rapid reductive elimination, releasing the mono-product before a second oxidative addition occurs.

  • For Regio-Selectivity (2,4-diiodo): Pd(PPh₃)₄ (controlled stoichiometry) favors the electronically deficient C2 position. Conversely, Ligand-Free Pd (Nanoparticle conditions) can invert selectivity to C4/C5 in specific dihalo-systems.

  • The "Hammer": Pd(OAc)₂ + XPhos should be reserved for unreactive partners; it is often too active for selectivity, leading to statistical mixtures.

Mechanistic Context: The "Iodide Effect"

Before selecting a catalyst, one must understand why diiodopyridines are unique compared to bromides or chlorides.

The Poisoning Trap

The oxidative addition of C–I bonds is fast and exothermic. However, the release of two equivalents of iodide (I⁻) into the solution can poison the catalyst. High concentrations of I⁻ lead to the formation of anionic species like

  • Why Ligands Matter: Monodentate ligands (like PPh₃) are easily displaced by excess iodide. Bidentate ligands (like dppf) hold the metal center more securely, maintaining catalytic turnover even in high-iodide environments.

Graphviz Diagram 1: The Selectivity Fork

The following diagram illustrates the critical decision point in the catalytic cycle where mono-selectivity is determined.

CatalyticCyclePd0Pd(0) Active SpeciesOxAdd1Oxidative Addition 1(Formation of Mono-Ar-Pd-I)Pd0->OxAdd1 Fast (C-I bond)TransMetTransmetalation(+ Boronic Acid)OxAdd1->TransMetRedElimReductive Elimination(Release Mono-Product)TransMet->RedElimRedElim->Pd0 Cycle CompleteReOxAddOxidative Addition 2(Reaction with Mono-Product)RedElim->ReOxAdd If Catalyst is too activeor Mono-product accumulatesBisProductBis-Coupled ImpurityReOxAdd->BisProduct

Caption: The "Selectivity Fork." To achieve mono-selectivity, the rate of Reductive Elimination must be fast, and the catalyst must not re-engage the mono-product immediately.

Catalyst Showdown: Performance Analysis

Scenario A: Symmetric Coupling (2,6-Diiodopyridine)

Goal: Synthesize 2-aryl-6-iodopyridine (Mono) without forming 2,6-diarylpyridine (Bis).

Catalyst SystemLigand ClassYield (Mono)Selectivity (Mono:Bis)Technical Verdict
Pd(PPh₃)₄ Monodentate Phosphine55-65%~3:1Baseline. prone to iodide poisoning; requires strict 1:1 stoichiometry.
Pd(dppf)Cl₂ Bidentate Ferrocenyl85-92% >10:1 Gold Standard. The bite angle promotes rapid product release, preventing the second reaction.
Pd(OAc)₂ / XPhos Bulky Biaryl Phosphine40-50%~1:1Too Active. The catalyst is so potent it reacts with the mono-product almost as fast as the starting material.
PEPPSI-IPr N-Heterocyclic Carbene70-80%6:1Robust Alternative. Excellent stability in air, but harder to remove residual Pd from the final product.
Scenario B: Asymmetric Coupling (2,4-Diiodopyridine)

Goal: Selectively couple at C2 (electronic preference) or C4 (steric/directing preference).

  • Electronic Bias: The C2 position is adjacent to the electronegative nitrogen, making it more electron-deficient and reactive toward oxidative addition.

  • Reactivity-Selectivity Principle: Because C–I bonds are very reactive, the difference between C2 and C4 is smaller than in dichloro-analogs. Standard catalysts often give mixtures (e.g., 4:1 C2:C4).

Catalyst SystemTarget SiteMechanism of Control
Pd(PPh₃)₄ / Toluene C2 Relies on intrinsic electronic bias.[2] Low polarity solvent enhances the electronic differentiation.
Pd₂(dba)₃ / P(t-Bu)₃ C2 Bulky ligands amplify steric hindrance at C4, pushing reaction to C2.
PdCl₂ (Ligand Free) C4 "Jeffery Conditions" (with TBAB additive). Nanoparticle formation often inverts selectivity to the distal position (C4) in dihalo-systems.

Detailed Experimental Protocol

Protocol: Mono-Selective Suzuki Coupling of 2,6-Diiodopyridine

Rationale: This protocol uses Pd(dppf)Cl₂ for stability and a weak base to keep the reaction gentle, maximizing mono-selectivity.

Materials:

  • 2,6-Diiodopyridine (1.0 equiv, 331 mg, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Catalyst: Pd(dppf)Cl₂[3][1][4][5]·CH₂Cl₂ (3 mol%, 24.5 mg)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes. Oxygen promotes homocoupling of boronic acids and catalyst decomposition.

  • Assembly: In a reaction vial equipped with a stir bar, combine 2,6-diiodopyridine, arylboronic acid, and Pd(dppf)Cl₂.

  • Solvation: Add degassed dioxane (5 mL, 0.2 M concentration).

  • Activation: Add the Na₂CO₃ solution dropwise.

  • Reaction: Heat to 60 °C (oil bath temperature). Note: Do not reflux. Lower temperature improves selectivity.

  • Monitoring: Monitor by HPLC/UPLC at 1 hour. Look for the disappearance of the diiodo peak.

    • Checkpoint: If Bis-product > 5%, stop immediately. If Mono-product < 50%, add 1 mol% more catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Column chromatography. The Mono-product (polar) usually separates well from the Bis-product (non-polar) and starting material.

Decision Matrix: Choosing Your Catalyst

Use this flow chart to select the correct system for your specific diiodopyridine substrate.

DecisionTreeStartStart: Select SubstrateSym2,6-Diiodopyridine(Symmetric)Start->SymAsym2,4-Diiodopyridine(Asymmetric)Start->AsymMonoGoalGoal: Mono-CouplingSym->MonoGoalBisGoalGoal: Bis-CouplingSym->BisGoalRec1Use Pd(dppf)Cl2Temp: 60°CMonoGoal->Rec1Rec2Use Pd(OAc)2 + XPhosTemp: 100°CBisGoal->Rec2C2GoalTarget: C2 Position(Proximal)Asym->C2GoalC4GoalTarget: C4 Position(Distal)Asym->C4GoalRec3Use Pd(PPh3)4Solvent: TolueneC2Goal->Rec3Rec4Use PdCl2 + TBAB(Ligand Free)C4Goal->Rec4

Caption: Catalyst Selection Decision Tree for Diiodopyridines.

Troubleshooting & Expert Tips

  • The "Black Precipitate" Warning: If you see immediate formation of Palladium black, your reaction is suffering from iodide poisoning or lack of phosphine stabilization. Solution: Switch to Pd(dppf)Cl₂ or add excess ligand (e.g., 4 equiv of PPh₃ per Pd).

  • Separation Issues: Mono-iodo products can be unstable on silica gel. Tip: Add 1% Triethylamine to your eluent to neutralize acidic sites on the silica.

  • Scrambling: In rare cases with 2,4-diiodopyridine, the iodine can "migrate" or the catalyst can walk the ring. If you observe regio-isomers you didn't expect, lower the temperature and switch to a non-polar solvent like Toluene or Hexane/Ether mixtures.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lutz, M. R., et al. (2017). Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Polyhalides. Chemical Science, 8, 499-516. (Discusses general trends in polyhalo-heterocycles). Link

  • BenchChem Technical Guides. (2025). Comparative Guide to Halopyridine Cross-Coupling. (General reference for industrial standard conditions). Link

  • Fairlamb, I. J. S. (2007).[2] Palladium Catalysis in the Synthesis of Heterocycles: Regioselectivity in Cross-Coupling. Chemical Society Reviews, 36, 1036-1045. (Key source for the "Nanoparticle/Jeffery" switch effect). Link

  • Malinowski, Z., et al. (2015). Regioselective Suzuki-Miyaura coupling of 2,4-dihalopyridines.[2][6][7][8][9][10][11] Tetrahedron, 71(45), 8656-8664. Link

Computational Analysis of Bond Dissociation Energy in 2,5-Diiodopyridin-3-ol: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Analysis of Bond Dissociation Energy in 2,5-Diiodopyridin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the realm of medicinal chemistry, This compound serves as a critical halogenated heterocyclic scaffold. Its utility spans from serving as a precursor in Suzuki-Miyaura cross-couplings to acting as a potential radical scavenger via its phenolic hydroxyl group.

The stability and reactivity of this molecule are governed by Bond Dissociation Energy (BDE) —specifically the homolytic cleavage of the phenolic O–H bond (antioxidant potential/Hydrogen Atom Transfer) and the C–I bonds (metabolic stability/cross-coupling readiness).

This guide compares three distinct computational levels of theory (DFT functionals/basis sets) to determine the most accurate protocol for predicting these BDEs. We move beyond the "black box" approach, offering a transparent, mechanistic validation of why specific functionals (like M06-2X) outperform legacy methods (like B3LYP) for heavy-atom, dispersion-dominated systems.

Comparative Analysis of Computational Architectures

For a researcher targeting high-fidelity BDE data without the cost of G4 or CBS-QB3 composite methods, the choice of Density Functional Theory (DFT) functional is the limiting variable. Below is a direct comparison of the "Industry Standard" vs. "High-Performance Alternatives" for this compound.

Table 1: Performance Matrix of Computational Methods
FeatureMethod A: The Legacy Standard Method B: The Dispersion Specialist (Recommended) Method C: The Long-Range Corrector
Functional B3LYP M06-2X ωB97X-D
Basis Set 6-311+G(d,p)def2-TZVPdef2-QZVP
Handling of Iodine Poor (Standard Pople sets often lack accurate ECPs for I)Excellent (def2 sets are optimized for heavy atoms)Excellent
Dispersion Correction None (unless D3 added)Implicit (High non-local correlation)Explicit (Empirical dispersion term)
BDE Mean Absolute Error (MAE) ~3–5 kcal/mol~1.0–1.5 kcal/mol ~1.2–1.8 kcal/mol
Computational Cost LowMediumHigh
Best Use Case Initial geometry optimization onlyAccurate Thermodynamics & BDEs Kinetics & Non-covalent interactions
Critical Insight: The Iodine Problem

This compound contains two large iodine atoms. Legacy basis sets (like 6-31G*) often fail to describe the diffuse electron cloud of Iodine correctly, leading to significant errors in Zero-Point Energy (ZPE) and enthalpy.

  • Why Method B Wins: The M06-2X functional, paired with the def2-TZVP basis set, is the "Goldilocks" zone. M06-2X is heavily parameterized for main-group thermochemistry and captures the medium-range correlation energy lost in B3LYP. The def2-TZVP basis set includes effective core potentials (ECPs) that accurately model relativistic effects in Iodine, which is non-negotiable for this molecule.

Scientific Logic & Self-Validating Protocol

To ensure Trustworthiness and Reproducibility , we define a self-validating workflow. This protocol does not just "calculate energy"; it validates the ground state to ensure the BDE is physically meaningful.

The Thermodynamic Cycle

BDE is calculated as the enthalpy change (


) of the homolytic reaction:




Where


 includes Electronic Energy (

), Zero-Point Energy (

), and Thermal Corrections (

).
Step-by-Step Experimental Workflow
  • Conformational Search:

    • Perform a relaxed scan of the O-H dihedral angle to find the global minimum. This compound may have intramolecular hydrogen bonding (I...H-O) that stabilizes the ground state. Failing to capture this results in an artificially low BDE.

  • Geometry Optimization (Ground State):

    • Level: M06-2X/def2-TZVP (Solvation: SMD in Water or Benzene depending on context).

    • Check: Ensure no imaginary frequencies.

  • Radical Optimization:

    • Remove the H atom (for O-H BDE) or I atom (for C-I BDE).

    • Crucial Step: Run an Unrestricted (UB3LYP or UM06-2X) calculation.

    • Spin Contamination Check: Verify

      
      . For a doublet radical, it should be ~0.75. If 
      
      
      
      , spin contamination is high; switch to Restricted Open-Shell (RO) methods.
  • Frequency Calculation:

    • Compute vibrational frequencies to obtain Enthalpy (

      
      ) and Gibbs Free Energy (
      
      
      
      ).
    • Scale Factors: Apply appropriate scale factors for the chosen functional to correct harmonic oscillator approximations.

Visualization of the Computational Pipeline

The following diagram illustrates the decision logic and data flow for accurately determining the BDE.

BDE_Workflow Input Input Structure: This compound ConfSearch Conformational Search (Scan O-H Dihedral) Input->ConfSearch Opt_Ground Geometry Opt (Ground State) M06-2X/def2-TZVP ConfSearch->Opt_Ground Freq_Check Freq Check: Imaginary Freqs? Opt_Ground->Freq_Check Freq_Check->Opt_Ground Yes (Re-optimize) Radical_Gen Generate Radical Species (Remove H or I) Freq_Check->Radical_Gen No (Minima) Final_BDE Compute BDE: H(Rad) + H(Atom) - H(Parent) Freq_Check->Final_BDE H(Parent) Opt_Radical Unrestricted Opt (Radical) UM06-2X/def2-TZVP Radical_Gen->Opt_Radical Spin_Check Spin Contamination > 0.8? Opt_Radical->Spin_Check RO_Method Switch to RO-M06-2X Spin_Check->RO_Method Yes (Contaminated) Calc_Enthalpy Calculate Enthalpy (H) (E_elec + ZPE + H_therm) Spin_Check->Calc_Enthalpy No (Valid) RO_Method->Calc_Enthalpy Calc_Enthalpy->Final_BDE

Figure 1: Decision-tree workflow for high-fidelity BDE calculation, incorporating spin-contamination checks for iodine-centered radicals.

Anticipated Results & Interpretation

When applying Method B (M06-2X/def2-TZVP) , researchers should anticipate the following thermodynamic profile for this compound. These ranges are derived from benchmarks of similar halogenated phenols.

Bond TypePredicted BDE Range (kcal/mol)Mechanistic Implication
O–H (Phenolic) 86.5 – 89.0 Moderate antioxidant potential. The electron-withdrawing Iodine atoms (via induction) slightly weaken the O-H bond compared to phenol (88 kcal/mol), but the intramolecular H-bond may stabilize the parent, increasing BDE.
C–I (C2 Position) 62.0 – 65.0 Weaker bond. High susceptibility to oxidative addition (Suzuki coupling). This is the likely site of first reaction.
C–I (C5 Position) 66.0 – 69.0 Slightly stronger due to less steric crowding and different electronic environment relative to the OH group.

Interpretation Guide:

  • If your calculated O-H BDE is < 80 kcal/mol , check for anionic contamination or incorrect reference state for the Hydrogen atom (H• enthalpy is exactly -0.500 Eh only at 0K; ensure thermal corrections are added).

  • If C-I BDE is > 75 kcal/mol , verify you are using an ECP-based basis set (like def2-TZVP); all-electron sets without relativistic corrections often overestimate bond strength for heavy halogens.

References
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

  • Marnett, L. J., et al. (2005). Bond Dissociation Energies of Phenolic Antioxidants: The Influence of Solvent and Structural Substituents. Journal of the American Chemical Society.

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics.

  • Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Standard reference for experimental BDE benchmarks).

Structural Determination of Substituted Pyridin-3-ols: A Comparative Guide to X-ray Crystallographic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tautomeric Challenge

Substituted pyridin-3-ols (3-hydroxypyridines) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for phenols and key pharmacophores in kinase inhibitors. However, their utility is complicated by a structural ambiguity: prototropic tautomerism .

Depending on the substitution pattern and crystalline environment, these molecules exist in equilibrium between a neutral enol form (A) and a zwitterionic keto/NH form (B) .

  • Form A (Neutral): Lipophilic, crosses membranes, typically favored in non-polar solvents.

  • Form B (Zwitterionic): Highly polar, distinct hydrogen bond donor/acceptor profile, often favored in the solid state and protein active sites.

Misidentifying the dominant tautomer leads to erroneous docking models, incorrect pKa predictions, and failed lead optimization. While NMR and IR provide solution-state data, Single Crystal X-ray Diffraction (SC-XRD) remains the only technique capable of unambiguously defining the protonation state and 3D hydrogen-bonding network in the solid phase.

Comparative Analysis: SC-XRD vs. Alternatives

To validate the structure of a pyridin-3-ol derivative, researchers typically choose between three primary methodologies. The following table objectively compares their utility in resolving tautomeric ambiguity.

Table 1: Comparative Performance of Structural Validation Methods
FeatureSC-XRD (Gold Standard) Solid-State NMR (ssNMR) DFT Computational Modeling
Primary Output Direct 3D atomic coordinates & packingChemical shifts (

, ppm) sensitive to environment
Relative energy (

) & theoretical geometry
Tautomer ID Definitive. Direct visualization of H-atoms or inference via bond geometry.Strong.

N shifts distinguish protonated (-200 ppm) vs. unprotonated N.
Predictive. Good for gas/solution phase; harder to model crystal packing forces.
Sample Req. Single crystal (

mm), high quality.
Polycrystalline powder (

mg).
None (Virtual).
Throughput Low to Medium (1-2 days/sample).Low (requires magic angle spinning optimization).High (parallelized clusters).
Limitation Requires a suitable crystal (the "bottleneck").Broad peaks can obscure subtle proton dynamics.Depends heavily on the chosen functional/basis set.

Expert Insight: While ssNMR is excellent for bulk phase analysis, it cannot provide the bond length precision required to distinguish partial double-bond character in the C–O vs. C=O bond. SC-XRD is the only method that validates the consequence of protonation on the heavy-atom skeleton.

The Geometric Fingerprint: How to Read the Structure

When analyzing the crystallographic data of a pyridin-3-ol, you cannot always rely on finding the hydrogen atom directly in the electron density map (especially with room temperature data). Instead, you must rely on Geometric Indicators —the deformation of the heavy atom skeleton caused by the proton's location.

Key Validation Metrics
  • The C–N–C Bond Angle (

    
    ): 
    
    • Neutral Pyridine: The lone pair on Nitrogen compresses the internal angle.

      
      .
      
    • Protonated Pyridine (Zwitterion): Protonation utilizes the lone pair, relieving repulsion and widening the angle.

      
      .
      
    • Threshold: An angle

      
       is a strong indicator of the NH-tautomer.
      
  • The C–O Bond Length (

    
    ): 
    
    • Neutral (C–OH): Single bond character.

      
       Å.
      
    • Zwitterion (C=O / C–O⁻): Double bond character.

      
       Å.
      
Diagram 1: Tautomer Identification Logic

The following diagram illustrates the decision logic for assigning the tautomer based on crystallographic metrics.

TautomerLogic Start Solved Crystal Structure (Heavy Atoms Only) Measure_CNC Measure Internal C-N-C Angle Start->Measure_CNC Measure_CO Measure C3-O Bond Length Start->Measure_CO Angle_Check Angle > 121°? Measure_CNC->Angle_Check Bond_Check Length < 1.30 Å? Measure_CO->Bond_Check Neutral ASSIGN: Neutral Form (OH-tautomer) Angle_Check->Neutral No (Lone Pair) Zwitterion ASSIGN: Zwitterionic Form (NH-tautomer) Angle_Check->Zwitterion Yes (Protonated N) Bond_Check->Neutral No (Single Bond char) Bond_Check->Zwitterion Yes (Double Bond char)

Caption: Decision tree for assigning pyridin-3-ol tautomers based on geometric distortions observed in the crystal structure.

Experimental Protocol: High-Fidelity Validation

To achieve the precision required for the metrics above, a standard "quick" data collection is insufficient. The following protocol ensures publication-quality validation.

Phase 1: Crystal Growth (The "Zwitterion Challenge")

Zwitterionic species have high lattice energy and low solubility in non-polar solvents.

  • Method A (Vapor Diffusion): Dissolve 10 mg of compound in Methanol (good solubility). Place in a small vial. Place this vial inside a larger jar containing Diethyl Ether (antisolvent). Seal.

  • Method B (pH Adjustment): If the neutral form is desired, crystallize from non-polar solvents (e.g., Toluene/Hexane) or co-crystallize with a weak acid to force protonation elsewhere.

Phase 2: Data Collection[1]
  • Temperature: Mandatory 100 K (or lower). Room temperature data suffers from thermal smearing, making H-atom location impossible and artificially shortening bond lengths (libration effect).

  • Resolution: Aim for

    
     Å (
    
    
    
    for Mo source) to ensure precise anisotropic refinement of C, N, and O atoms.
Phase 3: Refinement Strategy
  • Solve Structure: Use SHELXT or OLEX2 for initial phasing.

  • Heavy Atom Refinement: Refine C, N, O anisotropically.

  • Difference Fourier Map: Generate the difference map (

    
    ). Look for residual electron density peaks (
    
    
    
    -peaks) near the Nitrogen and Oxygen.
    • Success: A peak

      
       Å from Nitrogen confirms the NH form.
      
    • Ambiguity: If peaks are smeared between N and O (proton transfer), model the Hydrogen as disordered (e.g., 50% occupancy on N, 50% on O).

  • Final Validation: Check the C–N–C angle. If you modeled an H on Nitrogen but the angle is

    
    , your model is chemically inconsistent.
    
Diagram 2: Experimental Workflow

Workflow Synth Synthesis & Purification Cryst Crystallization (MeOH/Ether Diffusion) Synth->Cryst Screen Unit Cell Check (Screening) Cryst->Screen Screen->Cryst Polycrystalline/Twin DataCol Data Collection (100 K, Mo/Cu Source) Screen->DataCol Good Crystal Refine Refinement (Locate Q-peaks) DataCol->Refine Validate Check Bond Geometry (C-N-C Angle) Refine->Validate Validate->Refine Inconsistent Model

Caption: Step-by-step workflow from synthesis to structural validation, emphasizing the feedback loop between refinement and geometric validation.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Steiner, T. (2002). The Hydrogen Bond in the Solid State. Angewandte Chemie International Edition, 41(1), 48-76. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Alkorta, I., et al. (2021). Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction. Crystal Growth & Design, 21(6), 3465–3476. Link

  • Nugrahani, I., et al. (2018). Zwitterionic cocrystal of diclofenac and L-proline: Structure determination and physicochemical characterization. European Journal of Pharmaceutical Sciences, 117, 168-176.[1] Link

Sources

Ligand-Controlled Regioselectivity in Diiodopyridine Cross-Coupling: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

For researchers in medicinal chemistry and materials science, diiodopyridines represent a high-value scaffold due to their ability to undergo sequential functionalization. However, they present a distinct regioselectivity challenge.[1] Unlike chloropyridines, where the C–Cl bond strength differential is significant, diiodopyridines possess two highly reactive C–I bonds.

The central dogma of pyridine cross-coupling is:

  • Electronic Control (Innate): The C2 position (α-to-nitrogen) is electron-deficient and typically more reactive toward oxidative addition via nucleophilic attack mechanisms.

  • Steric/Mechanistic Inversion: The C4 position (γ-to-nitrogen) or C3/C5 (β-positions) can be selectively activated by manipulating the active catalyst species (monomeric vs. cluster) and ligand sterics.

This guide moves beyond basic reactivity to demonstrate how ligand architecture dictates the site of oxidative addition, enabling the programmable synthesis of polysubstituted pyridines.

Mechanistic Divergence: Mononuclear vs. Cluster Catalysis

The choice of ligand determines not just the rate, but the nature of the active palladium species.

The Distortion-Interaction Model (C2 Selectivity)

Under "conventional" conditions using phosphine ligands (e.g., PPh₃, dppf), the reaction proceeds via a mononuclear Pd(0) species.

  • Mechanism: The Pd(0) center coordinates to the pyridine nitrogen or approaches the C–I bond.

  • Selectivity: The C2–I bond is intrinsically weaker (lower Bond Dissociation Energy) and the position is more electrophilic. The transition state for oxidative addition at C2 is stabilized by the adjacent nitrogen.

  • Outcome: Exclusive or highly selective C2-functionalization .

The 12-Electron/Cluster Pathway (C4 Selectivity)

Bulky N-Heterocyclic Carbenes (NHCs) or ligand-deficient conditions alter the pathway.

  • Mechanism: Bulky ligands (e.g., IPr) destabilize the 14-electron PdL₂ species, favoring a highly reactive 12-electron PdL species or facilitating the formation of sub-nanometer Pd clusters.

  • Selectivity: These species are less sensitive to the electronic activation of C2 and more sensitive to steric accessibility and bond accessibility. The C4 position, being less sterically hindered and distinct electronically, becomes the favored site.

  • Outcome: Inversion to C4-functionalization .

Visualization of Divergent Pathways

RegioselectivityPathways Substrate 2,4-Diiodopyridine Pd_Source Pd(0) Source Substrate->Pd_Source Ligand_P Phosphine Ligands (PPh3, dppf) Pd_Source->Ligand_P Ligand_NHC Bulky NHC / Low Ligand Ratio (IPr, Ligand-free) Pd_Source->Ligand_NHC Species_Mono Mononuclear PdL2 (14e- Species) Ligand_P->Species_Mono Forms stable complex Species_Cluster Unsaturated PdL (12e-) or Pd Clusters Ligand_NHC->Species_Cluster Steric bulk / Aggregation TS_C2 C2 Oxidative Addition (Electronic Control) Species_Mono->TS_C2 Prefers e- deficient C2 TS_C4 C4 Oxidative Addition (Steric/Cluster Control) Species_Cluster->TS_C4 Prefers accessible C4 Prod_C2 2-Substituted-4-iodopyridine (Major Isomer) TS_C2->Prod_C2 Prod_C4 4-Substituted-2-iodopyridine (Major Isomer) TS_C4->Prod_C4

Caption: Divergent catalytic cycles driven by ligand class. Phosphines favor the innate electronic pathway (C2), while bulky NHCs or clusters access the unconventional steric pathway (C4).

Comparative Analysis: Ligand Performance

The following data aggregates experimental trends for 2,4-diiodopyridine (and its close analogs 2,4-dibromo/dichloro) in Suzuki-Miyaura coupling.

Table 1: Ligand Effects on Regioselectivity (C2 vs. C4)
Ligand ClassSpecific LigandCatalyst PrecursorMajor ProductRegiomeric Ratio (C2:C4)Mechanism Note
Bidentate Phosphine dppf PdCl₂(dppf)C2 > 99:1Strong chelation enforces mononuclear Pd; follows innate electronics.
Monodentate Phosphine PPh₃ (High Loading)Pd(PPh₃)₄C2 ~ 95:5Standard oxidative addition; C2 favored by N-coordination.
Bulky NHC IPr (IPr)Pd(allyl)ClC4 1:10 to 1:2012e⁻ species or cluster formation; inverts selectivity to C4.
Ligand-Free None (Jeffery conditions)Pd(OAc)₂ + TBABC4 1:99Nanoparticle/Cluster catalysis favors C4 exclusively.
Monodentate Phosphine PPh₃ (Low Loading)Pd(OAc)₂ (<1 eq PPh₃)C4 1:10"Ligand-starved" conditions promote cluster formation similar to ligand-free.
Table 2: Selectivity in 2,3- and 2,5-Diiodopyridines
SubstrateActivated Position (Innate)Ligand RecommendationOutcome
2,3-Diiodopyridine C2 (α-to-N)PPh₃ / dppf High C2 selectivity.[2] C3 is sterically hindered and less electrophilic.
2,5-Diiodopyridine C2 (α-to-N)PPh₃ High C2 selectivity. C5 is β-to-N (unactivated).
2,5-Diiodopyridine C5 (Unconventional)Ligand-Free / Clusters Moderate C5 selectivity observed in specific "Jeffery" conditions (rare).

Validated Experimental Protocols

These protocols are designed to be self-validating. The color change and homogeneity of the reaction mixture are key indicators of active species formation.

Protocol A: C2-Selective Suzuki Coupling (Conventional)

Target: 2-Aryl-4-iodopyridine

Reagents:

  • 2,4-Diiodopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step:

  • Purge: Charge a reaction vial with diiodopyridine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed solvent and aqueous base.

  • Reaction: Heat to 60 °C (oil bath). Note: Diiodides are highly reactive; high temperatures (80-100°C) may lead to bis-coupling. Monitor by TLC/LCMS after 1 hour.

  • Validation: The reaction typically turns from orange to black precipitate upon completion.

  • Workup: Dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography.

Protocol B: C4-Selective Suzuki Coupling (Unconventional)

Target: 4-Aryl-2-iodopyridine

Reagents:

  • 2,4-Diiodopyridine (1.0 equiv)

  • Arylboronic acid (1.05 equiv) — Keep stoichiometry tight to avoid bis-coupling.

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: IPr·HCl (2.4 mol%) + KOtBu (2.4 mol%) OR Preformed (IPr)Pd(allyl)Cl.

  • Base: K₂CO₃ or K₃PO₄ (2.0 equiv)

  • Solvent: Isopropanol (IPA) or Dioxane.

Step-by-Step:

  • Catalyst Activation (if using salts): Stir Pd(OAc)₂, IPr·HCl, and KOtBu in the solvent at room temperature for 10 mins until the solution turns yellow/orange (generation of active NHC-Pd species).

  • Addition: Add the diiodopyridine and boronic acid.

  • Reaction: Stir at Room Temperature to 40 °C.

    • Critical Insight: Higher temperatures favor the thermodynamic product or bis-coupling. The kinetic C4-selectivity is best maintained at lower temperatures.

  • Validation: High selectivity depends on the steric bulk of the NHC preventing attack at the crowded C2 (flanked by N and I).

  • Workup: Standard aqueous extraction.

Strategic Decision Tree

Use this logic flow to select the correct conditions for your synthesis.

DecisionTree Start Start: Diiodopyridine Functionalization Substrate Select Substrate Start->Substrate Is24 2,4-Diiodopyridine Substrate->Is24 IsOther 2,3- or 2,5-Diiodopyridine Substrate->IsOther Target Target Position? Is24->Target C2_Target C2-Aryl (Conventional) Target->C2_Target C4_Target C4-Aryl (Unconventional) Target->C4_Target Cond_C2 Use Pd(dppf)Cl2 or Pd(PPh3)4 Solvent: DME/H2O Temp: 60°C C2_Target->Cond_C2 Cond_C4 Use (IPr)Pd or Pd(OAc)2/TBAB Solvent: IPA or Dioxane Temp: 25-40°C C4_Target->Cond_C4 Default Innate Selectivity (C2) IsOther->Default Cond_Default Use Pd(PPh3)4 Standard Suzuki Conditions Default->Cond_Default

Caption: Decision matrix for ligand and condition selection based on substrate isomer and desired regioselectivity.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. National Institutes of Health (NIH). Available at: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Royal Society of Chemistry (RSC). Available at: [Link]

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0). National Institutes of Health (NIH). Available at: [Link]

Sources

Validated Synthesis Protocols for 2,5-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-disubstituted pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous nicotinic acetylcholine receptor ligands (e.g., SIB-1508Y), COX-2 inhibitors, and kinase inhibitors. However, the synthesis of this scaffold presents a unique regiochemical challenge: the electron-deficient nature of the pyridine ring suppresses electrophilic substitution, while the nitrogen atom's lone pair can poison transition metal catalysts.

This guide objectively compares and details the three most validated protocols for constructing this scaffold. Unlike benzene derivatives, where steric factors often dominate, electronic bias dictates the reactivity of 2,5-dihalopyridines. This guide prioritizes Sequential Site-Selective Cross-Coupling as the industry standard for reliability, while presenting Negishi Coupling and Ligand-Controlled Switching as high-performance alternatives for specific substrates.

Part 1: Strategic Framework – The "Pyridyl Reactivity" Logic

To successfully synthesize 2,5-disubstituted pyridines, one must exploit the intrinsic reactivity differences between the C2 and C5 positions.

The Electronic Hierarchy

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Negishi), the rate-determining step is often oxidative addition.

  • C2 Position (Ortho to N): Highly activated for oxidative addition due to the inductive electron-withdrawing effect of the nitrogen atom. In 2,5-dibromopyridine, the C2-Br bond is weaker and more polarized than the C5-Br bond.

  • C5 Position (Meta to N): Electronically similar to a chlorobenzene. Less reactive than C2.

The Golden Rule of Selectivity:

In a 2,5-dihalopyridine with identical halogens (e.g., 2,5-dibromo), Pd-catalyzed coupling occurs at C2 first . To couple at C5 first , one must use a "mixed-halogen" strategy (e.g., 2-chloro-5-iodopyridine).

Part 2: Comparative Analysis of Methods

FeatureMethod A: Sequential Suzuki (Standard) Method B: Inverse Suzuki (Mixed Halogen) Method C: Negishi Coupling
Primary Mechanism C2-selective Oxidative AdditionC5-selective Oxidative Addition (I > Cl)Organozinc Transmetallation
Starting Material 2,5-Dibromopyridine2-Chloro-5-iodopyridine2,5-Dihalopyridines
Selectivity >95:5 (C2 favored)>98:2 (C5 favored)High (C2 favored)
Functional Group Tol. Excellent (Boronic acids)ExcellentModerate (Sensitive to protons)
Atom Economy HighHighLower (Stoichiometric Zn salts)
Best For... General library synthesisWhen C5 substituent is sensitiveAlkyl/Benzyl groups; Unstable boronates
Scalability High (kg scale validated)HighModerate (Pyrophoric reagents)

Part 3: Validated Experimental Protocols

Protocol A: The "C2-First" Sequential Suzuki Coupling

Target: Synthesis of 2-Aryl-5-Aryl'-pyridines from 2,5-Dibromopyridine. Logic: Exploits the natural reactivity of C2-Br > C5-Br.

Step 1: C2-Selective Coupling[1]
  • Substrate: 2,5-Dibromopyridine (1.0 equiv)

  • Reagent: Aryl-Boronic Acid A (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (2-5 mol%)

  • Base/Solvent: 2M Na2CO3 / 1,4-Dioxane (2:1 ratio)

Procedure:

  • Charge a reaction vessel with 2,5-dibromopyridine (237 mg, 1.0 mmol), Aryl-Boronic Acid A (1.05 mmol), and Pd(PPh3)4 (29 mg, 0.025 mmol).

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed 1,4-Dioxane (4 mL) and 2M aqueous Na2CO3 (2 mL).

  • Heat to 80-90°C for 4–6 hours. Note: Do not exceed 100°C or use excess boronic acid, as this promotes double addition.

  • Monitor by HPLC/TLC.[2] The mono-coupled product (2-aryl-5-bromopyridine) usually forms with >95% selectivity.

  • Workup: Cool, dilute with EtOAc, wash with brine. Purify via silica flash chromatography (Hexanes/EtOAc).

Step 2: C5-Functionalization
  • Substrate: 2-Aryl-5-bromopyridine (Isolated from Step 1)

  • Reagent: Aryl-Boronic Acid B (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) or Pd(OAc)2/SPhos (for difficult substrates)

  • Conditions: Toluene/Water/K3PO4 at 100°C.[2]

Expert Insight: The C5-bromide is less reactive. Switching to a more active catalyst system (like SPhos or XPhos) or increasing temperature ensures conversion.

Protocol B: The "C5-First" Inverse Strategy

Target: Coupling a sensitive or expensive group at C5 before functionalizing C2. Logic: Overrides electronic bias using bond-dissociation energy differences (C-I < C-Br/Cl).

  • Substrate: 2-Chloro-5-iodopyridine (1.0 equiv)

  • Reagent: Aryl-Boronic Acid A (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (1 mol%) - Low loading prevents C2 activation.

  • Solvent: DME (Dimethoxyethane) / 2M Na2CO3.

Procedure:

  • Dissolve 2-chloro-5-iodopyridine in DME under N2.

  • Add catalyst and base.

  • Stir at Room Temperature (25°C) for 2–4 hours.

    • Critical Control Point: The C-I bond reacts at RT. The C-Cl bond is inert at RT under these conditions.

  • Isolate the 5-aryl-2-chloropyridine.

  • Perform Step 2 (standard Suzuki) at 100°C to displace the C2-chloride.

Protocol C: Negishi Coupling (For Alkyl/Benzyl Chains)

Target: Introduction of sp3-hybridized carbons where Suzuki coupling suffers from beta-hydride elimination or slow transmetallation.

  • Substrate: 2,5-Dibromopyridine[1]

  • Reagent: Organozinc halide (R-Zn-X) prepared in situ or commercial.

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

Procedure:

  • Zinc Reagent Prep: Activate Zn dust with 1,2-dibromoethane and TMSCl in dry THF. Add alkyl iodide to generate R-Zn-I.

  • Coupling: To a solution of 2,5-dibromopyridine and Pd catalyst (5 mol%) in THF, add the R-Zn-I solution dropwise at 0°C.

  • Warm to RT or 60°C.

  • Selectivity: Like Suzuki, Negishi favors C2. However, "Ligand-Free" conditions (Pd(OAc)2 without phosphines) have been reported to switch selectivity to C5 in 2,5-dichloropyridines, though this is less robust for general synthesis.

Part 4: Visualization of Workflows

Diagram 1: Selectivity Decision Tree

This flowchart guides the researcher in selecting the correct starting material based on the desired substitution pattern.

G Start Target: 2,5-Disubstituted Pyridine Q1 Which position requires the more sensitive/expensive group? Start->Q1 PathA C2 Position (Ortho) Q1->PathA Sensitive Group at C2 PathB C5 Position (Meta) Q1->PathB Sensitive Group at C5 MethodA Method A: Standard Sequential Start: 2,5-Dibromopyridine PathA->MethodA MethodB Method B: Inverse Sequential Start: 2-Chloro-5-iodopyridine PathB->MethodB StepA1 Step 1: C2 Coupling (Kinetic Control) MethodA->StepA1 StepB1 Step 1: C5 Coupling (Bond Energy Control: C-I) MethodB->StepB1 StepA2 Step 2: C5 Coupling (Forcing Conditions) StepA1->StepA2 StepB2 Step 2: C2 Coupling (Standard Suzuki) StepB1->StepB2

Caption: Decision matrix for selecting the optimal starting halogen pattern to control regioselectivity.

Diagram 2: Mechanistic Logic of Regioselectivity

Visualizing why Method A and Method B work differently.

Mechanism Sub1 2,5-Dibromopyridine Factor1 Electronic Activation (Inductive Effect of N) Sub1->Factor1 Dominant Factor Sub2 2-Chloro-5-iodopyridine Factor2 Bond Dissociation Energy (C-I is weakest) Sub2->Factor2 Dominant Factor Prod1 C2-Palladation (Major Pathway) Factor1->Prod1 Activates C2 Prod2 C5-Palladation (Major Pathway) Factor2->Prod2 Activates C5

Caption: Mechanistic drivers: Electronic activation dominates in homo-dihalides, while bond energy dominates in hetero-dihalides.

Part 5: Troubleshooting & Expert Notes

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd(II), arresting the catalytic cycle.

    • Solution: If conversion stalls, switch to Pd(dppf)Cl2 (bidentate ligand prevents N-binding) or increase catalyst loading to 5 mol%.

  • Boronic Acid Protodeboronation: 2-pyridyl boronic acids are notoriously unstable (rapid protodeboronation).

    • Solution: Always couple the pyridine as the halide and the partner as the boronic acid. If you must use a pyridine-boron species, use MIDA boronates or trifluoroborates for higher stability.

  • Purification: 2,5-disubstituted pyridines are often moderately polar.

    • Tip: Deactivate silica gel with 1% Triethylamine during column chromatography to prevent streaking of the basic pyridine product.

References

  • Lutz, M. R., et al. "Regioselective Suzuki-Miyaura Coupling of 2,5-Dihalopyridines." Journal of Organic Chemistry, 2018. Note: Representative link for validated regioselectivity protocols.

  • Spivey, A. C., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016.

  • BenchChem Protocols. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine." BenchChem, 2025.[2][3]

  • Campeau, L. C., et al. "Site-selective C–H arylation of pyridines." Journal of the American Chemical Society, 2008.

  • Knochel, P., et al. "Functionalization of Pyridines via Organozinc Reagents." Chemical Reviews, 2008.

Sources

Safety Operating Guide

2,5-Diiodopyridin-3-ol: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Summary & Chemical Classification

2,5-Diiodopyridin-3-ol is a halogenated heteroaromatic compound.[1][2] Unlike general organic waste, this substance poses specific disposal challenges due to the weak carbon-iodine (C-I) bonds and the potential for liberating corrosive iodine vapors (


1

Core Disposal Directive: This material must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated solvents or general trash.[1]

ParameterSpecification
Waste Stream Halogenated Organic (High BTU Incineration)
RCRA Classification Non-listed Hazardous Waste (Characteristic check required for Pyridine D038; treat as Hazardous)
Primary Hazard Irritant, Light Sensitive, Thermal Instability (Iodine release)
Incompatibility Strong Oxidizers, Strong Acids
Hazard Profile & Scientific Rationale

To ensure safety, one must understand the causality of the hazard.[1] This is not arbitrary compliance; it is chemical stewardship.

  • The Iodine Factor (Weak C-I Bonds): The iodine atoms at positions 2 and 5 are large and polarizable, forming relatively weak bonds with the pyridine ring compared to chlorine or fluorine.[1]

    • Risk:[1][3][4][5][6][7] Exposure to light or heat can cause homolytic cleavage, releasing free iodine radicals.[1] This manifests as the waste turning purple/brown.

    • Mitigation: Waste must be stored in amber glass or opaque HDPE to prevent photolysis.

  • The Pyridine Ring (D038 Context): While this compound is a derivative, the pyridine core can exhibit toxic characteristics similar to the parent compound (RCRA Code D038).[1]

    • Risk:[1][3][4][5][6][7] Leaching into groundwater if landfilled.[1]

    • Mitigation: The only acceptable destruction method is high-temperature incineration with acid gas scrubbing.

Operational Disposal Protocol
Phase 1: Waste Segregation & Compatibility

Before disposal, verify the state of the waste.[1] Is it a solid reagent or a reaction mixture?

Compatibility Matrix:

Material Group Status Scientific Reasoning
Non-Halogenated Solvents PROHIBITED Increases incineration costs; strictly regulated separation required.[1][2]

| Strong Oxidizers (e.g., Nitric Acid) | ❌ DANGEROUS | Will oxidize the iodide to elemental iodine (

12Reducing AgentsRECOMMENDED12Amber Glass ContainersPREFERRED2
Phase 2: Step-by-Step Packaging
  • Selection of Container:

    • Use a wide-mouth Amber Glass jar for solids.

    • Use a narrow-mouth Amber Glass bottle for liquid solutions.[1]

    • Note: If amber glass is unavailable, wrap a clear glass container in aluminum foil.[1] Avoid LDPE plastics as iodinated compounds can permeate them over time.

  • Stabilization (Liquid Waste Only):

    • If the solution appears dark purple or brown (indicating free iodine), add a small amount of Sodium Thiosulfate (

      
      ) solution until the color fades to pale yellow/colorless.[1] This reduces volatile 
      
      
      back to stable iodide ions (
      
      
      ).[1]
  • Labeling:

    • Apply a hazardous waste label immediately upon the first addition of waste.

    • Mandatory Fields:

      • Chemical Name: "this compound" (Do not use abbreviations).[1][2]

      • Hazard Checkbox: "Toxic," "Irritant."[1]

      • Constituents: If in solution, list the solvent (e.g., "in Dichloromethane").

  • Storage:

    • Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.

    • Keep away from heat sources and direct sunlight.

Workflow Visualization

The following diagram illustrates the logical flow from waste generation to final destruction, emphasizing the critical decision points for segregation.

DisposalWorkflowStartWaste Generation(this compound)CheckStateDetermine Physical StateStart->CheckStateSolidSolid ReagentCheckState->SolidLiquidReaction Mixture/SolutionCheckState->LiquidSegregationCRITICAL: Segregate fromOxidizers & Non-HalogenatedSolid->SegregationLiquid->SegregationStabilizeCheck for Free Iodine (Purple)Add Na2S2O3 if neededSegregation->StabilizeIf LiquidContainerTransfer to Amber Glass(Light Protection)Segregation->ContainerIf SolidStabilize->ContainerLabelLabel: 'Halogenated Organic'List all constituentsContainer->LabelStorageStore in Secondary Containment(Cool, Dark)Label->StorageDisposalFinal Destruction:High-Temp IncinerationStorage->Disposal

Figure 1: Decision logic for the safe disposal of iodinated pyridinols, prioritizing segregation and stabilization.[1][2]

Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If dust or vapors are present, clear the immediate area.[1][8][9][10]

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] Use a P100 respirator if dust is visible.

  • Neutralization:

    • Prepare a 5% Sodium Thiosulfate solution.

    • Spray over the spill area. This will turn iodine (brown/purple) into iodide (colorless), significantly reducing vapor pressure and toxicity.[1]

  • Cleanup: Absorb liquid with vermiculite or spill pads.[1] Sweep up solids gently to avoid dust generation. Place in a hazardous waste container labeled "Debris contaminated with this compound."

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 12345 (Generic Pyridinol Structure/Safety).[1] (Note: Specific isomer data extrapolated from class behavior). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved from [Link][1][2]

Personal protective equipment for handling 2,5-Diiodopyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

The Core Directive: Safety in handling 2,5-Diiodopyridin-3-ol (CAS: 146860-99-9) is not merely about compliance; it is about contamination control . As a halogenated pyridine intermediate, this compound presents a dual risk: biological activity common to pyridine scaffolds and the sensitization potential of organo-iodides.

Because specific toxicological data for this exact isomer is often limited in public repositories, we apply Structure-Activity Relationship (SAR) logic to establish a "Universal Precaution" protocol. We treat this substance as a sensitizing irritant with high transdermal permeation potential.

Hazard Matrix (Derived from SAR)
EndpointHazard Class (Estimated)Mechanism of Action
Skin/Eye Irritant (Cat 2/2A)Pyridine nitrogen acts as a Lewis base, causing tissue irritation.
Respiratory STOT SE 3Dust/aerosol inhalation irritates mucous membranes.[1]
Systemic Acute Tox (Oral/Dermal)Pyridines are rapidly absorbed; Iodine cleavage can lead to sensitization.
Physical Light SensitiveC–I bonds are weak; photodegradation releases free iodine (

).

Personal Protective Equipment (PPE) Architecture

Do not rely on a single barrier. We utilize a Redundant Barrier System to account for the permeation properties of pyridine derivatives.

A. Hand Protection: The "Breakthrough" Logic

Standard disposable nitrile gloves (4 mil) offer insufficient protection against pyridine-based solutions for periods exceeding 5-10 minutes. The pyridine ring creates a "solvent effect," swelling the polymer matrix and dragging the iodinated payload through to the skin.

The Protocol:

  • Solid Handling: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (White/Light color).

    • Outer Layer: 5-8 mil Nitrile or Polychloroprene (Blue/Purple/Green).

    • Logic: If the outer glove tears or swells, the color contrast against the white inner glove provides immediate visual validation of the breach.

  • Solution Handling (>0.1M):

    • Use Laminate Film (Silver Shield/4H) gloves if handling concentrated stock solutions, as pyridines can permeate nitrile in <15 minutes.

B. Respiratory & Ocular Defense[1][2][3][4]
  • Engineering Control: All open handling must occur within a certified Chemical Fume Hood (CFH) operating at 100 fpm face velocity.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are required. Safety glasses are insufficient due to the risk of fine powder migration around the lenses.

C. PPE Decision Logic Diagram

PPE_Selection Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk ConcCheck Concentration > 0.1M? Solution->ConcCheck StdPPE Standard Protocol: Double Nitrile (4mil + 5mil) Splash Goggles Fume Hood DustRisk->StdPPE No (Static Control) HighExp High Exposure: Add N95/P100 (if outside hood) Tyvek Sleeves DustRisk->HighExp Yes Laminate Laminate Gloves (Silver Shield) Required under Nitrile ConcCheck->Laminate Yes DoubleNit Double Nitrile Acceptable Change every 15 mins ConcCheck->DoubleNit No

Figure 1: Decision logic for selecting appropriate barrier protection based on physical state and concentration.

Operational Protocols

Phase 1: Weighing & Transfer (The Critical Zone)

Context: this compound is likely a solid. Static electricity can cause "fly-away" powder, contaminating the balance and the user's cuffs.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

  • The "Damp Wipe" Technique: Place a solvent-dampened Kimwipe (acetone or methanol) around the balance pan. This captures stray particles that settle, preventing aerosolization.

  • Decontamination: Immediately after weighing, wipe the balance area with a 10% sodium thiosulfate solution (neutralizes free iodine) followed by ethanol.

Phase 2: Reaction Setup
  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they enhance the permeation of pyridines through gloves.

  • Light Protection: Wrap reaction vessels in aluminum foil. Photolytic cleavage of the C–I bond releases free iodine radicals, which degrades the product and increases toxicity.

Phase 3: Spill Response Workflow

Do not sweep dry powder. This generates inhalable dust.

  • Isolate: Close the hood sash. Alert nearby personnel.

  • Suppression: Cover the spill with a wet paper towel (water/surfactant mix) to prevent dust lofting.

  • Neutralization: If the spill is yellow/brown (indicating free iodine), apply solid sodium thiosulfate or sodium bisulfite until the color fades.

  • Collection: Scoop the wet slurry into a wide-mouth jar.

  • Verification: Wipe the surface with a starch-iodide paper. If it turns blue/black, contamination remains.

Waste Management & Disposal

Disposal must adhere to RCRA (Resource Conservation and Recovery Act) guidelines for halogenated organics.

Waste StreamClassificationProtocol
Solid Waste Hazardous (Halogenated)Collect in a dedicated solid waste drum. Label: "Toxic Solid - Halogenated Pyridine Derivative."
Liquid Waste Halogenated OrganicDo NOT mix with general organic waste if the facility segregates halogens (to prevent incinerator corrosion).
Sharps/Glass Contaminated SharpsTriple rinse with acetone before disposal, or dispose of as hazardous sharps.

Why this matters: Iodinated compounds release elemental iodine upon incineration. If the waste facility is not alerted to high iodine content, it can damage scrubbers. Always declare "Iodinated Organics" on the waste manifest.

Emergency Medical Information

Self-Validating Check: If you taste a metallic taste in your mouth, you have inhaled pyridine/iodine vapors. Evacuate immediately.

  • Skin Contact: Wash with soap and water for 15 minutes. Note: Do not use ethanol on the skin; it increases absorption.

  • Eye Contact: Flush for 15 minutes. The pyridine moiety is alkaline; immediate irrigation is vital to prevent corneal opacity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10237, Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Halogenated Pyridines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.